MC 1046
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C27H38O3 |
|---|---|
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
4-[(7aR)-4-[2-(3,5-dihydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one |
InChI |
InChI=1S/C27H38O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-24,26,28,30H,2,4-5,8-9,11-12,14-16H2,1,3H3/t17?,22?,23?,24?,26?,27-/m1/s1 |
Clave InChI |
KKDBQSPKXAUHPH-NWPZOMFQSA-N |
SMILES isomérico |
CC(C=CC(=O)C1CC1)C2CCC3[C@@]2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
SMILES canónico |
CC(C=CC(=O)C1CC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Origen del producto |
United States |
Foundational & Exploratory
The Neurotrophic and Neuroprotective Mechanisms of GPI-1046: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPI-1046, a non-immunosuppressive derivative of the macrolide FK506 (tacrolimus), has garnered significant interest for its potent neurotrophic and neuroprotective properties. Unlike its parent compound, GPI-1046 does not inhibit calcineurin, thereby avoiding the immunosuppressive effects associated with FK506.[1] Its mechanism of action, while not entirely elucidated, is believed to be multifaceted, involving interactions with FK506-binding proteins (FKBPs) and subsequent modulation of several intracellular signaling pathways. This technical guide provides an in-depth exploration of the known mechanisms of action of GPI-1046, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Interaction with FKBPs and Downstream Signaling
The primary hypothesis for GPI-1046's mechanism of action centers on its binding to FKBPs, a family of intracellular proteins that possess peptidyl-prolyl isomerase (rotamase) activity.[1] However, the specific affinity of GPI-1046 for the most well-characterized isoform, FKBP12, is a subject of debate in the scientific literature.
The FKBP12 Binding Controversy
Initial studies reported that GPI-1046 binds to FKBP12 with a Ki of approximately 7.5 nM and inhibits its rotamase activity.[2] This interaction was proposed to be the initiating step for its neurotrophic effects. However, subsequent research has challenged this, with some studies reporting negligible binding of GPI-1046 to FKBP12.[3] NMR studies have suggested a micromolar dissociation constant, indicating a much weaker interaction than initially thought.[4] This discrepancy suggests that the neurotrophic effects of GPI-1046 may be mediated by other FKBPs or through alternative, FKBP-independent pathways.
Despite the controversy, the downstream effects of GPI-1046 are well-documented and point to a convergence on pathways that enhance neuronal survival, regeneration, and protection against various insults.
Key Signaling Pathways and Cellular Effects
The neurotrophic and neuroprotective effects of GPI-1046 are attributed to the modulation of several key cellular pathways:
-
Upregulation of Glutamate (B1630785) Transporter 1 (GLT1): GPI-1046 has been shown to increase the expression of the astroglial glutamate transporter GLT1.[1][5][6] This leads to enhanced glutamate uptake from the synaptic cleft, thereby reducing excitotoxicity, a major contributor to neuronal damage in various neurological disorders.
-
Enhancement of the Glutathione (B108866) (GSH) Antioxidant System: GPI-1046 promotes the synthesis of glutathione (GSH), a critical intracellular antioxidant.[1][7][8] By bolstering the cellular antioxidant capacity, GPI-1046 protects neurons from oxidative stress-induced damage.
-
Promotion of Neurite Outgrowth: One of the most striking effects of GPI-1046 is its ability to stimulate neurite outgrowth at picomolar concentrations, an effect comparable to that of nerve growth factor (NGF).[2] This suggests a potent role in neuronal regeneration and repair.
-
Modulation of Neurotrophic Factor Expression: There is evidence to suggest that GPI-1046 can increase the levels of neurotrophic factors such as glial cell line-derived neurotrophic factor (GDNF).[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on GPI-1046.
| Parameter | Value | Cell/Animal Model | Reference |
| FKBP12 Binding (Ki) | ~7.5 nM | In vitro (rotamase assay) | [2] |
| Micromolar | In vitro (NMR) | [4] | |
| Negligible | Various in vitro assays | [3] | |
| Neurite Outgrowth | |||
| EC50 | 58 pM | Chicken sensory ganglia | [2] |
| Significant Enhancement | 1 pM | Chicken sensory ganglia | [2] |
| Maximal Stimulation | 1-10 nM | Chicken sensory ganglia | [2] |
Table 1: In Vitro Efficacy and Binding Affinity of GPI-1046
| Experimental Condition | Brain Region | Fold Increase in GLT1 Expression (relative to control) | Reference |
| 10 mg/kg GPI-1046 (i.p.) in alcohol-preferring rats | PFC | Significant increase (p<0.05) | [1] |
| 20 mg/kg GPI-1046 (i.p.) in alcohol-preferring rats | PFC | Significant increase (p<0.01) | [1] |
| 10 mg/kg GPI-1046 (i.p.) in alcohol-preferring rats | NAc-core | Significant increase (p<0.01) | [1] |
| 20 mg/kg GPI-1046 (i.p.) in alcohol-preferring rats | NAc-core | Significant increase (p<0.001) | [1] |
Table 2: Effect of GPI-1046 on GLT1 Protein Expression In Vivo
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of GPI-1046
Caption: Proposed signaling pathways of GPI-1046.
Experimental Workflow: Neurite Outgrowth Assay
Caption: A typical workflow for a neurite outgrowth assay.
Experimental Protocols
Neurite Outgrowth Assay
This protocol is a composite based on methodologies used to assess the neurotrophic effects of compounds like GPI-1046.[2]
a. Cell Culture:
-
For Dorsal Root Ganglia (DRG) Explants:
-
Dissect dorsal root ganglia from chick embryos.
-
Culture whole ganglia on a suitable substrate (e.g., collagen-coated plates) in a defined, serum-free medium.
-
-
For Dissociated Neurons:
-
Dissociate neuronal tissue (e.g., cortical or hippocampal neurons from embryonic rodents) using enzymatic digestion (e.g., trypsin) and mechanical trituration.
-
Plate dissociated neurons at a specific density on plates pre-coated with an attachment factor (e.g., poly-L-lysine).
-
Culture in a neurobasal medium supplemented with B27 and other necessary growth factors, but without the factor being tested.
-
b. Treatment with GPI-1046:
-
Prepare a stock solution of GPI-1046 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from picomolar to nanomolar).
-
Add the diluted GPI-1046 to the neuronal cultures. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., a known neurotrophic factor like NGF).
c. Incubation and Fixation:
-
Incubate the cultures for a predetermined period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 20-30 minutes at room temperature.
d. Immunocytochemistry:
-
Permeabilize the fixed cells with a solution of 0.1-0.25% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Incubate with a primary antibody specific for a neuronal marker (e.g., mouse anti-β-III tubulin) overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to Alexa Fluor 488) for 1-2 hours at room temperature in the dark.
-
Mount coverslips onto glass slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
e. Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite outgrowth using image analysis software. Parameters to measure include:
- The number of neurites per cell.
- The length of the longest neurite.
- The total neurite length per cell.
- The number of branch points per neurite.
Western Blot for GLT1 Expression
This protocol is adapted from studies investigating the effect of GPI-1046 on GLT1 levels.[1]
a. Sample Preparation:
-
Homogenize brain tissue (e.g., prefrontal cortex or nucleus accumbens) from control and GPI-1046-treated animals in a lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
-
Centrifuge the homogenates at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
b. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in a sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol).
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
c. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for GLT1 (e.g., rabbit anti-GLT1) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
d. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the GLT1 band intensity to that of a loading control protein (e.g., β-actin or GAPDH) to correct for variations in protein loading.
Glutathione (GSH) Assay
This protocol outlines a general method for measuring total glutathione levels, which can be adapted from studies on GPI-1046's antioxidant effects.[7][8]
a. Sample Preparation:
-
Homogenize cells or tissues in a cold buffer (e.g., phosphate (B84403) buffer).
-
Deproteinate the samples, for example, by adding metaphosphoric acid, and then centrifuge to remove precipitated proteins.
-
Collect the supernatant for the assay.
b. Assay Procedure (Enzymatic Recycling Method):
-
Prepare a reaction mixture containing NADPH, DTNB (Ellman's reagent), and glutathione reductase in a suitable buffer.
-
Add the deproteinated sample supernatant to the reaction mixture in a 96-well plate.
-
Include a standard curve using known concentrations of GSH.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the concentration of glutathione in the sample.
c. Data Analysis:
-
Calculate the rate of change in absorbance for each sample and standard.
-
Generate a standard curve by plotting the rate of absorbance change against the known GSH concentrations.
-
Determine the GSH concentration in the samples by interpolating their absorbance rates from the standard curve.
-
Normalize the GSH concentration to the protein content of the original homogenate.
Conclusion
GPI-1046 is a promising neurotrophic and neuroprotective agent with a complex mechanism of action. While its interaction with FKBP12 remains a point of discussion, its ability to upregulate the glutamate transporter GLT1, enhance the glutathione antioxidant system, and potently stimulate neurite outgrowth provides a clear basis for its therapeutic potential in a range of neurological disorders. Further research is warranted to fully elucidate the upstream signaling events and to identify the complete repertoire of its molecular targets, which will be crucial for the clinical development of this and related compounds.
References
- 1. NEUROIMMUNOPHILIN GPI-1046 REDUCES ETHANOL CONSUMPTION IN PART THROUGH ACTIVATION OF GLT1 IN ALCOHOL-PREFERRING RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Selective up-regulation of the glial Na+-dependent glutamate transporter GLT1 by a neuroimmunophilin ligand results in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. Immunosuppressive and non-immunosuppressive immunophilin ligands improve H(2)O(2)-induced cell damage by increasing glutathione levels in NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunophilin ligands prevent H2O2-induced apoptotic cell death by increasing glutathione levels in neuro 2A neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
GPI-1046: A Non-Immunosuppressive FKBP12 Ligand for Neuroprotection and Neuroregeneration
A Technical Guide for Researchers and Drug Development Professionals
Abstract
GPI-1046 is a synthetic, non-immunosuppressive small molecule that binds to the FK506 binding protein 12 (FKBP12). Unlike its structural relatives, such as FK506 (tacrolimus), GPI-1046 does not inhibit the phosphatase activity of calcineurin, thereby avoiding the immunosuppressive side effects associated with this class of compounds. Extensive preclinical research has demonstrated the neurotrophic and neuroprotective properties of GPI-1046 in a variety of in vitro and in vivo models of neurological damage and neurodegenerative disease. This technical guide provides a comprehensive overview of GPI-1046, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and a discussion of its therapeutic potential.
Introduction
Immunophilins are a class of proteins with peptidyl-prolyl isomerase (PPIase) activity that serve as the intracellular receptors for immunosuppressive drugs like cyclosporin (B1163) A and FK506. The complex formed by FK506 and its primary intracellular receptor, FKBP12, binds to and inhibits the calcium/calmodulin-dependent phosphatase, calcineurin. This inhibition blocks the activation of T-lymphocytes, resulting in immunosuppression.
The development of non-immunosuppressive FKBP12 ligands, such as GPI-1046, was driven by the observation that the neurotrophic effects of these compounds are independent of calcineurin inhibition. GPI-1046, with the chemical name 3-(3-pyridyl)-1-propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-pyrrolidinecarboxylate, has emerged as a promising candidate for the treatment of neurodegenerative disorders and nerve injury due to its ability to promote neuronal survival and regeneration without compromising the immune system.
Mechanism of Action
GPI-1046 exerts its neurotrophic effects primarily through its interaction with FKBP12. While the precise downstream signaling cascade is not fully elucidated, the proposed mechanism involves the following key steps:
-
Binding to FKBP12: GPI-1046 binds to the catalytic site of FKBP12, inhibiting its rotamase activity.
-
Dissociation from Intracellular Targets: The binding of GPI-1046 to FKBP12 is thought to modulate the interaction of FKBP12 with its endogenous cellular partners, such as the ryanodine (B192298) receptor (RyR) and the IP3 receptor, which are intracellular calcium release channels. This modulation may lead to alterations in calcium homeostasis.
-
Activation of Neurotrophic Factor Signaling: Studies suggest that GPI-1046 can increase the expression of neurotrophic factors, including Glial Cell Line-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF)[1].
-
Modulation of NMDA Receptor Activity: Research has indicated that GPI-1046 treatment can restore N-methyl-D-aspartate (NMDA) receptor-mediated synaptic transmission in lesion models.
Crucially, the GPI-1046-FKBP12 complex does not bind to calcineurin, thus avoiding the immunosuppressive pathway.
Quantitative Data
The following tables summarize key quantitative data for GPI-1046 from various preclinical studies.
Table 1: In Vitro Activity of GPI-1046
| Parameter | Value | Cell/Assay System | Reference |
| FKBP12 Rotamase Inhibition (Ki) | ~7.5 nM | Purified FKBP12 | [2] |
| Neurite Outgrowth (EC50) | 58 pM | Chicken Sensory Neuronal Cultures | [2] |
| Neurite Outgrowth | Significant enhancement at 1 pM | Chicken Sensory Neuronal Cultures | [2][3] |
| Neurite Outgrowth | Little to no effect (0.1-1000 nM) | PC12 Cells | [4] |
Table 2: In Vivo Efficacy of GPI-1046 in Animal Models
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Rat Sciatic Nerve Crush | 3 or 10 mg/kg s.c. daily for 18 days | Increased axon diameter and cross-sectional area; 7- to 8-fold increase in myelin levels. | [5] |
| Mouse MPTP Model of Parkinson's Disease (Concurrent Dosing) | 4 mg/kg s.c. | Doubled the number of spared striatal TH-positive processes. | [5] |
| Mouse MPTP Model of Parkinson's Disease (Delayed Dosing) | 4, 10, 20, or 40 mg/kg s.c. | Dose-dependent recovery of TH-positive labeled punctae in the striata. | [2] |
| Rat 6-OHDA Model of Parkinson's Disease | 10 mg/kg/day for 5 days | Significantly reduced the duration of amphetamine-induced circling. | |
| Rat 6-OHDA Model of Parkinson's Disease (Delayed Dosing) | 10 mg/kg/day for 2 weeks (starting 1 month post-lesion) | No significant effect on circling responses. | |
| Rat Medial Forebrain Bundle Transection | 12.5 or 25 mg/kg, once or twice daily | Ineffective in preventing neuronal death. | [6] |
| Rhesus Monkey MPTP Model of Parkinson's Disease | 0.3, 1.0, 3.0, or 10.0 mg/kg, oral, daily | No neuroprotective effects observed. | [7][8] |
| Alcohol-Preferring Rats | 10 or 20 mg/kg i.p. for 5 days | Dose-dependent reduction in ethanol (B145695) intake. | [9] |
Note: TH = Tyrosine Hydroxylase; MPTP = 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine; 6-OHDA = 6-hydroxydopamine.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
FKBP12 Rotamase Inhibition Assay
This assay measures the ability of a compound to inhibit the peptidyl-prolyl isomerase (rotamase) activity of FKBP12.
Protocol:
-
Reagents:
-
Recombinant human FKBP12
-
Substrate: N-succinyl-Ala-Leu-Pro-Phe p-nitroanilide
-
Chymotrypsin
-
Assay Buffer (e.g., 35 mM HEPES, pH 7.8)
-
GPI-1046 or other test compounds dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
The assay is typically performed in a 96-well plate format at a controlled temperature (e.g., 10°C).
-
Pre-incubate FKBP12 with varying concentrations of GPI-1046 in the assay buffer.
-
Initiate the reaction by adding the substrate to the wells.
-
The cis-trans isomerization of the proline residue in the substrate is catalyzed by FKBP12.
-
Add chymotrypsin, which specifically cleaves the trans-isomer of the substrate, releasing p-nitroaniline.
-
Monitor the increase in absorbance at 390 nm over time using a microplate reader.
-
The rate of the reaction is proportional to the rotamase activity of FKBP12.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each concentration of GPI-1046.
-
Determine the IC50 value (the concentration of GPI-1046 that causes 50% inhibition of FKBP12 activity).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Neurite Outgrowth Assay (PC12 Cells)
This assay assesses the ability of a compound to promote the growth of neurites from neuronal-like cells.
Protocol:
-
Cell Culture:
-
Culture PC12 cells (a rat pheochromocytoma cell line) in a suitable medium (e.g., RPMI-1640 supplemented with horse serum and fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Plating:
-
Coat the wells of a multi-well plate (e.g., 24- or 96-well) with an appropriate substrate to promote cell adhesion (e.g., collagen type IV or poly-L-lysine).
-
Seed the PC12 cells at a low density to allow for neurite extension without excessive cell clumping.
-
-
Treatment:
-
After allowing the cells to adhere (typically 24 hours), replace the medium with a low-serum medium containing varying concentrations of GPI-1046.
-
A positive control, such as Nerve Growth Factor (NGF), should be included.
-
A vehicle control (medium with the solvent used to dissolve GPI-1046) is also necessary.
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 48-72 hours) to allow for neurite outgrowth.
-
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Stain the cells with an antibody against a neuronal marker, such as β-III tubulin, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify neurite outgrowth using automated image analysis software. Parameters to measure include:
-
Percentage of cells with neurites.
-
Average neurite length per cell.
-
Number of neurites per cell.
-
Total neurite length per well.
-
-
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This is a widely used neurotoxin-based model to mimic the dopaminergic neurodegeneration seen in Parkinson's disease.
Protocol:
-
Animal Preparation:
-
Anesthetize adult male rats (e.g., Sprague-Dawley or Wistar) using an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Secure the animal in a stereotaxic frame.
-
-
Stereotaxic Injection:
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda for stereotaxic coordination.
-
Drill a small burr hole in the skull over the target injection site (e.g., the medial forebrain bundle or the substantia nigra pars compacta).
-
Slowly infuse a solution of 6-OHDA (typically dissolved in saline with ascorbic acid to prevent oxidation) into the target brain region using a microsyringe.
-
-
Post-Operative Care:
-
Suture the scalp incision and provide post-operative analgesia.
-
Monitor the animal's recovery.
-
-
GPI-1046 Administration:
-
Administer GPI-1046 or vehicle according to the desired dosing regimen (e.g., subcutaneously or orally, starting before or after the 6-OHDA lesion).
-
-
Behavioral Assessment:
-
After a recovery period (typically 2-3 weeks), assess motor deficits using drug-induced rotation tests.
-
Apomorphine-induced rotation: Apomorphine, a dopamine (B1211576) agonist, will cause the animal to rotate contralateral (away from) the lesioned side.
-
Amphetamine-induced rotation: Amphetamine, which releases dopamine from intact terminals, will cause the animal to rotate ipsilateral (toward) the lesioned side.
-
-
Quantify the number of rotations over a set period.
-
-
Histological Analysis:
-
At the end of the study, perfuse the animals and collect the brains.
-
Process the brain tissue for immunohistochemistry to assess the extent of the dopaminergic lesion by staining for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.
-
Quantify the loss of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum.
-
Sciatic Nerve Crush Injury Model in Rats
This model is used to study peripheral nerve regeneration.
Protocol:
-
Animal Preparation:
-
Anesthetize an adult rat.
-
Shave and disinfect the lateral aspect of the thigh.
-
-
Surgical Procedure:
-
Make a skin incision and bluntly dissect the muscles to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve from the surrounding tissue.
-
Using a pair of fine, non-serrated forceps, crush the nerve at a specific location for a defined duration (e.g., 30 seconds). The pressure applied should be consistent across animals.
-
Suture the muscle and skin layers.
-
-
GPI-1046 Administration:
-
Administer GPI-1046 or vehicle daily, starting from the day of the surgery.
-
-
Functional Assessment (Optional):
-
Assess functional recovery using methods like the sciatic functional index (SFI), which is calculated from measurements of the animal's paw prints during walking.
-
-
Histological Analysis:
-
At a predetermined time point (e.g., 2-4 weeks post-injury), sacrifice the animals and harvest the sciatic nerves.
-
Process the nerve tissue for histology.
-
Stain nerve cross-sections with antibodies against markers for axons (e.g., neurofilament) and myelin (e.g., myelin basic protein).
-
Quantify parameters such as axon number, axon diameter, and myelin sheath thickness.
-
Calcineurin Phosphatase Activity Assay
This assay determines whether a compound inhibits the phosphatase activity of calcineurin.
Protocol:
-
Principle:
-
This assay measures the dephosphorylation of a specific substrate by calcineurin. A common substrate is the RII phosphopeptide. The amount of free phosphate (B84403) released is then quantified.
-
-
Reagents:
-
Recombinant human calcineurin
-
FKBP12
-
Calmodulin
-
RII phosphopeptide substrate
-
Assay buffer (containing Tris, MgCl2, CaCl2)
-
GPI-1046, FK506 (positive control), and a vehicle control
-
Malachite green reagent for phosphate detection.
-
-
Procedure:
-
In a 96-well plate, combine calcineurin, FKBP12, calmodulin, and the test compound (GPI-1046 or FK506) in the assay buffer.
-
Initiate the reaction by adding the RII phosphopeptide substrate.
-
Incubate at 30°C for a specific time (e.g., 30 minutes).
-
Stop the reaction and measure the amount of free phosphate released using the malachite green reagent, which forms a colored complex with phosphate that can be measured spectrophotometrically at ~620 nm.
-
-
Data Analysis:
-
Compare the phosphatase activity in the presence of GPI-1046 to the vehicle control and the FK506 positive control. A lack of inhibition by GPI-1046, in contrast to the strong inhibition by FK506, confirms its non-immunosuppressive nature.
-
Discussion and Future Directions
GPI-1046 has demonstrated significant neurotrophic and neuroprotective potential in a range of preclinical models, particularly in rodents. Its non-immunosuppressive nature makes it an attractive candidate for chronic treatment of neurodegenerative diseases where long-term immunosuppression would be undesirable.
However, the translation of these promising preclinical findings to the clinic has been challenging. The lack of efficacy observed in primate models of Parkinson's disease raises important questions about species-specific differences in drug metabolism, blood-brain barrier penetration, or the underlying mechanisms of neurodegeneration.
Future research should focus on:
-
Elucidating the complete downstream signaling pathway of GPI-1046: A clearer understanding of the molecular mechanisms will aid in identifying biomarkers for patient selection and monitoring treatment response.
-
Investigating the reasons for the discrepancy between rodent and primate studies: This could involve more detailed pharmacokinetic and pharmacodynamic studies in larger animal models.
-
Exploring the therapeutic potential of GPI-1046 in other neurological conditions: Given its effects on nerve regeneration, its utility in peripheral neuropathies, spinal cord injury, and other neurodegenerative diseases warrants further investigation.
-
Development of second-generation non-immunosuppressive FKBP12 ligands: The knowledge gained from GPI-1046 can inform the design of new compounds with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
GPI-1046 remains a pivotal compound in the study of non-immunosuppressive FKBP12 ligands for neuroprotection and neuroregeneration. While its clinical development has faced hurdles, the extensive body of preclinical research provides a solid foundation for the continued exploration of this therapeutic strategy. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field of neuroscience and drug discovery.
References
- 1. Calcineurin Phosphatase Activity Assay Kit (PAK-005) - Creative Biogene [creative-biogene.com]
- 2. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychiatrictimes.com [psychiatrictimes.com]
- 4. Rapamycin, but not FK506 and GPI-1046, increases neurite outgrowth in PC12 cells by inhibiting cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The immunophilin ligand FK506, but not GPI-1046, protects against neuronal death and inhibits c-Jun expression in the substantia nigra pars compacta following transection of the rat medial forebrain bundle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systemic administration of the immunophilin ligand GPI 1046 in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NEUROIMMUNOPHILIN GPI-1046 REDUCES ETHANOL CONSUMPTION IN PART THROUGH ACTIVATION OF GLT1 IN ALCOHOL-PREFERRING RATS - PMC [pmc.ncbi.nlm.nih.gov]
The role of GPI-1046 in neuroprotection and neuroregeneration
An In-Depth Technical Guide to GPI-1046: A Neuroprotective and Neuroregenerative Agent
Introduction
GPI-1046, chemically known as 3-(3-pyridyl)-1-propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-pyrrolidinecarboxylate, is a synthetic, non-immunosuppressive small molecule that has garnered significant interest for its potential therapeutic applications in neurodegenerative diseases and nerve injury.[1] It was developed as a ligand for the FK506-binding protein-12 (FKBP-12), an intracellular receptor protein known as an immunophilin. Unlike its well-known counterparts, such as FK506 (Tacrolimus), which exert potent immunosuppressive effects by forming a complex that inhibits calcineurin, GPI-1046 was specifically designed to bind to FKBP-12 without initiating the calcineurin-inhibition cascade.[1] This unique property allows it to be investigated purely for its neurotrophic activities, which include robust neuroprotection and stimulation of neuronal regeneration across a variety of preclinical models.[1][2] This guide provides a comprehensive overview of the core science behind GPI-1046, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to validate its function.
Core Mechanism of Action
The primary molecular target of GPI-1046 is FKBP-12, a ubiquitously expressed protein that possesses peptidyl-prolyl isomerase (rotamase) activity.[1][3] While GPI-1046 binds to FKBP-12 with a respectable affinity, its neurotrophic potency is observed at concentrations far below those required to inhibit rotamase activity, suggesting that this enzymatic function is not the primary driver of its neuroprotective effects.[1]
The critical divergence from immunosuppressive immunophilin ligands lies in the subsequent interaction—or lack thereof. The FK506-FKBP12 complex binds to and inhibits the calcium-activated phosphatase, calcineurin. This inhibition is the cornerstone of FK506's immunosuppressive action.[1][3] The GPI-1046-FKBP12 complex, however, does not inhibit calcineurin.[1] Consequently, GPI-1046 is devoid of immunosuppressive effects, a significant advantage for long-term treatment of neurodegenerative disorders.[1]
While the precise downstream signaling cascade remains an area of active investigation, several mechanisms have been proposed:
-
Antioxidant Pathways: Studies have shown that immunophilin ligands can increase intracellular levels of glutathione (B108866) (GSH), a critical antioxidant, thereby protecting cells from oxidative stress.[4]
-
Anti-Apoptotic Effects: In models of cerebral ischemia, GPI-1046 treatment has been shown to reduce the expression of key proteins in the apoptotic cascade, including caspase-8, cytochrome c, and caspase-3.[5]
-
FKBP12-Independent Pathways: Some evidence suggests that the neuroprotective properties of GPI-1046 may not be exclusively dependent on FKBP12, as cellular protection was observed in cells lacking FKBP12 mRNA. This points towards the potential involvement of other FKBP isoforms or entirely different pathways.[6][7]
Data Presentation: Neuroprotection and Neuroregeneration
Quantitative data from key in vitro and in vivo studies are summarized below, highlighting the potency and efficacy of GPI-1046.
Table 1: In Vitro Efficacy of GPI-1046
| Assay | Model System | Parameter | Result | Citation |
|---|---|---|---|---|
| Binding Affinity | Recombinant human FKBP-12 | Ki (rotamase inhibition) | ~7.5 nM | [1] |
| Neurite Outgrowth | Chicken sensory ganglia | EC50 | 58 pM | [1][8] |
| Neurite Outgrowth | Chicken sensory ganglia | Lowest effective concentration | 1 pM | [1][8] |
| Neuroprotection | H₂O₂-induced apoptosis (Neuro 2A cells) | GSH level increase | 169.6% of control | [4] |
| Immunosuppression | Concanavalin A-stimulated T-cells | T-cell proliferation | No inhibition up to 10 µM | [1] |
| Calcineurin Activity | Purified calcineurin-FKBP-12 | Phosphatase activity | No inhibition at 10 µM |[1] |
Table 2: Neuroprotective and Neuroregenerative Effects of GPI-1046 in Animal Models
| Model | Species | Treatment Paradigm | Key Finding | Quantitative Result | Citation |
|---|---|---|---|---|---|
| Parkinson's Disease | Mouse (MPTP model) | Concurrent GPI-1046 (4 mg/kg) with MPTP | Protection of dopaminergic neurons | >100% increase in spared striatal TH-positive fibers vs. vehicle | [1][2] |
| Parkinson's Disease | Mouse (MPTP model) | Delayed GPI-1046 (post-MPTP) | Regeneration of dopaminergic fibers | 2- to 3-fold higher striatal innervation density vs. vehicle | [2] |
| Parkinson's Disease | Rat (6-OHDA model) | Delayed GPI-1046 (1 month post-lesion) | Regeneration of dopaminergic fibers | ~30% restoration of striatal dopamine (B1211576) vs. controls | [1][2] |
| Parkinson's Disease | Rat (6-OHDA model) | Delayed GPI-1046 | Functional recovery | Alleviation of apomorphine-induced rotational abnormality | [1] |
| Peripheral Nerve Injury | Rat (Sciatic nerve crush) | GPI-1046 daily | Axon regeneration and myelination | Markedly enhanced regrowth and myelination | [1][8] |
| Focal Cerebral Ischemia | Rat (MCAO model) | GPI-1046 post-ischemia | Reduction of brain damage | Significant decrease in infarct volume | [5] |
| Serotonergic Neuron Damage | Rat (PCA model) | GPI-1046 pre- and post-PCA | Protection/sprouting of serotonin (B10506) fibers | Stimulated recovery of serotonin-containing fibers |[1][8] |
It is important to note that while rodent studies have been largely positive, one study in an MPTP-induced primate model of Parkinson's disease did not find evidence of regenerative effects with GPI-1046, suggesting potential species-specific differences.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the evaluation of GPI-1046.
Protocol 1: In Vitro Neurite Outgrowth Assay
This protocol is based on methods used to assess the potent neuritogenic effects of GPI-1046 on primary sensory neurons.[1][8]
-
Tissue Harvest: Dorsal root ganglia (DRG) are dissected from chicken embryos (E10).
-
Culture Preparation: Ganglia are placed in a 24-well plate containing a growth medium (e.g., Neurobasal medium supplemented with B27) but without additional growth factors like Nerve Growth Factor (NGF).
-
Compound Application: GPI-1046 is dissolved in a suitable vehicle (e.g., DMSO) and added to the culture medium to achieve final concentrations ranging from picomolar to nanomolar levels (e.g., 1 pM to 100 nM). A vehicle-only control and a positive control (e.g., maximal concentration of NGF) are included.
-
Incubation: Cultures are maintained at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.
-
Quantification: Neurite outgrowth is visualized using phase-contrast microscopy. Quantification can be performed manually by measuring the length of the longest neurites or automatically using high-content imaging systems that measure total neurite length, branching, and number of neurites per neuron.[10][11] The extent of the neurite halo extending from the explant is measured and compared across treatment groups.
Protocol 2: MPTP Mouse Model of Parkinson's Disease
This protocol details the induction of dopaminergic neurodegeneration and subsequent assessment of GPI-1046's neuroprotective or neuroregenerative effects.[1][12]
-
Animal Model: Male CD1 or C57BL/6 mice (20-25 g) are used.
-
Neurotoxin Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered via intraperitoneal (i.p.) injection at a dose of 30 mg/kg daily for five consecutive days.
-
GPI-1046 Treatment Paradigms:
-
Neuroprotection (Concurrent): GPI-1046 (e.g., 0.4 to 40 mg/kg) or vehicle is administered subcutaneously (s.c.) or orally daily, starting concurrently with the first MPTP injection and continuing for the duration of MPTP treatment.
-
Neuroregeneration (Delayed): GPI-1046 or vehicle administration begins at a set time point after the final MPTP injection (e.g., 7 days) to ensure the peak of neuronal death has passed.
-
-
Endpoint Analysis (e.g., 2-3 weeks post-treatment):
-
Immunohistochemistry: Brains are sectioned and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The density of TH-positive fibers in the striatum and the number of TH-positive cell bodies in the substantia nigra are quantified using stereological methods.
-
Biochemistry: Striatal tissue is analyzed via HPLC to measure levels of dopamine and its metabolites (DOPAC, HVA).
-
Behavioral Testing: Motor function can be assessed using tests like the rotarod or open field test.
-
Protocol 3: 6-OHDA Rat Model of Parkinson's Disease
This model creates a more localized and severe lesion, often used to study sprouting and functional motor deficits.[1][13]
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Neurotoxin Administration: 6-hydroxydopamine (6-OHDA) is injected stereotactically into a specific brain region, typically the substantia nigra or the medial forebrain bundle, on one side of the brain to create a unilateral lesion.
-
GPI-1046 Treatment: GPI-1046 (e.g., 10 mg/kg, s.c.) or vehicle is administered daily for a set duration (e.g., 5 days), with treatment initiation varying from 1 hour to 1 month post-lesion to assess its regenerative potential over time.
-
Endpoint Analysis:
-
Behavioral Testing: Amphetamine or apomorphine-induced rotational behavior is quantified. The number of net rotations per minute in a specific direction indicates the severity of the dopaminergic lesion, and a reduction in this number suggests functional recovery.
-
Immunohistochemistry: As in the MPTP model, brains are analyzed for TH-positive fiber density in the striatum to assess the extent of reinnervation.
-
Summary of Mechanistic Hypotheses
The available data suggest that GPI-1046 promotes neuronal health through a multi-faceted approach that is distinct from immunosuppression. Its ability to bind FKBP-12 without inhibiting calcineurin allows it to engage downstream pathways that enhance cellular resilience and promote structural plasticity.
Conclusion and Future Directions
GPI-1046 is a potent, non-immunosuppressive neurotrophic agent that has demonstrated significant efficacy in promoting both neuroprotection and neuroregeneration in a wide range of preclinical models of neuronal injury and disease. Its ability to be administered orally and cross the blood-brain barrier further enhances its therapeutic potential.[2] While the exact molecular pathways downstream of FKBP-12 binding are still being fully elucidated, the evidence points to a mechanism involving the enhancement of intrinsic cellular defense systems against oxidative stress and apoptosis.
Future research should focus on definitively identifying the downstream effectors of the GPI-1046-FKBP12 complex and exploring the reasons for the discrepancy between rodent and primate model outcomes. Further investigation into the role of other FKBP isoforms may also yield critical insights. Despite these remaining questions, GPI-1046 stands as a pioneering compound in the field of small-molecule neurotrophics, providing a valuable pharmacological tool and a promising scaffold for the development of new therapies for devastating neurological disorders.
References
- 1. pnas.org [pnas.org]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lib.okayama-u.ac.jp [lib.okayama-u.ac.jp]
- 5. Protection against ischemic brain damage in rats by immunophilin ligand GPI-1046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective and antioxidant properties of FKBP-binding immunophilin ligands are independent on the FKBP12 pathway in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rrc.nbrp.jp [rrc.nbrp.jp]
- 8. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurite outgrowth assessment using high content analysis methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Neurotrophic Agent GPI-1046: A Technical Exploration of its Discovery and Preclinical Development
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
GPI-1046 emerged from a class of non-immunosuppressive immunophilin ligands designed to harness the neurotrophic properties of compounds like FK506, without their associated immunosuppressive effects. This technical guide provides a comprehensive overview of the discovery, preclinical development, and proposed mechanisms of action of GPI-1046. It details the key in vitro and in vivo experimental findings that have defined its profile as a potential therapeutic agent for neurodegenerative diseases and nerve injury. This document consolidates quantitative data from pivotal studies, outlines detailed experimental protocols, and visualizes the proposed signaling pathways to offer a thorough resource for the scientific community. While initial studies demonstrated remarkable potency in promoting neurite outgrowth and functional recovery in rodent models, subsequent research has presented a more complex and sometimes contradictory picture of its efficacy and mechanism, highlighting the challenges in translating preclinical findings.
Introduction
The discovery of the neurotrophic effects of the immunosuppressant drug FK506 spurred the development of a new class of compounds aimed at separating these regenerative properties from the modulation of the immune system. GPI-1046, a small molecule immunophilin ligand, was a prominent candidate from this effort. It was designed to bind to the FK506 binding protein 12 (FKBP-12) and promote neuronal survival and regeneration.[1][2] This guide delves into the foundational preclinical data that characterized GPI-1046, providing a detailed examination of its biological activities and the experimental frameworks used for its evaluation.
In Vitro Characterization
Binding Affinity and Potency
Initial studies positioned GPI-1046 as a ligand for FKBP-12, an abundant intracellular protein. However, the binding affinity and its direct correlation to the observed neurotrophic effects have been subjects of investigation and debate.
| Parameter | Value | Assay | Source |
| EC50 (Neurite Outgrowth) | 58 pM | Chick Dorsal Root Ganglion (DRG) Neurite Outgrowth Assay | [2][3] |
| Ki (FKBP-12 Rotamase Inhibition) | ~7.5 nM | Rotamase Activity Assay | [3] |
| Concentration for Significant Neurite Outgrowth | 1 pM | Chick Dorsal Root Ganglion (DRG) Neurite Outgrowth Assay | [2][3][4] |
Neurite Outgrowth Promotion
One of the most striking in vitro effects of GPI-1046 is its potent stimulation of neurite outgrowth in primary neuronal cultures, reportedly surpassing the potency of nerve growth factor (NGF).[4]
| Cell Type | Observation | Concentration | Source |
| Chick Dorsal Root Ganglia (DRG) | Significant enhancement of neurite outgrowth | Starting at 1 pM | [2][3][4] |
| Chick Dorsal Root Ganglia (DRG) | Maximal stimulation of neurite outgrowth | 1-10 nM | [2] |
| Rat Dorsal Root Ganglia (DRG) | Dose-dependent protection from gp120-induced axonal injury | 1-1000 nM | [5] |
In Vivo Preclinical Efficacy
GPI-1046 has been evaluated in several animal models of neurodegeneration and nerve injury, with initial studies in rodents showing promising results. However, conflicting data emerged from subsequent studies, particularly in primate models.
Parkinson's Disease Models
In the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease, GPI-1046 demonstrated neuroprotective and neurorestorative effects on dopaminergic neurons.
| Parameter | GPI-1046 Treatment Effect | Dosage | Source |
| Striatal Tyrosine Hydroxylase (TH)-Positive Fibers | More than doubled the number of spared fibers compared to vehicle | 4 mg/kg | [3] |
| Striatal Dopamine Levels | Approximate 30% restoration compared to controls | Not specified | [4] |
| Striatal Innervation Density | Two- to three-fold higher than MPTP/vehicle controls | Not specified | [4] |
In the 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, GPI-1046 promoted the sprouting of remaining dopaminergic fibers and led to functional improvements.
| Parameter | GPI-1046 Treatment Effect | Dosage | Source |
| Striatal TH-Positive Fiber Density | Pronounced increase when administered 1 hr, 1 week, or 1 month post-lesion | 10 mg/kg | [1][3] |
| Amphetamine-Induced Rotations | Significantly reduced duration of circling | 10 mg/kg/day for 5 days | [6] |
| Apomorphine-Induced Rotations | Alleviated rotational abnormality | Not specified | [3] |
Peripheral Nerve Injury Models
GPI-1046 demonstrated the ability to promote regeneration and remyelination of axons following sciatic nerve crush injury in rats.
| Parameter | GPI-1046 Treatment Effect | Dosage | Source |
| Nerve Fiber Diameter and Cross-Sectional Area | Markedly augmented | 3 or 10 mg/kg s.c. daily | [3] |
| Maximal Regeneration Distance (Electrophysiology) | Enhanced for both motor and large myelinated sensory axons | 10 mg/kg s.c. daily for 3 days | [6] |
| Axon Numbers (Morphometric Analysis) | No significant increase | 10 mg/kg s.c. daily for 3 days | [6] |
Mechanism of Action and Signaling Pathways
The precise mechanism of action of GPI-1046 remains an area of active discussion. While initially thought to act primarily through its interaction with FKBP-12, evidence suggests the involvement of other pathways.
The Role of FKBP-12
GPI-1046 binds to FKBP-12, but its neurotrophic potency appears to be significantly greater than its affinity for this protein would suggest, indicating that simple inhibition of FKBP-12's rotamase activity is not the sole mechanism.[3] Some studies have even suggested that the neurotrophic effects are independent of FKBP-12.
Proposed Signaling Pathways
Several downstream signaling pathways have been proposed to mediate the neurotrophic effects of GPI-1046.
Detailed Experimental Protocols
In Vitro Neurite Outgrowth Assay (Dorsal Root Ganglia)
Methodology:
-
DRG Isolation: Dorsal root ganglia are dissected from embryonic day 9-10 chick embryos and collected in a sterile buffer.
-
Plating: The ganglia are plated as explants on a surface coated with an extracellular matrix protein, such as collagen or Matrigel, in a multi-well plate.
-
Treatment: A defined culture medium is added, supplemented with various concentrations of GPI-1046, a positive control (e.g., NGF), and a vehicle control.
-
Incubation: The cultures are maintained in a humidified incubator at 37°C with 5% CO2 for 24 to 48 hours.
-
Fixation and Staining: The cultures are fixed with paraformaldehyde and permeabilized. Neurites are visualized by immunostaining for a neuron-specific protein like β-III tubulin or neurofilament.
-
Imaging and Quantification: Images of the ganglia are captured, and the extent of neurite outgrowth is quantified by measuring the length of the longest neurite or the total number and length of neurites extending from the explant using image analysis software.
In Vivo 6-OHDA Rat Model of Parkinson's Disease
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Lesioning: A unilateral lesion of the nigrostriatal pathway is induced by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the substantia nigra.
-
Treatment: GPI-1046 or a vehicle control is administered systemically (e.g., subcutaneous injection) according to various dosing regimens (e.g., pre-lesion, post-lesion, chronic).
-
Behavioral Assessment: Functional recovery is assessed using behavioral tests such as apomorphine- or amphetamine-induced rotation tests. A reduction in rotational asymmetry in treated animals suggests a therapeutic effect.
-
Histological Analysis: At the end of the study, animals are euthanized, and their brains are processed for immunohistochemical analysis. The density of tyrosine hydroxylase (TH)-positive fibers in the striatum and the number of TH-positive neurons in the substantia nigra are quantified to assess the extent of dopaminergic neuroprotection or regeneration.
In Vivo Sciatic Nerve Crush Injury Model
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Surgical Procedure: Under anesthesia, the sciatic nerve is exposed and crushed at a specific location for a defined duration using calibrated forceps.
-
Treatment: GPI-1046 or a vehicle control is administered daily via a systemic route (e.g., subcutaneous injection).
-
Functional Assessment: Functional recovery can be assessed using methods like the sciatic functional index (SFI) calculated from walking track analysis or by electrophysiological measurements of nerve conduction velocity and amplitude.
-
Morphometric Analysis: After a defined recovery period, a segment of the sciatic nerve distal to the crush site is harvested, processed, and embedded. Cross-sections are stained, and morphometric parameters such as the number of myelinated axons, axon diameter, and myelin sheath thickness are quantified to assess the extent of regeneration.
Discussion and Future Directions
The initial preclinical data for GPI-1046 painted a promising picture of a potent, non-immunosuppressive neurotrophic agent. Its ability to promote neurite outgrowth at picomolar concentrations and to elicit functional recovery in rodent models of Parkinson's disease and peripheral nerve injury generated significant interest. However, the story of GPI-1046 is also a cautionary tale in drug development. The lack of efficacy in primate models of Parkinson's disease and the conflicting reports on its neuroprotective effects in some studies highlight the challenges of translating findings from rodents to higher species.[6]
The ambiguity surrounding its precise mechanism of action, particularly the role of FKBP-12, further complicates the interpretation of its biological effects. While the initial hypothesis centered on FKBP-12 binding, the disparity between binding affinity and biological potency suggests that other, perhaps more critical, molecular targets and pathways are involved. Future research in this area could focus on identifying these alternative targets to better understand the molecular basis of its neurotrophic activity.
Conclusion
GPI-1046 represents a significant early effort in the development of non-immunosuppressive immunophilin ligands for the treatment of neurodegenerative diseases. The comprehensive preclinical data, as summarized in this guide, demonstrates its potent neurotrophic and neuroregenerative properties in specific experimental contexts. While its clinical development has not progressed as initially hoped, the study of GPI-1046 has provided valuable insights into the complex biology of neurodegeneration and repair. The detailed methodologies and consolidated data presented herein serve as a valuable resource for researchers continuing to explore novel therapeutic strategies for neurological disorders. The journey of GPI-1046 underscores the importance of rigorous, cross-species validation and a deep understanding of molecular mechanisms in the quest for effective neuroprotective and neurorestorative drugs.
References
- 1. The small molecule FKBP ligand GPI 1046 induces partial striatal re-innervation after intranigral 6-hydroxydopamine lesion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychiatrictimes.com [psychiatrictimes.com]
- 5. GPI-1046 protects dorsal root ganglia from gp120-induced axonal injury by modulating store-operated calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the neurotrophic effects of GPI-1046 on neuron survival and regeneration in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Nature of GPI-1046's Interaction with FK506 Binding Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPI-1046, a non-immunosuppressive ligand of the FK506 binding proteins (FKBPs), has been a subject of considerable interest and debate within the scientific community. Initially lauded for its potent neurotrophic and neuroprotective properties, purportedly mediated through its interaction with FKBPs, subsequent studies have presented conflicting evidence regarding its binding affinity and efficacy. This technical guide provides a comprehensive overview of the interaction between GPI-1046 and FKBPs, presenting quantitative data, detailed experimental protocols from key studies, and a visualization of the proposed signaling pathways. The aim is to offer a balanced and in-depth resource for researchers navigating this complex area of neuropharmacology.
Quantitative Data Summary
The interaction between GPI-1046 and FKBP12 has been quantified using various assays, yielding a range of values that reflect the controversy surrounding its binding affinity and functional effects. The following tables summarize the key quantitative data from pivotal studies.
| Binding Affinity Data | |
| Parameter | Value |
| Ki for FKBP-12 (Rotamase Activity Inhibition) | ≈ 7.5 nM[1] |
| IC50 (Scintillation Proximity Assay) | >3.5 µM |
| Functional Efficacy Data | |
| Parameter | Value |
| EC50 for Neurite Outgrowth (Chicken Sensory Ganglia) | 58 pM[1] |
| Significant Enhancement of Neurite Outgrowth | As low as 1 pM[1][2] |
The Controversy: A Tale of Two Findings
The initial excitement surrounding GPI-1046 was largely fueled by a 1997 study from Steiner et al., which reported potent neurotrophic effects at picomolar concentrations.[1] However, subsequent research from other groups failed to replicate these findings, with some studies in primate models of Parkinson's disease showing no significant neuroregenerative or neuroprotective effects.[3][4] This discrepancy has led to a divided view on the therapeutic potential of GPI-1046 and its mechanism of action.
Experimental Protocols
To provide a clear understanding of the methodologies employed in the key studies, detailed protocols for the primary assays are outlined below.
FKBP12 Peptidyl-Prolyl Isomerase (Rotamase) Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of FKBP12, which catalyzes the cis-trans isomerization of proline residues in peptides.
Principle: The assay utilizes a chromogenic peptide substrate, N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. The cis-isomer of this peptide is not cleaved by chymotrypsin. FKBP12 accelerates the conversion of the cis- to the trans-isomer, which is then rapidly cleaved by chymotrypsin, releasing p-nitroaniline that can be measured spectrophotometrically.
Materials:
-
Recombinant human FKBP12
-
N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide
-
α-Chymotrypsin
-
HEPES buffer
-
GPI-1046 and other test compounds
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing HEPES buffer and the peptide substrate.
-
Add α-chymotrypsin to the mixture.
-
Incubate the mixture at a constant temperature (e.g., 10°C).
-
Initiate the reaction by adding FKBP12 with or without the test compound (GPI-1046).
-
Monitor the increase in absorbance at 390 nm over time, which corresponds to the release of p-nitroaniline.
-
Calculate the rate of the reaction and determine the inhibitory constant (Ki) for GPI-1046.
Neurite Outgrowth Assay (Chick Dorsal Root Ganglia)
This assay assesses the ability of a compound to promote the growth of neurites from cultured neurons.
Principle: Dorsal root ganglia (DRG) are dissected from chick embryos and cultured in a semi-solid medium. The extent of neurite outgrowth from the ganglia is measured after a specific incubation period in the presence or absence of the test compound.
Materials:
-
Fertilized chicken eggs (E9-E10)
-
Dissection medium (e.g., Hanks' Balanced Salt Solution)
-
Culture medium (e.g., F12 medium with supplements)
-
Collagen or Matrigel
-
GPI-1046 and other test compounds
-
Inverted microscope with a camera
Protocol:
-
Dissect dorsal root ganglia from the spinal columns of chick embryos.
-
Embed the ganglia in a collagen or Matrigel matrix in culture plates.
-
Add culture medium containing various concentrations of GPI-1046 or control vehicle.
-
Incubate the cultures for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Fix the cultures with a suitable fixative (e.g., paraformaldehyde).
-
Visualize and quantify neurite outgrowth using an inverted microscope. Measurements can include the number of neurites, the length of the longest neurite, or the total area covered by neurites.
Signaling Pathways
The proposed mechanism of action for the neurotrophic effects of FKBP ligands like GPI-1046, independent of calcineurin inhibition, involves the modulation of other signaling pathways. One prominent theory centers on the Bone Morphogenetic Protein (BMP) signaling pathway.
Proposed Calcineurin-Independent Signaling Pathway
FKBP12 is known to bind to the intracellular domain of the BMP type I receptor, keeping it in an inactive state. It is hypothesized that ligands like GPI-1046 can displace FKBP12 from the receptor, leading to its activation and downstream signaling.
Experimental Workflow
The following diagram illustrates a general workflow for investigating the interaction of GPI-1046 with FKBPs and its downstream effects.
Conclusion
The story of GPI-1046 and its interaction with FKBPs is a compelling case study in drug development, highlighting the complexities of translating in vitro findings to in vivo efficacy. While the initial promise of potent, non-immunosuppressive neurotrophic activity was significant, the conflicting results from subsequent studies, particularly in higher animal models, have cast doubt on its therapeutic utility for neurodegenerative diseases. The proposed mechanism involving the BMP signaling pathway offers a plausible calcineurin-independent route for the observed neurotrophic effects, but further research is required to fully elucidate this connection and to resolve the discrepancies in the existing literature. This guide provides a foundational understanding for researchers to critically evaluate the existing data and to design future experiments aimed at definitively clarifying the role of GPI-1046 and similar compounds in neuronal function and repair.
References
- 1. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemic administration of the immunophilin ligand GPI 1046 in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
GPI-1046: A Technical Guide to its Chemical Structure, Properties, and Neurotrophic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPI-1046 is a synthetic, non-immunosuppressive ligand of the FK506-binding protein 12 (FKBP12) that has garnered significant interest for its potent neurotrophic and neuroprotective properties. As an analog of the immunosuppressant drug FK506 (tacrolimus), GPI-1046 was specifically designed to retain the neuroregenerative capabilities of its parent compound while eliminating its effects on the immune system. This makes it a promising candidate for the therapeutic intervention of various neurodegenerative diseases and nerve injuries. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, key experimental protocols, and the known signaling pathways associated with GPI-1046.
Chemical Structure and Physicochemical Properties
GPI-1046, with the IUPAC name 3-(3-pyridyl)-1-propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-pyrrolidinecarboxylate, is a synthetic organic molecule. Its structure is characterized by a pyrrolidine (B122466) ring, similar to that found in the amino acid proline, which is crucial for its interaction with the FKBP12 protein.
Below is a summary of its key chemical and physicochemical properties:
| Property | Value | Source |
| IUPAC Name | 3-(3-pyridyl)-1-propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-pyrrolidinecarboxylate | [1] |
| Molecular Formula | C₂₀H₂₈N₂O₄ | [2] |
| Molecular Weight | 360.45 g/mol | [2] |
| CAS Number | 186452-09-5 | [2] |
| SMILES | CCC(C)(C)C(=O)C(=O)N1CCC[C@H]1C(=O)OCCCn1ccccn1 | N/A |
| InChI Key | InChI=1S/C20H28N2O4/c1-4-20(2,3)18(24)17(23)22-12-6-7-14(22)19(25)26-13-5-11-16-9-8-10-21-15-16/h8-10,14-15H,4-7,11-13H2,1-3H3/t14-/m0/s1 | N/A |
| Density | 1.1 g/cm³ | [2] |
| Boiling Point | 501.5 °C at 760 mmHg | [2] |
| Flash Point | 257.1 °C | [2] |
| LogP | 1.54 | [2] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [3] |
Pharmacological Properties and Mechanism of Action
The primary pharmacological activity of GPI-1046 is its neurotrophic and neuroprotective effects, which have been demonstrated in a variety of in vitro and in vivo models. A key aspect of its mechanism is its ability to bind to FKBP12, an abundant immunophilin in the nervous system. Unlike the FK506-FKBP12 complex, the GPI-1046-FKBP12 complex does not inhibit calcineurin, thereby avoiding immunosuppressive side effects.
| Pharmacological Property | Description | Source |
| Target | FK506-binding protein 12 (FKBP12) | [4][5] |
| Mechanism of Action | Binds to FKBP12, leading to the upregulation of the glutamate (B1630785) transporter 1 (GLT1). This is believed to be a key mechanism for its neuroprotective effects by reducing glutamate-mediated excitotoxicity. It may also promote the activation of neurotrophic factors like GDNF and BDNF. | [5][6][7] |
| Key Pharmacological Effects | Neurotrophic, neuroprotective, and neuroregenerative. Promotes neurite outgrowth, stimulates axonal regeneration after injury, and protects neurons from toxins in models of Parkinson's disease and other neurodegenerative conditions. | [4][5][8] |
| In Vitro Potency (Neurite Outgrowth) | Picomolar range (EC₅₀ ≈ 58 pM in chick sensory ganglia) | [5] |
| Binding Affinity (Ki for FKBP12 rotamase inhibition) | ~7.5 nM | [5] |
Key Experimental Protocols
The neurotrophic and neuroprotective effects of GPI-1046 have been validated through numerous preclinical studies. Below are detailed methodologies for some of the key experiments.
In Vitro Neurite Outgrowth Assay
This assay is fundamental in demonstrating the direct neurotrophic effects of GPI-1046 on neurons.
Methodology:
-
Cell Culture: Dorsal root ganglia (DRG) are dissected from chick embryos (E8-E10) and cultured as explants on a suitable substrate.
-
Treatment: GPI-1046 is added to the culture medium at various concentrations, typically ranging from picomolar to nanomolar. A negative control (vehicle) and a positive control (e.g., Nerve Growth Factor, NGF) are included.
-
Incubation: The cultures are incubated for a defined period, usually 24-48 hours, to allow for neurite extension.
-
Analysis: Neurite outgrowth is quantified by measuring the length of the longest neurite or the number of neurites extending from the explant. This is often done using microscopy and image analysis software.[5]
In Vivo Sciatic Nerve Crush Model
This model assesses the in vivo efficacy of GPI-1046 in promoting the regeneration of peripheral nerves.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
Surgical Procedure: The sciatic nerve is exposed and crushed at a specific location using fine forceps for a standardized duration.
-
Drug Administration: GPI-1046 is administered to the animals, often via subcutaneous injection, at doses ranging from 3 to 10 mg/kg daily, starting from the day of the injury. A vehicle-treated group serves as a control.
-
Assessment of Regeneration: After a set period (e.g., 18 days), the animals are euthanized, and the sciatic nerves are harvested. Regeneration is assessed by:
-
Histomorphometry: Measuring axonal diameter, cross-sectional area, and the thickness of the myelin sheath in nerve sections.
-
Immunohistochemistry: Staining for markers of axonal regeneration (e.g., neurofilament) and myelination (e.g., myelin basic protein).[5]
-
In Vivo MPTP Mouse Model of Parkinson's Disease
This model is used to evaluate the neuroprotective and neurorestorative effects of GPI-1046 in a model of dopamine (B1211576) neuron degeneration.
Methodology:
-
Animal Model: C57BL/6 mice are commonly used due to their sensitivity to the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
-
Induction of Lesion: MPTP is administered to the mice (e.g., via intraperitoneal injection) to induce the selective destruction of dopaminergic neurons in the substantia nigra.
-
Treatment Paradigms:
-
Neuroprotection: GPI-1046 is administered concurrently with or prior to MPTP administration.
-
Neurorestoration: GPI-1046 treatment is initiated after the MPTP-induced lesion has been established. Doses typically range from 4 to 40 mg/kg, administered subcutaneously.
-
-
Evaluation of Efficacy:
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the density of dopaminergic fibers in the striatum.
-
Behavioral Testing: Motor function is assessed using tests such as the rotarod test or by measuring amphetamine-induced rotational behavior in unilaterally lesioned animals.[4][9]
-
Signaling Pathways
The precise signaling cascade initiated by GPI-1046 is still under investigation, but a central part of its mechanism involves the binding to FKBP12 and the subsequent upregulation of the glial glutamate transporter 1 (GLT1).
Caption: Proposed signaling pathway of GPI-1046 leading to neuroprotection.
The binding of GPI-1046 to FKBP12 is the initial step. This complex then, through a series of yet-to-be-fully-elucidated downstream signaling events, leads to an increase in the transcription and subsequent protein expression of GLT1. The enhanced expression of GLT1 on astrocytes improves the clearance of excess glutamate from the synaptic cleft, thereby reducing excitotoxicity and conferring neuroprotection.
Experimental Workflow Example: MPTP Mouse Model
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of GPI-1046 in the MPTP mouse model of Parkinson's disease.
Caption: Workflow for assessing GPI-1046 neuroprotection in the MPTP model.
Conclusion
GPI-1046 represents a significant advancement in the development of non-immunosuppressive neurotrophic agents. Its well-defined chemical structure, favorable physicochemical properties for crossing the blood-brain barrier, and potent neuroprotective effects demonstrated in robust preclinical models make it a compelling molecule for further investigation. The elucidation of its primary mechanism of action through the upregulation of the glutamate transporter GLT1 provides a solid foundation for its therapeutic rationale in neurodegenerative disorders characterized by excitotoxicity. While the complete signaling cascade remains to be fully mapped, the existing data strongly support the continued exploration of GPI-1046 and related compounds as potential treatments for a range of debilitating neurological conditions. However, it is important to note that some studies have shown conflicting results regarding its efficacy, particularly in primate models, highlighting the need for further research to understand potential species-specific differences.[10]
References
- 1. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 2. conductscience.com [conductscience.com]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Protection against ischemic brain damage in rats by immunophilin ligand GPI-1046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective and antiretroviral effects of the immunophilin ligand GPI 1046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The small molecule FKBP ligand GPI 1046 induces partial striatal re-innervation after intranigral 6-hydroxydopamine lesion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. modelorg.com [modelorg.com]
- 10. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurotrophic Agent GPI-1046: A Deep Dive into its Potential Therapeutic Targets in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPI-1046 is a non-immunosuppressive, small molecule ligand of the FK506-binding protein 12 (FKBP-12) that has garnered significant interest for its neurotrophic and neuroprotective properties. Unlike its parent compound, FK506 (tacrolimus), GPI-1046 does not inhibit calcineurin, thereby avoiding the immunosuppressive side effects associated with FK506.[1] This unique pharmacological profile has positioned GPI-1046 as a promising therapeutic candidate for a range of neurological disorders. This technical guide provides an in-depth analysis of the potential therapeutic targets of GPI-1046 in the central nervous system (CNS), summarizing key quantitative data, detailing experimental methodologies, and illustrating the proposed signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding affinity, potency, and efficacy of GPI-1046 from various preclinical studies.
| Parameter | Value | Species/Model | Reference |
| Binding Affinity | |||
| Ki for FKBP-12 rotamase inhibition | ≈ 7.5 nM | In vitro | [1] |
| In Vitro Efficacy | |||
| Neurite Outgrowth (EC50) | 58 pM | Chicken sensory ganglia | [1] |
| Significant neurite outgrowth enhancement | 1 pM | Chicken sensory ganglia | [1] |
| In Vivo Efficacy | |||
| Maximal neuroprotection in MPTP model | 20 mg/kg | Mice | [1] |
Table 1: In Vitro and In Vivo Efficacy of GPI-1046
| Animal Model | Toxin/Injury | GPI-1046 Dose | Key Findings | Reference |
| Mouse | MPTP | 4-40 mg/kg, s.c. | Dose-dependent increase in striatal TH-positive fibers.[1] | [1] |
| Rat | 6-OHDA | Not specified | Increased striatal TH-positive fiber density.[2] | [2] |
| Rat | Sciatic Nerve Crush | Not specified | Stimulated regeneration of lesioned sciatic nerve axons and enhanced myelination.[1] | [1] |
| Rat | Middle Cerebral Artery Occlusion | Not specified | Reduced infarct volume.[3] | [3] |
| Primate | MPTP | Not specified | No significant neuroregenerative effects observed.[4][5] | [4][5] |
Table 2: Summary of Preclinical Studies with GPI-1046
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the core experimental protocols used to evaluate the therapeutic potential of GPI-1046.
Neurite Outgrowth Assay
This assay is fundamental for assessing the neurotrophic potential of a compound.
-
Cell Culture: Dorsal root ganglia (DRG) are dissected from chick or mouse embryos and cultured in a suitable medium, often on a substrate like Matrigel.
-
Compound Treatment: GPI-1046 is added to the culture medium at various concentrations. A positive control, such as Nerve Growth Factor (NGF), and a vehicle control are included.
-
Incubation: The cultures are incubated for a defined period, typically 24-48 hours, to allow for neurite extension.
-
Fixation and Staining: The cells are fixed with paraformaldehyde and stained with neuronal markers, such as β-III tubulin, to visualize the neurons and their processes.
-
Imaging and Analysis: Images of the neurons are captured using microscopy, and neurite length and branching are quantified using image analysis software.
MPTP Mouse Model of Parkinson's Disease
This widely used model mimics the dopaminergic neurodegeneration seen in Parkinson's disease.
-
Animal Model: Young adult male C57BL/6 mice are typically used.
-
MPTP Administration: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is administered systemically (e.g., intraperitoneally) over a specific dosing schedule to induce lesions in the substantia nigra pars compacta (SNpc).
-
GPI-1046 Treatment: GPI-1046 is administered before, during, or after MPTP intoxication, depending on whether the study aims to assess neuroprotective or neurorestorative effects.
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod, open field, and apomorphine-induced rotation tests.
-
Neurochemical and Histological Analysis: At the end of the study, brains are harvested for analysis. Dopamine and its metabolites are quantified in the striatum using HPLC. The number of dopaminergic neurons in the SNpc is determined by tyrosine hydroxylase (TH) immunohistochemistry.
Middle Cerebral Artery Occlusion (MCAO) Model of Stroke
This model is used to investigate the neuroprotective effects of compounds in the context of ischemic stroke.
-
Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar) are commonly used.
-
Surgical Procedure: The middle cerebral artery is occluded, typically by inserting a filament into the internal carotid artery to block blood flow to the MCA territory. The occlusion can be transient or permanent.
-
GPI-1046 Administration: GPI-1046 is administered before or after the ischemic insult.
-
Neurological Deficit Scoring: Neurological function is assessed at various time points after MCAO using a standardized scoring system.
-
Infarct Volume Measurement: After a set period of reperfusion (or permanent occlusion), the brains are removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.
Potential Therapeutic Targets and Signaling Pathways
The neurotrophic and neuroprotective effects of GPI-1046 appear to be mediated through multiple, potentially interconnected, signaling pathways that are independent of calcineurin inhibition.
FKBP-12 Binding and Downstream Effects
GPI-1046 binds to FKBP-12, an abundant intracellular protein. While this binding is essential for its activity, the subsequent signaling cascade diverges from that of immunosuppressive FKBP-12 ligands.[1] The neurotrophic effects of GPI-1046 are observed at concentrations significantly lower than its Ki for inhibiting the rotamase activity of FKBP-12, suggesting that rotamase inhibition may not be the primary mechanism of action.[1]
Modulation of Glutamate (B1630785) Homeostasis via GLT-1
A key proposed mechanism of action for GPI-1046 is the upregulation of the glial glutamate transporter 1 (GLT-1).[6] GLT-1 is crucial for clearing excess glutamate from the synaptic cleft, thereby preventing excitotoxicity, a common pathway of neuronal death in many neurological disorders. By increasing GLT-1 expression and function, GPI-1046 may protect neurons from glutamate-mediated damage.
Enhancement of Neurotrophic Factor Signaling
GPI-1046 has been shown to increase the levels of glial cell line-derived neurotrophic factor (GDNF) in the brain.[7] GDNF is a potent survival factor for dopaminergic neurons and other neuronal populations. The upregulation of GDNF by GPI-1046 could contribute significantly to its neuroprotective and neurorestorative effects, particularly in the context of Parkinson's disease.
Modulation of Presenilin-1 and NMDA Receptor Function
Studies have indicated that GPI-1046 can increase the expression of presenilin-1 (PS-1).[8] PS-1 is a critical component of the γ-secretase complex and has been implicated in the regulation of N-methyl-D-aspartate (NMDA) receptor function. By upregulating PS-1, GPI-1046 may restore normal NMDA receptor-mediated synaptic transmission, which is often impaired in neurodegenerative conditions.[8]
Discussion and Future Directions
GPI-1046 has demonstrated significant promise as a neurotrophic agent in a variety of preclinical models of CNS disorders. Its multimodal mechanism of action, encompassing the modulation of glutamate homeostasis, enhancement of neurotrophic factor signaling, and restoration of synaptic function, makes it an attractive candidate for diseases with complex pathologies.
However, the translation of these promising preclinical findings to the clinic has been challenging. Notably, studies in primate models of Parkinson's disease did not replicate the robust neuroregenerative effects observed in rodent models.[4][5] This discrepancy highlights the critical importance of careful dose selection, timing of administration, and the choice of appropriate animal models in preclinical development.
Future research should focus on several key areas:
-
Elucidating the precise molecular mechanisms: A deeper understanding of the signaling pathways downstream of FKBP-12 binding is needed to identify more specific therapeutic targets.
-
Optimizing therapeutic strategies: Further investigation into optimal dosing regimens, delivery methods, and combination therapies is warranted.
-
Identifying predictive biomarkers: The development of biomarkers to identify patient populations most likely to respond to GPI-1046 treatment would be invaluable for future clinical trials.
References
- 1. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 2. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. modelorg.com [modelorg.com]
- 5. psychiatrictimes.com [psychiatrictimes.com]
- 6. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NEUROIMMUNOPHILIN GPI-1046 REDUCES ETHANOL CONSUMPTION IN PART THROUGH ACTIVATION OF GLT1 IN ALCOHOL-PREFERRING RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GPI-1046 in In Vivo Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of GPI-1046, a non-immunosuppressive immunophilin ligand, in various in vivo rodent models. The protocols detailed below are based on published research and are intended to guide the design and execution of studies investigating the neuroprotective and neuroregenerative properties of this compound.
Introduction to GPI-1046
GPI-1046 is a small molecule that binds to the FK506 binding protein-12 (FKBP-12). Unlike its predecessor FK506, GPI-1046 does not possess immunosuppressive properties, making it an attractive candidate for chronic therapeutic applications in neurodegenerative diseases and nerve injury.[1] In vitro studies have demonstrated its potent neurite outgrowth-promoting activity.[1] In vivo research in rodent models has primarily focused on its potential to protect and regenerate neurons in models of Parkinson's disease, peripheral nerve damage, and ischemic stroke.[1][2]
Key In Vivo Applications and Experimental Protocols
Neuroprotection and Neuroregeneration in Parkinson's Disease Models
GPI-1046 has been investigated for its ability to protect and restore dopaminergic neurons in rodent models of Parkinson's disease, which is often induced by neurotoxins such as MPTP in mice and 6-OHDA in rats.[3][4]
2.1.1. MPTP-Induced Dopaminergic Neurodegeneration in Mice
This model involves the systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which selectively destroys dopaminergic neurons in the substantia nigra.[3]
Experimental Protocol:
-
Animal Model: Male CD1 mice (20-25 g).[3]
-
Neurotoxin Administration: Administer MPTP at a dose of 30 mg/kg via intraperitoneal (i.p.) injection daily for five consecutive days.[3]
-
GPI-1046 Treatment Paradigms:
-
Concurrent Dosing (Neuroprotection): Administer GPI-1046 subcutaneously (s.c.) 30 minutes before each MPTP injection and continue for five subsequent days.[1]
-
Delayed Dosing (Neuroregeneration): Begin s.c. administration of GPI-1046 four days after the final MPTP injection and continue for five days.[1]
-
-
Dosage: GPI-1046 can be administered at doses ranging from 4 to 40 mg/kg.[1]
-
Vehicle: GPI-1046 can be dissolved in a lipid-based vehicle such as Intralipid.[1]
-
Endpoint Analysis: Sacrifice animals 18 days after the initial MPTP treatment.[1]
-
Outcome Measures:
-
Histological: Immunohistochemistry for tyrosine hydroxylase (TH) to quantify the density of dopaminergic fibers and the number of TH-positive neurons in the striatum and substantia nigra.[1]
-
Biochemical: High-performance liquid chromatography (HPLC) to measure striatal levels of dopamine (B1211576) and its metabolites.[1]
-
2.1.2. 6-OHDA-Induced Dopaminergic Neurodegeneration in Rats
This model involves the direct injection of 6-hydroxydopamine (6-OHDA) into the substantia nigra, leading to a unilateral lesion of the nigrostriatal pathway.[1]
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (250-275 g).[3]
-
Neurotoxin Administration: Perform a unilateral stereotaxic injection of 6-OHDA (10 μg/ml in 0.04% ascorbic acid) into the substantia nigra.[3]
-
GPI-1046 Treatment Paradigms:
-
Treatment Duration: Continue GPI-1046 administration for five consecutive days.[1]
-
Endpoint Analysis: Sacrifice animals 14 days after the final GPI-1046 injection.[1]
-
Outcome Measures:
-
Behavioral: Assess rotational behavior induced by amphetamine (3 mg/kg, s.c.) one hour before sacrifice to measure functional recovery.[1][5]
-
Histological: TH immunohistochemistry to assess striatal fiber density and the number of nigral neurons.[1]
-
Biochemical: HPLC analysis of striatal dopamine levels.[1]
-
Quantitative Data Summary: Parkinson's Disease Models
| Model | Animal | Neurotoxin & Administration | GPI-1046 Dose & Route | Treatment Schedule | Key Findings |
| MPTP | Male CD1 Mice | 30 mg/kg MPTP, i.p., daily for 5 days | 4-40 mg/kg, s.c. | Concurrent or delayed 5-day treatment | Increased striatal TH-positive fiber density.[1] |
| 6-OHDA | Male Sprague-Dawley Rats | 10 μg/ml 6-OHDA, intranigral injection | 10 mg/kg, s.c. | 5-day treatment starting 1hr, 7 days, or 28 days post-lesion | Increased striatal TH-positive fiber density and reduced amphetamine-induced rotations.[1] |
Peripheral Nerve Regeneration: Sciatic Nerve Crush in Rats
This model is used to assess the potential of GPI-1046 to promote the regeneration of damaged peripheral nerves.[1]
Experimental Protocol:
-
Animal Model: Adult male Sprague-Dawley rats.[1]
-
Surgical Procedure: Surgically expose and crush the sciatic nerve.
-
GPI-1046 Administration: Administer GPI-1046 at 3 or 10 mg/kg (s.c.) daily, starting on the day of the nerve crush.[1]
-
Treatment Duration: Continue treatment until sacrifice at 18 days post-injury.[1]
-
Outcome Measures:
Quantitative Data Summary: Sciatic Nerve Crush Model
| Model | Animal | GPI-1046 Dose & Route | Treatment Schedule | Key Findings |
| Sciatic Nerve Crush | Adult Male Sprague-Dawley Rats | 3 or 10 mg/kg, s.c. | Daily for 18 days post-crush | Increased diameter and cross-sectional area of recovering nerve fibers.[1] |
Neuroprotection in Focal Cerebral Ischemia: MCAO in Rats
This model simulates stroke by temporarily occluding the middle cerebral artery (MCAO), leading to ischemic brain damage.[2]
Experimental Protocol:
-
Animal Model: Male Wistar rats.[2]
-
Surgical Procedure: Induce transient MCAO for 90 minutes, followed by reperfusion.
-
GPI-1046 Administration: The specific timing and dosage of GPI-1046 administration in this model require further optimization based on the study design.
-
Endpoint Analysis: Assess outcomes at 24 hours of reperfusion.[2]
-
Outcome Measures:
Quantitative Data Summary: MCAO Model
| Model | Animal | GPI-1046 Treatment | Endpoint | Key Findings |
| 90-min MCAO | Male Wistar Rats | Post-ischemic treatment | 24 hours reperfusion | Reduced infarct volume and decreased expression of pro-apoptotic proteins.[2] |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of GPI-1046
GPI-1046 binds to FKBP-12, but its neurotrophic effects are independent of the immunosuppressive pathway of calcineurin inhibition. The downstream signaling is thought to involve the modulation of apoptotic pathways.[2]
References
- 1. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protection against ischemic brain damage in rats by immunophilin ligand GPI-1046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. psychiatrictimes.com [psychiatrictimes.com]
- 5. Analysis of the neurotrophic effects of GPI-1046 on neuron survival and regeneration in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GPI-1046 Administration in Rats
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the recommended dosage and administration of the neuroimmunophilin ligand GPI-1046 in various rat models based on preclinical research.
1. Quantitative Data Summary
The following tables summarize the dosages and administration protocols for GPI-1046 in different experimental paradigms in rats.
Table 1: Dosage and Administration of GPI-1046 in Rat Models
| Model | Rat Strain | Dosage | Route of Administration | Frequency & Duration | Primary Outcome | Reference |
| Alcohol Consumption | Alcohol-preferring (P) rats | 10 mg/kg, 20 mg/kg | Intraperitoneal (i.p.) | Daily for 5 consecutive days | Reduction in ethanol (B145695) intake | [1][2] |
| Parkinson's Disease (6-OHDA model) | Sprague-Dawley | 10 mg/kg | Subcutaneous (s.c.) | Daily, initiated 1 week post-lesion | Alleviation of rotational abnormality | [3] |
| Serotonergic Neuroprotection (PCA model) | Sprague-Dawley | 40 mg/kg | Subcutaneous (s.c.) | Daily for 3 days before and 14 days after parachloroamphetamine (PCA) treatment | Increased density of serotonin-positive neuronal fibers | [3] |
| Sciatic Nerve Regeneration | Not specified | 3 mg/kg, 10 mg/kg | Subcutaneous (s.c.) | Daily, starting on the day of nerve crush for 18 days | Augmented nerve fiber diameter and cross-sectional area | [4] |
| Focal Cerebral Ischemia (MCAO model) | Wistar | Not specified | Not specified | Not specified | Reduced infarct volume and neuroprotection | [5] |
Table 2: Observed Effects of GPI-1046 in Rats
| Effect | Model | Dosage | Key Findings | Reference |
| Reduced Alcohol Intake | Alcohol Consumption | 10 mg/kg, 20 mg/kg | Dose-dependent reduction in ethanol consumption, with the 20 mg/kg dose showing a more significant effect. No impact on sucrose (B13894) intake or body weight. | [1][2] |
| Neuroprotection | Parkinson's Disease (6-OHDA) | 10 mg/kg | Significantly diminished amphetamine-induced rotation. | [3] |
| Neuroprotection | Serotonergic Lesion (PCA) | 40 mg/kg | Doubled the density of serotonin-positive nerve fibers in the somatosensory cortex. | [3] |
| Nerve Regeneration | Sciatic Nerve Crush | 3 mg/kg, 10 mg/kg | Markedly augmented the diameter and cross-sectional area of recovering nerve fibers. | [4] |
| Neuroprotection | Focal Cerebral Ischemia (MCAO) | Not specified | Significantly decreased infarct volume and provided a neuroprotective effect. | [5] |
| Molecular Mechanism | Alcohol Consumption | 10 mg/kg, 20 mg/kg | Upregulation of glutamate (B1630785) transporter 1 (GLT1) in the prefrontal cortex and nucleus accumbens core. | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol for Assessing the Effect of GPI-1046 on Alcohol Consumption
-
Animal Model: Male alcohol-preferring (P) rats.
-
Housing: Rats are given free-choice access to 15% and 30% ethanol, water, and food for five weeks to establish a baseline of alcohol consumption.
-
Treatment Groups:
-
Vehicle control (e.g., saline)
-
GPI-1046 (10 mg/kg)
-
GPI-1046 (20 mg/kg)
-
-
Administration:
-
On week 6, rats are administered their respective treatments via intraperitoneal (i.p.) injection once daily for five consecutive days.
-
-
Data Collection:
-
Body weight, ethanol intake, and water consumption are measured daily for 8 days, starting from the first day of injection.
-
-
Outcome Measures:
-
The primary outcome is the change in daily ethanol intake (g/kg of body weight).
-
Secondary outcomes include changes in water intake and body weight.
-
-
Biochemical Analysis:
Protocol for Evaluating Neuroprotective Effects in a Parkinson's Disease Model
-
Animal Model: Adult male Sprague-Dawley rats.
-
Lesion Induction: Unilateral lesion of the substantia nigra is induced by stereotaxic injection of 6-hydroxydopamine (6-OHDA).
-
Treatment Groups:
-
Sham-operated + Vehicle
-
6-OHDA lesion + Vehicle
-
6-OHDA lesion + GPI-1046 (10 mg/kg)
-
-
Administration:
-
GPI-1046 is administered via subcutaneous (s.c.) injection daily, starting one week after the 6-OHDA lesion. The duration of treatment can vary, but a period of several weeks is common.
-
-
Behavioral Assessment:
-
Amphetamine-induced rotation is assessed to measure the functional deficit. Rats are administered amphetamine (e.g., 3 mg/kg), and the number of ipsilateral rotations is quantified over a set period.
-
-
Histological Analysis:
-
At the end of the study, brains are processed for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive fibers in the striatum to assess the extent of dopaminergic reinnervation.[3]
-
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for GPI-1046 in Neuroprotection
GPI-1046 is a non-immunosuppressive ligand for the FK506 binding protein (FKBP). Its neuroprotective and neuroregenerative effects are thought to be mediated, in part, through the upregulation of neurotrophic factors and proteins involved in neuronal survival and plasticity. One identified mechanism is the upregulation of the glutamate transporter GLT1.[1][2]
Caption: Proposed signaling pathway of GPI-1046.
Experimental Workflow for GPI-1046 Administration in Rats
The following diagram illustrates a general experimental workflow for studying the effects of GPI-1046 in a rat model.
References
- 1. NEUROIMMUNOPHILIN GPI-1046 REDUCES ETHANOL CONSUMPTION IN PART THROUGH ACTIVATION OF GLT1 IN ALCOHOL-PREFERRING RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroimmunophilin GPI-1046 reduces ethanol consumption in part through activation of GLT1 in alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protection against ischemic brain damage in rats by immunophilin ligand GPI-1046 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: GPI-1046 in Parkinson's Disease Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][2] Animal models are crucial for understanding PD pathology and for the preclinical evaluation of potential therapeutics. The most common models involve neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and 6-hydroxydopamine (6-OHDA) to replicate the dopaminergic depletion seen in humans.[3][4][5] GPI-1046 is a non-immunosuppressant immunophilin ligand that has demonstrated neurotrophic properties, promoting the regeneration and functional recovery of dopamine (B1211576) neurons in rodent models of Parkinson's disease.[3][6] These notes provide an overview of its application and detailed protocols for its use in established PD animal models.
Mechanism of Action: GPI-1046 stimulates the regrowth of axons and enhances myelination.[3] In models of Parkinson's disease, it promotes the reinnervation of the striatum by dopamine fibers.[3] Unlike many other neuroprotective compounds, GPI-1046's effects are not attributed to common mechanisms such as monoamine oxidase B (MAO-B) inhibition or dopamine uptake inhibition.[3] Its primary proposed mechanism is the stimulation of structural and functional recovery, suggesting a neuroregenerative or neurorestorative effect on damaged dopaminergic neurons.
Caption: Proposed neurotrophic action of GPI-1046 on damaged neurons.
Data Presentation: Efficacy of GPI-1046
The following tables summarize the quantitative outcomes of GPI-1046 treatment in rodent models of Parkinson's disease.
Table 1: GPI-1046 Efficacy in the MPTP Mouse Model
| Treatment Paradigm | GPI-1046 Dose (mg/kg) | Outcome Measure | Result vs. MPTP/Vehicle Control | Reference |
|---|---|---|---|---|
| Concurrent Dosing | 4 mg/kg | Striatal TH-Positive Innervation Density | >100% increase (doubled) | [3] |
| Concurrent Dosing | 20 mg/kg | Striatal TH-Positive Innervation Density | 4- to 5-fold increase | [3] |
| Post-MPTP Dosing | 4 mg/kg | Striatal TH-Positive Innervation Density | Significant augmentation | [3] |
| Post-MPTP Dosing | 20 mg/kg | Striatal TH-Positive Innervation Density | 2- to 3-fold increase |[3] |
Table 2: GPI-1046 Efficacy in the 6-OHDA Rat Model
| Treatment Paradigm | GPI-1046 Dose | Outcome Measure | Result vs. 6-OHDA/Vehicle Control | Reference |
|---|---|---|---|---|
| Post-Lesion Dosing | Not Specified | Amphetamine-Induced Rotations | Dramatic recovery from motor abnormalities | [3] |
| Post-Lesion Dosing | Not Specified | Striatal Dopamine Levels | Biochemical recovery observed |[3] |
Experimental Protocols
Protocol 1: Neuroprotection and Regeneration in the MPTP Mouse Model
This protocol details the induction of Parkinsonism in mice using MPTP and subsequent treatment with GPI-1046 to assess neuroprotective and neurorestorative effects.
Caption: Experimental workflow for the GPI-1046 MPTP mouse model.
A. Objective: To evaluate the ability of GPI-1046 to either prevent (concurrent paradigm) or restore (post-lesion paradigm) dopaminergic neuron integrity and function in an MPTP-induced mouse model of PD.
B. Materials:
-
Male CD1 mice (20-25 g)[3]
-
MPTP hydrochloride (30 mg/kg)[3]
-
GPI-1046 (dissolved in appropriate vehicle)
-
Saline vehicle
-
Standard animal housing and care facilities
-
HPLC system with electrochemical detection[3]
-
Antibodies for Tyrosine Hydroxylase (TH) and Dopamine Transporter (DAT) immunohistochemistry
C. Methodology:
-
Animal Model Induction: Administer MPTP (30 mg/kg, i.p.) in saline vehicle to male CD1 mice daily for five consecutive days.[3] The control group receives saline injections.
-
GPI-1046 Treatment Paradigms:
-
Concurrent Dosing (Neuroprotection): Administer GPI-1046 (e.g., 4 mg/kg or 20 mg/kg) daily, starting concurrently with the first MPTP injection and continuing for the duration of MPTP treatment.[3]
-
Post-MPTP Dosing (Neurorestoration): Begin daily administration of GPI-1046 at a chosen dose more than one week after the final MPTP injection to ensure maximal neuronal damage has occurred.[3]
-
-
Post-Treatment Period: After the final GPI-1046 injection, animals are housed for a washout and recovery period (e.g., 14 days).[3]
-
Endpoint Analysis:
-
Biochemical Analysis: Sacrifice animals and dissect the striata. Quantify dopamine and its metabolites using HPLC with electrochemical detection.[3]
-
Immunohistochemistry: Perfuse animals and prepare brain sections. Perform immunohistochemistry for TH and DAT to quantify the density of dopaminergic fibers in the striatum.[3]
-
D. Expected Outcomes:
-
MPTP/vehicle-treated animals will show a significant reduction (~77%) in striatal TH-positive fiber density.[3]
-
GPI-1046 treated animals are expected to show a dose-dependent preservation or recovery of TH and DAT-positive fiber density in the striatum.[3]
-
Biochemical analysis is expected to show that GPI-1046 substantially prevents the depletion of dopamine and its metabolites.[3]
Protocol 2: Functional Recovery in the 6-OHDA Rat Model
This protocol describes the use of the unilateral 6-OHDA rat model to assess functional motor recovery following GPI-1046 treatment.
Caption: Experimental workflow for the GPI-1046 6-OHDA rat model.
A. Objective: To assess the ability of GPI-1046 to promote functional motor recovery in a rat model of PD created by a unilateral 6-OHDA lesion.
B. Materials:
-
Male rats (e.g., Sprague-Dawley)
-
6-hydroxydopamine (6-OHDA)
-
Stereotaxic apparatus
-
Amphetamine (3 mg/kg)[3]
-
Rotation counting system (manual or automated)
-
GPI-1046 (dissolved in appropriate vehicle)
C. Methodology:
-
Animal Model Induction: Anesthetize rats and place them in a stereotaxic frame. Perform a unilateral injection of 6-OHDA into the nigrostriatal pathway (e.g., medial forebrain bundle or striatum) to create a lesion.[1][3]
-
GPI-1046 Treatment: Following a recovery period post-surgery, begin daily administration of GPI-1046 or vehicle.
-
Behavioral Assessment:
-
Terminal Analysis: Following behavioral testing, sacrifice the animals. Dissect the striata for biochemical analysis of dopamine levels via HPLC, and process brains for TH immunohistochemistry to confirm the extent of the lesion.[3]
D. Expected Outcomes:
-
6-OHDA/vehicle-treated rats will exhibit significant amphetamine-induced rotational behavior.
-
GPI-1046 treatment is expected to cause a dramatic recovery from motor abnormalities, reflected by a significant reduction in net rotations compared to the vehicle group.[3]
-
This functional recovery should correlate with biochemical restoration of striatal dopamine levels.[3]
Considerations and Limitations
-
Species Differences: While GPI-1046 shows significant promise in rodent models, studies in MPTP-treated primates did not find evidence of neuroregenerative effects.[6][7] This highlights potential species-specific differences in the trophic effects of GPI-1046 and underscores the importance of testing in multiple models before clinical translation.
-
Dosing and Timing: The efficacy of GPI-1046 is dose-dependent and can be influenced by the timing of administration relative to the neurotoxic insult.[3] Both neuroprotective and neurorestorative paradigms should be considered.
-
Mechanism: The precise molecular mechanism by which GPI-1046 exerts its neurotrophic effects is not fully elucidated, although it is known to be an immunophilin ligand.[3][6]
References
- 1. In vivo model of Parkinson's disease - 6-OHDA induced hemiparkinson lesion - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 2. Parkinson disease model - 6-OHDA-mediated neuronal death - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 3. pnas.org [pnas.org]
- 4. Characterization of the striatal 6-OHDA model of Parkinson's disease in wild type and alpha-synuclein-deleted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asu.elsevierpure.com [asu.elsevierpure.com]
Application Notes and Protocols for Studying Peripheral Nerve Regeneration with GPI-1046
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPI-1046 is a non-immunosuppressive small molecule that binds to the immunophilin FK506-binding protein 12 (FKBP-12).[1][2] This interaction is believed to be the basis for its neurotrophic and neuroregenerative properties. Unlike its predecessor FK506, GPI-1046 does not inhibit calcineurin, thus avoiding the immunosuppressive side effects associated with FK506.[1] Extensive preclinical research in rodent models has demonstrated the potential of GPI-1046 in promoting axonal regeneration and functional recovery following peripheral nerve injury.[1][3][4] These application notes provide detailed protocols for utilizing GPI-1046 in both in vitro and in vivo models of peripheral nerve regeneration, along with methods for quantitative analysis of its effects.
Mechanism of Action
GPI-1046 exerts its neuroregenerative effects through its high-affinity binding to FKBP-12, a ubiquitously expressed intracellular receptor. While the precise downstream signaling cascade is not fully elucidated, the binding of GPI-1046 to FKBP-12 is thought to modulate intracellular calcium signaling and potentiate the effects of neurotrophic factors, leading to enhanced neurite outgrowth and axonal regeneration.[1] This activity is independent of calcineurin inhibition, which is the mechanism behind the immunosuppressive effects of drugs like FK506.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of GPI-1046 on peripheral nerve regeneration as reported in preclinical studies.
Table 1: In Vitro Effects of GPI-1046 on Neurite Outgrowth
| Cell Type | Concentration | Effect | Reference |
| Chicken Sensory Ganglia | 1 pM - 10 nM | Significant enhancement of neurite outgrowth, with 50% maximal stimulation at 58 pM.[3][5] | [3][5] |
| Adult Mouse Dorsal Root Ganglia | Not specified | Potently stimulated regenerating axon growth in a dose-dependent manner.[6] | [6] |
| SH-SY5Y Neuroblastoma Cells | 1 - 10 nM | Increased the lengths of neurite processes.[1] | [1] |
Table 2: In Vivo Effects of GPI-1046 on Sciatic Nerve Regeneration in Rodents
| Parameter | Animal Model | GPI-1046 Dose | Treatment Duration | Results | Reference |
| Axon Diameter & Cross-Sectional Area | Rat Sciatic Nerve Crush | 3 or 10 mg/kg s.c. daily | 18 days | Markedly augmented axon diameter and cross-sectional area.[4] | [4] |
| Myelination | Rat Sciatic Nerve Crush | 3 or 10 mg/kg s.c. daily | 18 days | 7- to 8-fold higher levels of myelin compared to vehicle.[3][4] | [3][4] |
| Functional Recovery (Toe Spread) | Rat Sciatic Nerve Crush | 200 or 400 mg/kg/day s.c. | Not specified | Increase in toe spread compared to vehicle-treated controls.[1] | [1] |
Experimental Protocols
Protocol 1: In Vitro Neurite Outgrowth Assay using Dorsal Root Ganglion (DRG) Explants
This protocol is adapted from studies demonstrating the potent effect of GPI-1046 on stimulating axon growth from sensory neurons.[7]
Materials:
-
GPI-1046
-
Adult mice or rats
-
Dissection tools (forceps, scissors)
-
Culture medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin)
-
Matrigel or Collagen
-
Culture plates (24-well)
-
Incubator (37°C, 5% CO2)
-
Microscope with imaging capabilities
Procedure:
-
Preparation of GPI-1046 Stock Solution: Dissolve GPI-1046 in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in culture medium to achieve the desired final concentrations (e.g., 1 pM to 10 nM).
-
DRG Dissection: Euthanize the animal according to approved institutional protocols. Dissect the vertebral column to expose the dorsal root ganglia. Carefully excise the DRGs and place them in ice-cold dissection medium.[7][8]
-
DRG Culture:
-
Coat the wells of a 24-well plate with Matrigel or collagen and allow it to solidify.
-
Place one DRG explant into the center of each coated well.
-
Add culture medium containing different concentrations of GPI-1046 or vehicle control to each well.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24-72 hours.
-
Analysis of Neurite Outgrowth:
-
After the incubation period, fix the cultures with 4% paraformaldehyde.
-
Immunostain for neuronal markers (e.g., βIII-tubulin) to visualize neurites.
-
Capture images using a microscope.
-
Quantify neurite outgrowth by measuring the length of the longest neurite or the total area covered by neurites using image analysis software.
-
Protocol 2: In Vivo Sciatic Nerve Crush Injury Model in Rats
This protocol describes a common model to assess the in vivo efficacy of GPI-1046 on peripheral nerve regeneration.[9][10]
Materials:
-
GPI-1046
-
Adult Sprague-Dawley rats (250-300g)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps)
-
Non-serrated forceps for crushing
-
Sutures
-
Animal warming pad
Procedure:
-
Animal Preparation and Anesthesia: Anesthetize the rat using an approved protocol. Shave and sterilize the skin over the right thigh.
-
Surgical Procedure:
-
Make a skin incision on the lateral aspect of the thigh.
-
Separate the biceps femoris and gluteus maximus muscles to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Using non-serrated forceps, apply a consistent and controlled crush to the sciatic nerve for a defined duration (e.g., 30 seconds). The crush site should be approximately 10 mm proximal to the nerve trifurcation.
-
Close the muscle and skin layers with sutures.
-
-
GPI-1046 Administration: Begin daily subcutaneous (s.c.) injections of GPI-1046 (e.g., 10 mg/kg) or vehicle control. Continue treatment for the duration of the experiment (e.g., 18 days).[4]
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for any signs of distress.
Protocol 3: Assessment of Functional Recovery
Functional recovery can be assessed using various methods.
Walking Track Analysis (Sciatic Functional Index - SFI):
-
Ink the hind paws of the rats and have them walk down a narrow track lined with paper.
-
Measure various parameters from the footprints of the normal and injured paws, including print length, toe spread, and intermediate toe spread.
-
Calculate the SFI using a standardized formula. An SFI of 0 indicates normal function, while an SFI of -100 represents complete loss of function.
Nerve Conduction Velocity (NCV) Measurement:
-
At the end of the study period, re-anesthetize the animal.
-
Re-expose the sciatic nerve.
-
Place stimulating electrodes proximal to the crush site and recording electrodes in the gastrocnemius muscle or distal to the crush site.
-
Measure the latency and distance between the stimulating and recording electrodes to calculate the NCV.[11][12]
Protocol 4: Histological and Morphometric Analysis
Materials:
-
Fixative (e.g., 4% paraformaldehyde, glutaraldehyde)
-
Embedding medium (paraffin or resin)
-
Microtome
-
Stains (e.g., Osmium tetroxide for myelin, Toluidine blue, Hematoxylin & Eosin)
-
Microscope with imaging software
Procedure:
-
Tissue Harvesting and Fixation: At the end of the experiment, euthanize the animal and carefully dissect the sciatic nerve, including the crush site and distal segments. Fix the nerve tissue in an appropriate fixative.
-
Tissue Processing and Sectioning: Process the fixed tissue and embed it in paraffin (B1166041) or resin. Cut thin cross-sections of the nerve distal to the crush site using a microtome.
-
Staining:
-
Morphometric Analysis:
-
Capture high-resolution images of the stained nerve cross-sections.
-
Using image analysis software, quantify the following parameters:
-
Number of myelinated axons
-
Axon diameter
-
Myelin sheath thickness
-
G-ratio (axon diameter / total fiber diameter)[16]
-
-
Important Considerations and Limitations
-
Dose-Response: It is crucial to perform dose-response studies to determine the optimal concentration of GPI-1046 for both in vitro and in vivo applications.
-
Species Differences: While GPI-1046 has shown promising results in rodent models, studies in primates have not demonstrated the same neuroregenerative effects.[13][17][18][19] This highlights the importance of considering species-specific differences in drug metabolism and efficacy.
-
Animal Models: The choice of animal model and injury type (e.g., crush vs. transection) will influence the experimental outcomes. The sciatic nerve crush model is a well-established and reproducible model for studying peripheral nerve regeneration.[9][10]
-
Outcome Measures: A combination of functional, electrophysiological, and histological assessments will provide a comprehensive evaluation of the effects of GPI-1046.
Conclusion
GPI-1046 represents a promising therapeutic candidate for promoting peripheral nerve regeneration. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy of GPI-1046 and similar compounds in preclinical models. By employing rigorous experimental design and a multi-faceted approach to data analysis, the scientific community can further elucidate the therapeutic potential of this class of molecules for the treatment of peripheral nerve injuries.
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. Methods and techniques to evaluate sciatic nerve recovery in rats [scirea.org]
- 4. Functional evaluation in the rat sciatic nerve defect model: a comparison of the sciatic functional index, ankle angles, and isometric tetanic force - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatrictimes.com [psychiatrictimes.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. storage.imrpress.com [storage.imrpress.com]
- 10. Crush nerve injury model in the rat sciatic nerve: A comprehensive review and validation of various methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diacomp.org [diacomp.org]
- 12. NON-INVASIVE EVALUATION OF NERVE CONDUCTION IN SMALL DIAMETER FIBERS IN THE RAT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Staining Methods for Normal and Regenerative Myelin in the Nervous System | Springer Nature Experiments [experiments.springernature.com]
- 14. histologia.ugr.es [histologia.ugr.es]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Functional assessment after sciatic nerve injury in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. asu.elsevierpure.com [asu.elsevierpure.com]
Application Notes & Protocols: Assessing the Efficacy of GPI-1046 in a Sciatic Nerve Crush Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peripheral nerve injuries, such as those affecting the sciatic nerve, can lead to significant motor and sensory deficits. The recovery process is often slow and incomplete. GPI-1046 is a non-immunosuppressive immunophilin ligand that has demonstrated neurotrophic properties, making it a promising candidate for promoting nerve regeneration.[1][2][3] This document provides a detailed protocol for assessing the efficacy of GPI-1046 in a preclinical rodent model of sciatic nerve crush injury. The sciatic nerve crush model is a well-established method for studying peripheral nerve regeneration as it allows for axonal regrowth within the preserved endoneurial sheath.[4][5][6]
Experimental Design and Methods
Animal Model
-
Species: Male Sprague-Dawley rats (250-300g) are commonly used for this model.[4][7]
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Ethical Considerations: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Experimental Groups
A minimum of three groups are recommended for a robust study design:
| Group | Treatment | Description |
| 1. Sham Control | Vehicle | The sciatic nerve is exposed but not crushed. This group controls for surgical stress. |
| 2. Vehicle Control | Vehicle | The sciatic nerve is crushed, and the animals receive the vehicle solution. This group serves as the negative control. |
| 3. GPI-1046 Treated | GPI-1046 | The sciatic nerve is crushed, and the animals receive GPI-1046 at a predetermined dose. |
Note: The optimal dosage of GPI-1046 should be determined from dose-response studies. Previous studies have used dosages in the range of 3-10 mg/kg administered subcutaneously.[2]
Sciatic Nerve Crush Surgery
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Surgical Preparation: Shave and disinfect the lateral aspect of the thigh of the designated hindlimb.
-
Incision: Make a small incision through the skin and fascia overlying the biceps femoris muscle.
-
Nerve Exposure: Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Crush Injury: Using a fine, non-serrated hemostatic forceps, apply a consistent and reproducible crush to the sciatic nerve for a defined duration (e.g., 30 seconds).[5][8] The crush site should be approximately 10 mm proximal to the trifurcation of the nerve.
-
Suturing: Suture the muscle layer and close the skin incision.
-
Post-operative Care: Administer analgesics as per IACUC protocol and monitor the animals for any signs of distress.
Assessment Protocols
A multi-faceted approach combining functional, electrophysiological, and histological assessments is recommended for a comprehensive evaluation of nerve regeneration.
Functional Assessment: Sciatic Functional Index (SFI)
The SFI is a widely used, non-invasive method to assess motor function recovery by analyzing walking tracks.[7][9][10][11]
-
Procedure:
-
Coat the plantar surface of the hind paws with non-toxic ink.
-
Allow the rat to walk down a narrow track lined with paper.
-
Collect clear footprints from both the injured (experimental, E) and uninjured (normal, N) hindlimbs.
-
Measure the following parameters from the footprints:
-
Print Length (PL): Distance from the heel to the top of the third toe.
-
Toe Spread (TS): Distance between the first and fifth toes.
-
Intermediate Toe Spread (ITS): Distance between the second and fourth toes.
-
-
-
Calculation: The SFI is calculated using the following formula: SFI = -38.3 * [(EPL - NPL) / NPL] + 109.5 * [(ETS - NTS) / NTS] + 13.3 * [(EITS - NITS) / NITS] - 8.8
-
Timeline: Perform SFI analysis at baseline (pre-surgery) and at regular intervals post-surgery (e.g., weekly for 8 weeks).[10]
Table 1: Representative Sciatic Functional Index (SFI) Data
| Timepoint | Sham Control (SFI) | Vehicle Control (SFI) | GPI-1046 Treated (SFI) |
| Baseline | ~ 0 | ~ 0 | ~ 0 |
| Week 1 | ~ 0 | ~ -100 | ~ -100 |
| Week 4 | ~ 0 | ~ -60 | ~ -40 |
| Week 8 | ~ 0 | ~ -25 | ~ -10 |
Electrophysiological Assessment
Electrophysiological testing provides a quantitative measure of nerve conductivity and muscle reinnervation.[12][13][14][15][16]
-
Parameters Measured:
-
Compound Muscle Action Potential (CMAP): Amplitude and latency measurements from the gastrocnemius muscle following stimulation of the sciatic nerve proximal to the crush site.
-
Motor Nerve Conduction Velocity (MNCV): Calculated by stimulating the nerve at two points (proximal and distal to the crush) and measuring the distance and latency difference.
-
-
Procedure:
-
Anesthetize the animal.
-
Re-expose the sciatic nerve.
-
Place stimulating electrodes proximal to the crush site.
-
Place recording electrodes on the gastrocnemius muscle.
-
Deliver a supramaximal stimulus and record the CMAP.
-
-
Timeline: This is typically a terminal procedure performed at the end of the study (e.g., 8 weeks post-injury).
Table 2: Representative Electrophysiological Data
| Parameter | Sham Control | Vehicle Control | GPI-1046 Treated |
| CMAP Amplitude (mV) | 25 ± 3 | 8 ± 2 | 18 ± 4 |
| MNCV (m/s) | 55 ± 5 | 20 ± 4 | 40 ± 6 |
Histological and Morphometric Assessment
Histological analysis provides a direct visualization of nerve regeneration and remyelination.[17][18][19][20][21]
-
Procedure:
-
At the study endpoint, euthanize the animals and harvest the sciatic nerves.
-
Fix the nerve segments distal to the crush site in an appropriate fixative (e.g., 4% paraformaldehyde).
-
Process the tissue for paraffin (B1166041) or resin embedding.
-
Cut transverse sections and stain with appropriate dyes (e.g., Hematoxylin and Eosin for general morphology, Luxol Fast Blue for myelin).
-
For detailed morphometry, use transmission electron microscopy (TEM).
-
-
Parameters Measured:
-
Nerve fiber density
-
Axon diameter
-
Myelin sheath thickness
-
G-ratio (axon diameter / fiber diameter)
-
-
Timeline: This is a terminal procedure performed at the end of the study (e.g., 8 weeks post-injury).
Table 3: Representative Histomorphometric Data (Distal Nerve Segment)
| Parameter | Sham Control | Vehicle Control | GPI-1046 Treated |
| Myelinated Fiber Density (fibers/mm²) | 12000 ± 800 | 4500 ± 600 | 8500 ± 700 |
| Average Axon Diameter (µm) | 5.5 ± 0.5 | 3.0 ± 0.4 | 4.5 ± 0.6 |
| Average Myelin Thickness (µm) | 1.2 ± 0.2 | 0.5 ± 0.1 | 0.9 ± 0.2 |
Visualizations
Caption: Experimental workflow for assessing GPI-1046 efficacy.
Caption: Proposed mechanism of GPI-1046 neurotrophic action.
Conclusion
This protocol outlines a comprehensive approach to evaluate the therapeutic potential of GPI-1046 for peripheral nerve regeneration. By combining functional, electrophysiological, and histological endpoints, researchers can obtain robust and reliable data to determine the efficacy of this promising compound. The use of standardized procedures and quantitative outcome measures is critical for the accurate interpretation of results and for advancing the development of novel therapies for nerve injury.
References
- 1. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. psychiatrictimes.com [psychiatrictimes.com]
- 4. Frontiers | Selection of sciatic nerve injury models: implications for pathogenesis and treatment [frontiersin.org]
- 5. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 6. Reproducible Mouse Sciatic Nerve Crush and Subsequent Assessment of Regeneration by Whole Mount Muscle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional assessment after sciatic nerve injury in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. storage.imrpress.com [storage.imrpress.com]
- 9. The functional recovery of peripheral nerves following defined acute crush injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional and morphological assessment of a standardized rat sciatic nerve crush injury with a non-serrated clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. karo03.bplaced.net [karo03.bplaced.net]
- 13. Periodical assessment of electrophysiological recovery following sciatic nerve crush via surface stimulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Electrophysiologic assessment of sciatic nerve regeneration in the rat: Surrounding limb muscles feature strongly in recordings from the gastrocnemius muscle | Semantic Scholar [semanticscholar.org]
- 16. Electrophysiological Evaluation of a Sciatic Nerve Degree III Injury Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Histologic assessment of sciatic nerve regeneration following resection and graft or tube repair in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus (HIV)-associated sensory neuropathy (HIV-SN) is a common and often debilitating complication of HIV infection and its treatment. Patients typically experience pain, numbness, and tingling in the extremities. The pathophysiology of HIV-SN is multifactorial, involving neurotoxic effects of the HIV-1 envelope protein gp120 and certain antiretroviral drugs.[1] The immunophilin ligand GPI-1046 has emerged as a potential neuroprotective agent. This document provides detailed application notes and protocols for the use of GPI-1046 in an in-vitro model of HIV-SN, specifically gp120-induced axonal injury in dorsal root ganglia (DRG) neurons. The protocols and data presented are based on published preclinical research and are intended to guide further investigation into the therapeutic potential of GPI-1046.
Data Presentation
The neuroprotective effects of GPI-1046 in a gp120-induced DRG neuron injury model are summarized below.
Table 1: Dose-Dependent Neuroprotection of GPI-1046 against gp120-Induced Neurite Degeneration [1]
| Treatment Group | Total Neurite Length (relative to control) | Statistical Significance (vs. gp120 alone) |
| Control (untreated) | 100% | N/A |
| gp120 (200 pM) | Significantly reduced | N/A |
| gp120 + GPI-1046 (1 nM) | Partially restored | p < 0.05 |
| gp120 + GPI-1046 (10 nM) | Significantly restored | p < 0.05 |
| gp120 + GPI-1046 (100 nM) | Fully restored | p < 0.05 |
| gp120 + GPI-1046 (1000 nM) | Fully restored and slightly increased | p < 0.05 |
Table 2: Effect of GPI-1046 on gp120-Evoked Calcium Release in DRG Neurons [1]
| Treatment Group | Basal Cytosolic Calcium ([Ca²⁺]c) | Amplitude of gp120-Evoked [Ca²⁺]c Increase |
| Control | Baseline | Significant increase |
| GPI-1046 (100 nM) pre-treatment | Reduced | Attenuated |
Signaling Pathway
The proposed mechanism of GPI-1046's neuroprotective action in the context of gp120-induced neurotoxicity involves the modulation of intracellular calcium homeostasis.
Caption: GPI-1046 protective signaling pathway in gp120-induced neurotoxicity.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of GPI-1046 in an in-vitro model of HIV-related sensory neuropathy.
Dorsal Root Ganglion (DRG) Neuron Culture
-
Source: Embryonic day 15 (E15) Sprague-Dawley rat pups.
-
Procedure:
-
Dissect DRGs from the spinal columns of E15 rat pups.
-
Treat the ganglia with 0.25% trypsin for 20 minutes at 37°C.
-
Mechanically dissociate the ganglia into single cells by gentle trituration.
-
Plate the dissociated neurons on collagen-coated glass coverslips at a density of 5,000 cells/coverslip.
-
Culture the neurons in Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO₂.
-
gp120-Induced Axonal Injury Model
-
Reagents:
-
Recombinant HIV-1 gp120 protein (e.g., from strain IIIB).
-
GPI-1046.
-
-
Procedure:
-
After 24 hours in culture, treat the DRG neurons with 200 pM gp120.
-
For the treatment groups, co-administer GPI-1046 at desired concentrations (e.g., 1 nM, 10 nM, 100 nM, 1000 nM) simultaneously with gp120.
-
Include a vehicle control group (medium only) and a gp120-only control group.
-
Incubate the cultures for 15 hours at 37°C.
-
Assessment of Neurite Outgrowth
-
Procedure:
-
After the 15-hour incubation period, fix the neurons with 4% paraformaldehyde.
-
Perform immunocytochemistry using an antibody against β-III tubulin to visualize neurons and their processes.
-
Capture images of randomly selected fields for each treatment condition using a fluorescence microscope.
-
Quantify the total neurite length per neuron using image analysis software (e.g., ImageJ with the NeuronJ plugin).
-
Normalize the average neurite length of each treatment group to the vehicle control group.
-
Calcium Imaging
-
Reagents:
-
Fura-2 AM (calcium indicator dye).
-
Thapsigargin (B1683126) (SERCA pump inhibitor).
-
Calcium-free and calcium-containing buffers.
-
-
Procedure for gp120-Evoked Calcium Release:
-
Load cultured DRG neurons with Fura-2 AM for 30 minutes at 37°C.
-
Mount the coverslips onto a perfusion chamber on an inverted microscope equipped for ratiometric calcium imaging.
-
For pre-treatment, perfuse the cells with GPI-1046 (e.g., 100 nM) for 20 minutes.
-
Establish a stable baseline reading of cytosolic calcium ([Ca²⁺]c).
-
Apply gp120 (e.g., 200 pM) and record the change in the Fura-2 fluorescence ratio over time to measure the increase in [Ca²⁺]c.
-
-
Procedure for Store-Operated Calcium Entry (SOCE):
-
Bathe the Fura-2 loaded cells in a calcium-free buffer.
-
Deplete endoplasmic reticulum (ER) calcium stores by applying thapsigargin (1 µM).
-
Once the [Ca²⁺]c level returns to a stable baseline, reintroduce a calcium-containing buffer.
-
Measure the rate and maximal increase in [Ca²⁺]c as an indicator of SOCE activity.
-
To test the effect of GPI-1046, pre-incubate the cells with the compound before initiating the SOCE protocol.
-
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the neuroprotective effects of GPI-1046 in the gp120 in-vitro model.
Caption: Workflow for in-vitro testing of GPI-1046 in a gp120 neuropathy model.
Concluding Remarks
The available data strongly suggest that GPI-1046 is a promising neuroprotective agent in an in-vitro model of HIV-related sensory neuropathy. Its mechanism of action, involving the attenuation of store-operated calcium entry and subsequent reduction of excitotoxicity, presents a novel therapeutic target.[1][2] While these findings are encouraging, it is important to note the absence of published data on the efficacy of GPI-1046 in in-vivo animal models of HIV-SN (e.g., gp120 or ddC-induced neuropathy). Further preclinical studies in such models are warranted to validate these in-vitro findings and to assess the systemic efficacy, pharmacokinetics, and safety of GPI-1046 before considering clinical translation for the treatment of HIV-SN. These application notes and protocols provide a solid foundation for researchers to build upon in the continued investigation of GPI-1046 and other immunophilin ligands for this challenging neurological condition.
References
- 1. Intrathecal HIV-1 Envelope Glycoprotein gp120 Induces Enhanced Pain States Mediated by Spinal Cord Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Initiation to Maintenance: HIV-1 Gp120-induced Neuropathic Pain Exhibits Different Molecular Mechanisms in the Mouse Spinal Cord Via Bioinformatics Analysis Based on RNA Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Neurite Outgrowth Assay Using GPI-1046
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting an in vitro neurite outgrowth assay using the neurotrophic compound GPI-1046. GPI-1046 is a non-immunosuppressive ligand of the FK506-binding protein 12 (FKBP12) that has demonstrated potent neurotrophic activities, including the stimulation of neurite extension. This application note is intended for researchers in neuroscience, drug discovery, and toxicology to provide a standardized method for evaluating the neuritogenic potential of GPI-1046 and similar compounds. The protocol described herein utilizes primary cultures of chick dorsal root ganglion (DRG) neurons, a well-established model system for studying neurite outgrowth.
Introduction
Neurite outgrowth, the process by which neurons extend their axons and dendrites, is a fundamental process in the development of the nervous system and is crucial for neuronal regeneration after injury. The discovery of compounds that can promote neurite outgrowth holds significant therapeutic potential for a range of neurodegenerative diseases and nerve injuries. GPI-1046 has emerged as a promising candidate due to its ability to stimulate neurite outgrowth at picomolar concentrations.[1] This effect is mediated through its binding to FKBP12, an immunophilin, and the subsequent modulation of intracellular signaling pathways. Unlike its parent compound, FK506, GPI-1046 does not exert significant immunosuppressive effects, making it a more attractive candidate for chronic neurological therapies. This protocol provides a robust and reproducible method to quantify the neuritogenic effects of GPI-1046.
Data Presentation
The following table summarizes the dose-dependent effect of GPI-1046 on neurite outgrowth in cultured chick sensory neurons. The data illustrates the remarkable potency of GPI-1046 in promoting the formation of neurites.
| GPI-1046 Concentration | Observation |
| 1 pM | Significant enhancement of neurite outgrowth observed.[1] |
| 58 pM | 50% of maximal stimulation of neurite outgrowth (EC50).[1] |
| 1 - 10 nM | Maximal stimulation of neurite outgrowth, comparable to the effect of nerve growth factor (NGF).[1] |
Experimental Protocols
This section details the materials and methodology for the in vitro neurite outgrowth assay using GPI-1046 with primary chick dorsal root ganglion (DRG) neurons.
Materials
-
Embryonated chicken eggs (E8-E10)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Trypsin (0.25%)
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin
-
Poly-D-lysine
-
GPI-1046
-
Nerve Growth Factor (NGF) (as a positive control)
-
Vehicle (e.g., DMSO) (as a negative control)
-
Culture plates (e.g., 24-well or 96-well)
-
Dissecting microscope and tools
-
Incubator (37°C, 5% CO2)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Methods
1. Preparation of Culture Plates:
-
Coat the wells of the culture plates with poly-D-lysine (50 µg/mL in sterile water) for at least 4 hours at 37°C or overnight at 4°C.
-
Wash the wells three times with sterile distilled water.
-
Coat the wells with laminin (10 µg/mL in sterile PBS) for at least 2 hours at 37°C.
-
Aspirate the laminin solution and allow the plates to air dry before use.
2. Isolation and Culture of Chick Dorsal Root Ganglia (DRG) Neurons:
-
Harvest DRGs from E8-E10 chick embryos under sterile conditions.
-
Transfer the ganglia to a dish containing ice-cold HBSS.
-
Remove any attached nerve roots and connective tissue.
-
Incubate the ganglia in 0.25% trypsin at 37°C for 20-30 minutes.
-
Inactivate the trypsin by adding an equal volume of complete culture medium containing 10% FBS.
-
Gently triturate the ganglia with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete Neurobasal medium.
-
Determine the cell density and viability using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a density of 2,000-5,000 cells per well in the pre-coated culture plates.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell attachment.
3. Treatment with GPI-1046:
-
Prepare a stock solution of GPI-1046 in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of GPI-1046 in culture medium to achieve the desired final concentrations (e.g., 1 pM to 100 nM).
-
Include a vehicle control (medium with the same concentration of the solvent used for GPI-1046) and a positive control (e.g., NGF at 50 ng/mL).
-
Carefully replace the medium in each well with the medium containing the appropriate concentration of GPI-1046, vehicle, or NGF.
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
4. Quantification of Neurite Outgrowth:
-
After the incubation period, fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Immunostain the neurons for a neuronal marker such as β-III tubulin to visualize the neurites.
-
Capture images of multiple random fields per well using an inverted microscope equipped with a digital camera.
-
Quantify neurite outgrowth using image analysis software. Common parameters to measure include:
-
Average neurite length per neuron
-
Total neurite length per neuron
-
The percentage of cells with neurites longer than a defined threshold (e.g., twice the cell body diameter)
-
The number of primary neurites per neuron
-
The number of branch points per neuron
-
5. Data Analysis:
-
Collect data from multiple replicate wells for each treatment condition.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between treatment groups.
-
Plot the dose-response curve for GPI-1046 to determine the EC50 value.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: A flowchart illustrating the key steps of the in vitro neurite outgrowth assay.
GPI-1046 Signaling Pathway
Caption: The signaling cascade initiated by GPI-1046 binding to FKBP12.
References
Preparing GPI-1046 Stock Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GPI-1046 is a non-immunosuppressive immunophilin ligand that has garnered significant interest for its neurotrophic properties. It selectively binds to the FK506-binding protein 12 (FKBP12) and has been shown to promote neurite outgrowth and protect neurons from various toxic insults in vitro and in vivo.[1][2][3] This document provides detailed application notes and protocols for the preparation of GPI-1046 stock solutions for use in cell culture experiments, ensuring reproducibility and optimal performance in research and drug development settings.
Physicochemical Properties and Solubility
Understanding the fundamental properties of GPI-1046 is crucial for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈N₂O₄ | [1][4][5] |
| Molecular Weight | 360.45 g/mol | [1][4][6] |
| CAS Number | 186452-09-5 | [1][4][6] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO (≥10 mM) | [2][7] |
| Insoluble in water | N/A |
Preparation of GPI-1046 Stock Solutions
Proper preparation of stock solutions is critical to ensure the accuracy and reproducibility of experimental results. Due to its poor aqueous solubility, GPI-1046 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
GPI-1046 powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Protocol for Preparing a 10 mM Stock Solution:
-
Weighing: Accurately weigh out the desired amount of GPI-1046 powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.36045 mg of GPI-1046.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the GPI-1046 powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the GPI-1046 is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: While not always necessary due to the nature of DMSO, if sterility is a major concern, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
Storage and Stability:
| Storage Temperature | Shelf Life | Notes |
| -20°C | Up to 1 month | [2][6] |
| -80°C | Up to 6 months | [2] |
Note: It is crucial to minimize the final concentration of DMSO in the cell culture medium, as it can be toxic to cells at higher concentrations. A final DMSO concentration of less than 0.1% (v/v) is generally recommended.
Mechanism of Action and Signaling Pathway
GPI-1046 exerts its neurotrophic effects by binding to FKBP12, a ubiquitously expressed intracellular protein. While the complete downstream signaling cascade is still under investigation, the binding of GPI-1046 to FKBP12 is thought to modulate several intracellular signaling pathways, including those involved in neuronal survival and neurite outgrowth. It is hypothesized that the GPI-1046/FKBP12 complex may influence calcium signaling and the mTOR pathway, ultimately leading to changes in gene expression and cytoskeletal dynamics that favor neuronal process extension.
Caption: Proposed signaling pathway of GPI-1046.
Experimental Protocol: Neurite Outgrowth Assay
This protocol provides a general framework for assessing the effect of GPI-1046 on neurite outgrowth in a neuronal cell culture model, such as primary dorsal root ganglion (DRG) neurons or PC12 cells.
Materials:
-
Neuronal cells (e.g., DRG neurons, PC12 cells)
-
Appropriate cell culture medium and supplements
-
Cell culture plates or dishes coated with a suitable substrate (e.g., poly-L-lysine, laminin)
-
GPI-1046 stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope with image analysis software
Workflow:
Caption: Experimental workflow for a neurite outgrowth assay.
Procedure:
-
Cell Plating: Seed the neuronal cells at an appropriate density onto coated culture plates.
-
Treatment: After allowing the cells to attach, replace the medium with fresh medium containing the desired concentrations of GPI-1046. Prepare a serial dilution from the 10 mM stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period sufficient to observe neurite outgrowth (typically 24-72 hours).
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with a blocking solution.
-
Incubate with a primary antibody against a neuronal marker.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify neurite length, number of neurites per cell, and branching using appropriate image analysis software.
Expected Results:
Treatment with GPI-1046 is expected to result in a dose-dependent increase in neurite outgrowth compared to the vehicle control.[3][8] The optimal concentration for observing this effect can range from picomolar to nanomolar, depending on the cell type and experimental conditions.[3]
Conclusion
The non-immunosuppressive immunophilin ligand GPI-1046 is a potent modulator of neuronal plasticity. The protocols outlined in this document provide a comprehensive guide for the preparation and use of GPI-1046 in cell culture experiments. Adherence to these guidelines will facilitate the generation of reliable and reproducible data, contributing to a better understanding of the therapeutic potential of this compound in the context of neurodegenerative diseases and nerve injury.
References
- 1. GPI-1046 | CAS#:186452-09-5 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. Gpi-1046 | C20H28N2O4 | CID 445501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. tebubio.com [tebubio.com]
- 8. psychiatrictimes.com [psychiatrictimes.com]
Application Notes and Protocols: Evaluating the Neuroprotective Effects of GPI-1046
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPI-1046 is a non-immunosuppressive ligand of the FK506-binding protein (FKBP) that has demonstrated neurotrophic and neuroprotective properties in various experimental models.[1][2] Unlike its parent compound FK506, GPI-1046 does not suppress the immune system, making it a more attractive candidate for long-term treatment of neurodegenerative diseases.[2] Its mechanism of action is linked to the binding of FKBP12, which is thought to promote neuronal survival and regeneration.[1] In preclinical studies, GPI-1046 has shown promise by promoting neurite outgrowth, stimulating the regeneration of lesioned nerves, and providing protection in models of Parkinson's disease and ischemic stroke.[1][2][3]
These application notes provide a comprehensive guide to the key methodologies used to evaluate the neuroprotective effects of GPI-1046, encompassing both in vitro and in vivo models. Detailed protocols for essential experiments are provided to ensure reproducibility and accuracy in assessing the therapeutic potential of this compound.
I. In Vitro Models of Neuroprotection
In vitro assays are crucial for the initial screening and mechanistic evaluation of neuroprotective compounds like GPI-1046. These models allow for the controlled study of cellular and molecular pathways involved in neurodegeneration.
A. Toxin-Induced Neuronal Cell Death Models
A common approach to modeling neurodegenerative diseases in vitro is to expose cultured neurons to specific neurotoxins.
1. MPP+ Model of Parkinson's Disease:
The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, is widely used to selectively destroy dopaminergic neurons, mimicking the pathology of Parkinson's disease.[4][5] MPP+ is taken up by the dopamine (B1211576) transporter (DAT) and inhibits complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and apoptosis.[4][6]
Experimental Workflow: MPP+ Induced Neurotoxicity Assay
References
- 1. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Protection against ischemic brain damage in rats by immunophilin ligand GPI-1046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Model of MPP+ induced neurotoxicity in rat dopaminergic neurons - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 6. MPP⁺ Neuronal Cell Death Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
Troubleshooting & Optimization
Troubleshooting inconsistent results with GPI-1046 in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with GPI-1046 in vitro. The information is tailored for scientists and professionals in drug development, offering insights into potential sources of variability and strategies to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is GPI-1046 and what is its proposed mechanism of action?
GPI-1046 is a non-immunosuppressive immunophilin ligand derived from FK506. It binds to the FK506 binding protein 12 (FKBP12), but unlike FK506, it does not inhibit calcineurin, the enzyme responsible for the immunosuppressive effects of FK506.[1] The precise mechanisms of GPI-1046's neuroprotective and neurotrophic effects are not fully elucidated but are thought to involve multiple cellular pathways.[1]
Key proposed mechanisms include:
-
Modulation of Intracellular Calcium: GPI-1046 has been shown to attenuate calcium release from the endoplasmic reticulum via inositol (B14025) triphosphate (IP3) and ryanodine (B192298) receptors.[1]
-
Protection Against Oxidative Stress: The compound may induce neuroprotection by activating glutathione (B108866) (GSH) synthesis, a critical component of the cellular antioxidant defense system.[1]
-
Neurotrophic Factor-like Effects: Some studies have demonstrated that GPI-1046 can promote neurite outgrowth in sensory ganglia at very low concentrations.[2][3]
Q2: Why am I seeing inconsistent results with GPI-1046 in my in vitro experiments?
Inconsistent results with GPI-1046 are a noted issue in the scientific literature and can arise from several factors:
-
Model System Variability: The effects of GPI-1046 can be highly dependent on the specific neuronal cell type and experimental model used. For instance, potent neurotrophic effects have been observed in chicken sensory ganglia, while other studies using different cell types reported only marginal effects.[2][4]
-
Species-Specific Differences: There is evidence suggesting that the neurotrophic effects of GPI-1046 may differ between species. For example, while neuroregenerative effects have been reported in rodent models, a study on MPTP-treated primates did not show similar benefits.[5][6]
-
Experimental Conditions: Minor variations in experimental protocols can significantly impact outcomes. Factors such as cell density, culture medium composition, substrate coating, and the concentration and duration of GPI-1046 treatment can all contribute to variability.[7]
-
Assay Sensitivity: The "ceiling effect" is a known phenomenon in biological assays where a strong basal level of activity can mask the potentiating effects of a compound.[7] If the control conditions already promote robust neurite outgrowth, the additional effect of GPI-1046 may be difficult to detect.
Q3: What are the reported effective concentrations of GPI-1046 in vitro?
The effective concentration of GPI-1046 has been reported to vary significantly depending on the experimental model and the endpoint being measured. Some studies have shown effects at concentrations as low as 1 picomolar for neurite outgrowth in chicken sensory ganglia.[2][3] However, other studies have used concentrations in the nanomolar to micromolar range. It is crucial to perform a dose-response curve for your specific in vitro model to determine the optimal concentration.
Troubleshooting Guide
Problem 1: No observable neuroprotective effect of GPI-1046.
| Potential Cause | Troubleshooting Suggestion |
| Inappropriate Cell Model | The chosen cell line or primary neuron culture may not be responsive to the specific pathways modulated by GPI-1046. Consider using a cell type where GPI-1046 has previously been shown to be effective, such as dorsal root ganglia neurons. |
| Suboptimal Concentration | The concentration of GPI-1046 may be outside the therapeutic window for your specific model. Perform a dose-response experiment with a wide range of concentrations (e.g., from picomolar to micromolar) to identify the optimal dose. |
| Timing of Treatment | The timing of GPI-1046 administration relative to the insult (e.g., neurotoxin exposure) is critical. Test different pre-treatment, co-treatment, and post-treatment paradigms. |
| Severity of Insult | The neurotoxic insult may be too severe, leading to overwhelming cell death that cannot be rescued by GPI-1046. Titrate the concentration of the neurotoxin to achieve a partial, rather than complete, cell death in your control group. |
| Assay Endpoint | The chosen assay for neuroprotection (e.g., MTT, LDH) may not be sensitive enough or may not be measuring the relevant cell death pathway. Consider using multiple assays, such as TUNEL staining for apoptosis or measuring specific caspase activity. |
Problem 2: Lack of neurite outgrowth or inconsistent morphological changes.
| Potential Cause | Troubleshooting Suggestion |
| High Basal Neurite Outgrowth | The culture conditions (e.g., rich media, laminin (B1169045) coating) may already be promoting maximal neurite outgrowth, creating a "ceiling effect".[7] Try using less permissive culture conditions to lower the baseline and potentially reveal the effects of GPI-1046. |
| Cell Density | High cell density can make it difficult to accurately quantify neurite length for individual neurons.[7] Optimize cell seeding density to allow for the clear visualization of individual cells and their processes. |
| Inappropriate Timepoint | The timepoint for assessing neurite outgrowth may be too early or too late. Perform a time-course experiment to determine the optimal duration of GPI-1046 treatment for observing significant morphological changes. |
| Subjective Quantification | Manual measurement of neurite length can be subjective. Utilize automated image analysis software for unbiased and consistent quantification of neurite outgrowth. |
Quantitative Data Summary
| Model System | GPI-1046 Concentration | Observed Effect |
| Chicken Sensory Ganglia | 1 pM - 10 nM | Significant enhancement of neurite outgrowth.[2][3] |
| Rat Dorsal Root Ganglia | Not specified | Marginal increases in neurite outgrowth compared to nerve growth factor.[4] |
| Rat Nigrostriatal System (6-OHDA lesion) | Not specified | Pronounced increase in striatal TH-positive fiber density.[2] |
| Mouse Model of Parkinson's Disease (MPTP) | 4 mg/kg (in vivo) | More than double the number of spared striatal TH-positive processes.[2] |
| HIV Tat-induced Neurotoxicity Model | Not specified | Potent neuroprotective effects.[8] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress
-
Cell Plating: Plate a suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons in a 96-well plate at a predetermined optimal density.
-
Cell Differentiation (if applicable): If using a cell line like SH-SY5Y, differentiate the cells with an appropriate agent (e.g., retinoic acid) for a specified period.
-
GPI-1046 Pre-treatment: Prepare a range of GPI-1046 concentrations in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing GPI-1046. Incubate for a predetermined pre-treatment time (e.g., 24 hours).
-
Induction of Oxidative Stress: Prepare a solution of an oxidative stress-inducing agent (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide) in the culture medium. Add this solution to the wells (except for the vehicle control wells).
-
Incubation: Incubate the plate for a duration known to induce significant cell death (e.g., 24 hours).
-
Assessment of Cell Viability: Measure cell viability using a standard assay such as the MTT assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the medium.
-
Data Analysis: Normalize the viability data to the vehicle-treated control group and plot the results as a function of GPI-1046 concentration.
Protocol 2: Neurite Outgrowth Assay in Primary Neurons
-
Preparation of Culture Plates: Coat culture plates (e.g., 24-well plates) with a suitable substrate such as poly-L-lysine or laminin.
-
Primary Neuron Isolation: Isolate primary neurons (e.g., dorsal root ganglia from neonatal rodents) using established dissection and dissociation protocols.
-
Cell Seeding: Seed the dissociated neurons at a low density to allow for the visualization of individual neurites.
-
Treatment with GPI-1046: After allowing the neurons to adhere, replace the medium with fresh medium containing a range of GPI-1046 concentrations. Include a positive control (e.g., Nerve Growth Factor) and a negative (vehicle) control.
-
Incubation: Incubate the cultures for a period sufficient to allow for neurite extension (e.g., 48-72 hours).
-
Immunocytochemistry: Fix the cells and perform immunocytochemistry for a neuronal marker such as βIII-tubulin to visualize the neurons and their processes.
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify neurite length and branching using an automated image analysis software.
-
Data Analysis: Compare the average neurite length and complexity between the different treatment groups.
Visualizations
Caption: Proposed mechanism of action for GPI-1046.
References
- 1. NEUROIMMUNOPHILIN GPI-1046 REDUCES ETHANOL CONSUMPTION IN PART THROUGH ACTIVATION OF GLT1 IN ALCOHOL-PREFERRING RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychiatrictimes.com [psychiatrictimes.com]
- 4. Failure of GPI compounds to display neurotrophic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. In vitro models of axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective and antiretroviral effects of the immunophilin ligand GPI 1046 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GPI-1046 for Neurite Outgrowth
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing GPI-1046 for promoting neurite outgrowth. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is GPI-1046 and how does it promote neurite outgrowth?
GPI-1046 is a non-immunosuppressive ligand of the immunophilin FK506 Binding Protein-12 (FKBP-12).[1] Its mechanism of action involves binding to FKBP-12, which is abundant in the nervous system.[2] This interaction is believed to initiate a signaling cascade that leads to neurotrophic effects, including the potent stimulation of neurite outgrowth and regeneration.[1][2] Unlike its parent compound FK506, GPI-1046 does not suppress the immune system, making it a more specific tool for neuroscience research.[1]
Q2: What is the optimal concentration range for GPI-1046?
The optimal concentration of GPI-1046 is highly potent and can vary depending on the neuronal cell type. Significant enhancement of neurite outgrowth in sensory ganglia has been observed at concentrations as low as 1 picomolar (pM).[1][2] Maximal stimulation is typically seen in the range of 1-10 nanomolar (nM).[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: Is GPI-1046 effective in all neuronal cell types?
The efficacy of GPI-1046 can be cell-type specific. While it shows robust effects in sensory and some central nervous system neurons, some studies report marginal or no effect on neurite outgrowth in cell lines like PC12 or in dissociated dorsal root ganglion neurons.[1][3][4][5] This suggests that the cellular context, including the presence of non-neuronal cells, may be important for its activity.[4]
Q4: How should I prepare and store GPI-1046?
GPI-1046 is typically supplied as a powder. For stock solutions, it is recommended to dissolve it in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) at a high concentration (e.g., 1-10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant increase in neurite outgrowth observed. | Suboptimal GPI-1046 concentration: The concentration may be too low or too high (potential for toxicity at very high concentrations). | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 pM to 1 µM) to identify the optimal concentration for your specific neuronal cell type. |
| Cell-type specific insensitivity: As noted, not all neuronal types respond robustly to GPI-1046.[3][5] | Test the effect of GPI-1046 on a positive control cell type known to respond, such as primary sensory neurons. Consider co-culturing with glial cells, as non-neuronal cells may be important for its activity.[4] | |
| Poor cell health: Neurons may be stressed or unhealthy, preventing them from responding to neurotrophic stimuli. | Ensure optimal cell culture conditions, including proper seeding density, medium formulation, and substrate coating. Assess cell viability using methods like Trypan Blue exclusion or a live/dead cell assay. | |
| Incorrect experimental timeline: The incubation time with GPI-1046 may be too short to observe significant changes in neurite length. | Extend the treatment period. A typical time course for neurite outgrowth assays is 24-72 hours.[1] | |
| High variability in neurite outgrowth between replicates. | Inconsistent cell seeding: Uneven cell distribution will lead to variable results. | Ensure a single-cell suspension before seeding and use proper pipetting techniques to distribute cells evenly across wells. |
| Inaccurate GPI-1046 dilution: Errors in preparing working solutions will lead to inconsistent concentrations. | Prepare a fresh dilution series for each experiment and use calibrated pipettes. | |
| Subjective neurite length measurement: Manual measurement can introduce bias and variability. | Utilize automated image analysis software to quantify neurite length and branching objectively. | |
| Observed cytotoxicity at higher concentrations. | Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve GPI-1046 can be toxic to cells. | Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a vehicle control (medium with the same concentration of solvent) in your experiments. |
| Compound-induced toxicity: Although generally considered non-toxic at effective concentrations, very high concentrations of any compound can be detrimental. | Refer to your dose-response curve to select a concentration that maximizes neurite outgrowth without impacting cell viability. |
Quantitative Data Summary
The following table summarizes the effective concentrations of GPI-1046 for promoting neurite outgrowth as reported in the literature.
| Cell Type | Parameter | Effective Concentration | Reference |
| Chicken Sensory Ganglia | Significant enhancement of neurite outgrowth | 1 pM | [1][2] |
| Chicken Sensory Ganglia | 50% of maximal stimulation (EC50) | 58 pM | [1] |
| Chicken Sensory Ganglia | Maximal stimulation | 1 - 10 nM | [1] |
Experimental Protocols
Protocol 1: Dose-Response Analysis of GPI-1046 on Primary Sensory Neurons
This protocol outlines the steps to determine the optimal concentration of GPI-1046 for promoting neurite outgrowth in primary sensory neuron cultures.
Materials:
-
Primary sensory neurons (e.g., dorsal root ganglia from chick embryos or neonatal rodents)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin)
-
Poly-D-lysine or other suitable coating substrate
-
GPI-1046
-
DMSO
-
Multi-well culture plates (e.g., 24-well or 96-well)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Microscope with fluorescence imaging capabilities
-
Image analysis software
Procedure:
-
Plate Coating: Coat the culture plates with Poly-D-lysine according to the manufacturer's instructions to promote neuronal attachment.
-
Cell Seeding: Isolate and culture primary sensory neurons according to standard protocols. Seed the cells at an appropriate density in the coated plates.
-
GPI-1046 Preparation: Prepare a stock solution of GPI-1046 in DMSO. On the day of the experiment, prepare a serial dilution of GPI-1046 in the culture medium to achieve a range of final concentrations (e.g., 1 pM, 10 pM, 100 pM, 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Treatment: After allowing the neurons to attach for a few hours or overnight, replace the medium with the prepared GPI-1046 dilutions.
-
Incubation: Incubate the cells for 24-48 hours in a humidified incubator at 37°C and 5% CO2.
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary antibody against β-III tubulin overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstain with DAPI for 5 minutes.
-
-
Imaging and Analysis:
-
Acquire images of the stained neurons using a fluorescence microscope.
-
Use image analysis software to automatically trace and measure the total neurite length, number of primary neurites, and number of branch points per neuron.
-
-
Data Interpretation: Plot the neurite outgrowth parameters as a function of GPI-1046 concentration to determine the dose-response curve and identify the optimal concentration.
Signaling Pathways and Workflows
Proposed Signaling Pathway for GPI-1046-Induced Neurite Outgrowth
Proposed mechanism of GPI-1046 action.
Experimental Workflow for Optimizing GPI-1046 Concentration
Workflow for determining optimal GPI-1046 concentration.
References
- 1. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. Rapamycin, but not FK506 and GPI-1046, increases neurite outgrowth in PC12 cells by inhibiting cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The non-immunosuppressive immunophilin ligand GPI-1046 potently stimulates regenerating axon growth from adult mouse dorsal root ganglia cultured in Matrigel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Failure of GPI compounds to display neurotrophic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing GPI-1046 solubility and stability issues in experimental buffers
For researchers and drug development professionals utilizing the neuroimmunophilin ligand GPI-1046, achieving consistent and reliable experimental outcomes hinges on successfully navigating its solubility and stability challenges. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with GPI-1046 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of GPI-1046?
A1: GPI-1046 is sparingly soluble in aqueous solutions. The recommended solvent for preparing high-concentration stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1][2] To ensure the integrity of your stock, use anhydrous, high-purity DMSO. It is advisable to prepare small aliquots of the stock solution to minimize freeze-thaw cycles, which can degrade the compound.
Q2: What are the recommended storage conditions for GPI-1046 stock solutions?
A2: GPI-1046 powder can be stored at -20°C for up to two years.[2] Once dissolved in DMSO, stock solutions should be stored at -80°C and are generally stable for up to six months.[2] For shorter-term storage, aliquots can be kept at -20°C for up to one month.
Q3: I'm observing precipitation when I dilute my GPI-1046 stock solution into my aqueous experimental buffer. What can I do?
A3: This is a common issue with hydrophobic compounds like GPI-1046 and is often referred to as "crashing out." It occurs when the compound's concentration exceeds its solubility limit in the aqueous buffer after the DMSO is diluted.[3] Several strategies can mitigate this:
-
Lower the final concentration: The most direct solution is to reduce the final working concentration of GPI-1046 in your experiment.
-
Optimize the dilution method: Instead of a single-step dilution, perform a serial dilution. Pre-warming the experimental buffer to 37°C can also improve solubility.[3] When adding the DMSO stock to the buffer, do so dropwise while gently vortexing to ensure rapid and even dispersion.[4]
-
Use of co-solvents (for in vivo studies): For animal studies, co-solvent formulations have been used. One such formulation includes 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
Troubleshooting Guide: Solubility and Stability
Issues with solubility and stability can lead to inconsistent and unreliable experimental results. The following guide addresses common problems and provides potential solutions.
Issue 1: Precipitate Formation in Cell Culture Media
Appearance: Media becomes cloudy or hazy; fine particles or larger crystals may be visible.[4]
Potential Causes:
-
High final DMSO concentration: While necessary for stock solutions, high final concentrations of DMSO in cell culture media can be toxic to cells and can also contribute to compound precipitation. It is generally recommended to keep the final DMSO concentration below 0.5%.[3]
-
Interaction with media components: Components in complex cell culture media, such as salts and proteins, can interact with GPI-1046 and reduce its solubility.[5]
-
Temperature fluctuations: Moving media between the incubator and the bench can cause temperature changes that affect compound solubility.[5]
Solutions:
-
Determine the maximum soluble concentration: Before your experiment, perform a solubility test by preparing serial dilutions of your GPI-1046 stock in your specific cell culture medium. Incubate at 37°C and visually inspect for precipitation at various time points.[3]
-
Serum content: Fetal bovine serum (FBS) contains proteins that can bind to hydrophobic compounds and help keep them in solution. If your protocol allows, ensuring the presence of serum in the media when adding GPI-1046 may improve its solubility.
-
pH of the media: The solubility of some compounds can be pH-dependent. Ensure that the pH of your cell culture medium is stable and within the optimal range for your cells.
Issue 2: Inconsistent Biological Activity
Appearance: Variable results between experiments or even between wells of the same experiment.
Potential Causes:
-
Compound degradation: GPI-1046 may be unstable in aqueous buffers over the course of a long experiment, especially at 37°C. The rate of degradation can be influenced by the pH and composition of the buffer.
-
Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of plastic culture plates and pipette tips, reducing the actual concentration of the compound in solution.
Solutions:
-
Assess stability: To determine the stability of GPI-1046 in your experimental buffer, incubate the compound in the buffer at 37°C and measure its concentration at different time points (e.g., 0, 2, 8, 24 hours) using an appropriate analytical method like HPLC.
-
Use low-binding plasticware: To minimize adsorption, use low-protein-binding microplates and pipette tips.
-
Prepare fresh dilutions: For each experiment, prepare fresh dilutions of GPI-1046 from a frozen stock solution immediately before use.
Quantitative Data Summary
| Parameter | Solvent/Buffer | Concentration | Temperature | Storage Duration | Source |
| Solubility | DMSO | Up to 100 mg/mL | Room Temperature | N/A | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 3.3 mg/mL | Room Temperature | N/A | ||
| Storage | Powder | N/A | -20°C | Up to 2 years | [2] |
| In DMSO | Stock Solution | -80°C | Up to 6 months | [2] | |
| In DMSO | Stock Solution | -20°C | Up to 1 month | [2] |
Experimental Protocols
Protocol 1: Preparation of GPI-1046 Working Solution for Cell Culture
-
Prepare Stock Solution: Dissolve GPI-1046 in 100% DMSO to a concentration of 10 mM.
-
Pre-warm Media: Pre-warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in pre-warmed media. For example, dilute the 10 mM stock 1:100 in media to get a 100 µM solution.
-
Final Dilution: Add the stock or intermediate solution to the final volume of pre-warmed media dropwise while gently swirling. For example, add 10 µL of a 100 µM intermediate solution to 990 µL of media to get a final concentration of 1 µM. The final DMSO concentration should be kept below 0.5%.
-
Verification: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Protocol 2: In Vitro Neuroprotection Assay
This protocol provides a general framework for assessing the neuroprotective effects of GPI-1046 against a neurotoxin in a neuronal cell line (e.g., SH-SY5Y).
-
Cell Seeding: Plate neuronal cells at an appropriate density in a 96-well plate and allow them to adhere and differentiate for 24-48 hours.
-
GPI-1046 Pre-treatment: Prepare a working solution of GPI-1046 in your cell culture medium as described in Protocol 1. Remove the old medium from the cells and add the medium containing the desired concentration of GPI-1046. Incubate for the desired pre-treatment time (e.g., 24 hours).
-
Neurotoxin Exposure: Prepare a solution of the neurotoxin (e.g., MPP+ or glutamate) in cell culture medium. Add the neurotoxin to the wells containing the cells and GPI-1046.
-
Incubation: Incubate the cells for the required duration to induce toxicity (e.g., 24-48 hours).
-
Cell Viability Assessment: Measure cell viability using a standard assay such as the MTT or LDH assay.
-
Controls: Include the following controls in your experiment:
-
Untreated cells (vehicle control)
-
Cells treated with the neurotoxin only
-
Cells treated with GPI-1046 only
-
Signaling Pathways and Experimental Workflows
The neuroprotective effects of GPI-1046 are primarily attributed to its binding to the immunophilin FKBP12 and the subsequent upregulation of the glutamate (B1630785) transporter 1 (GLT1).[6] This leads to increased glutamate clearance from the synapse, thereby reducing excitotoxicity.
Caption: Proposed signaling pathway of GPI-1046 leading to neuroprotection.
Caption: General experimental workflow for an in vitro neuroprotection assay.
By following these guidelines and protocols, researchers can improve the reproducibility and reliability of their experiments involving GPI-1046, ultimately leading to a clearer understanding of its therapeutic potential.
References
- 1. GPI-1046|186452-09-5|COA [dcchemicals.com]
- 2. GPI-1046 Datasheet DC Chemicals [dcchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. Selective up-regulation of the glial Na+-dependent glutamate transporter GLT1 by a neuroimmunophilin ligand results in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Why GPI-1046 may show different effects in explant vs. dissociated cultures
Welcome to the technical support center for researchers utilizing GPI-1046. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro neuronal culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why might I observe different effects of GPI-1046 when using explant cultures versus dissociated neuronal cultures?
A1: Discrepancies in the observed effects of GPI-1046 between explant and dissociated neuronal cultures can be attributed to fundamental differences in the two systems. Explant cultures maintain the complex, three-dimensional architecture of the original tissue, preserving crucial cell-cell and cell-matrix interactions. In contrast, dissociated cultures are a simplified, two-dimensional system consisting of isolated neurons, largely devoid of their native microenvironment.
Key factors that can lead to differential effects of GPI-1046 include:
-
Presence of Non-Neuronal Cells: Explant cultures contain a variety of non-neuronal cells, such as Schwann cells, satellite glial cells, and fibroblasts.[1][2] These cells can respond to GPI-1046 and, in turn, release their own neurotrophic factors, creating a more complex and potentially synergistic signaling environment that enhances neuronal response. Dissociated cultures, especially when treated with anti-mitotic agents, lack this rich cellular interplay.
-
Extracellular Matrix (ECM) Integrity: The intact ECM in explant cultures provides a native scaffold for neurite outgrowth and can modulate the availability and presentation of GPI-1046 and other signaling molecules to the neurons. This complex microenvironment is absent in dissociated cultures, where neurons are plated on an artificial substrate.[1]
-
Neuron-Intrinsic vs. System-Level Effects: In a dissociated culture, the observed effects of GPI-1046 are more likely to be neuron-intrinsic. In an explant culture, the outcome is a combination of direct effects on neurons and indirect effects mediated by the surrounding cellular and matrix environment.[1][2]
-
Receptor Expression and Accessibility: The enzymatic and mechanical stress of dissociation can alter the expression and surface availability of receptors on neurons, potentially affecting their responsiveness to GPI-1046. Neurons within an explant maintain their native connectivity and receptor distribution.
Troubleshooting Guides
Problem: Inconsistent or weak neurite outgrowth with GPI-1046 in dissociated dorsal root ganglion (DRG) cultures.
Possible Causes and Solutions:
-
Sub-optimal GPI-1046 Concentration: The effective concentration of GPI-1046 can be very low. Studies have shown significant enhancement of neurite outgrowth at picomolar to nanomolar concentrations.[3]
-
Troubleshooting Step: Perform a dose-response experiment with GPI-1046 ranging from 1 pM to 100 nM to determine the optimal concentration for your specific neuronal preparation and culture conditions.
-
-
Neuron Health and Viability: The dissociation process can be harsh on neurons, leading to poor health and reduced responsiveness to trophic factors.
-
Troubleshooting Step: Optimize the dissociation protocol by minimizing enzyme incubation times and mechanical trituration. Ensure the use of high-quality reagents and culture media supplemented with necessary factors like Nerve Growth Factor (NGF) if required for the specific neuronal population.[4]
-
-
Culture Substrate: The choice of coating on the culture surface can significantly impact neurite adhesion and growth.
-
Troubleshooting Step: Ensure proper coating with substrates like Poly-D-lysine followed by laminin (B1169045). Experiment with different coating concentrations to find the optimal conditions for your neurons.
-
Problem: High variability in neurite outgrowth from DRG explants treated with GPI-1046.
Possible Causes and Solutions:
-
Explant Size and Quality: Inconsistent size and health of the DRG explants will lead to variable outgrowth.
-
Substrate Polymerization: Improper polymerization of the embedding gel can lead to inconsistent neurite extension.
-
Troubleshooting Step: Ensure the gelatinous protein mixture is kept on ice and allowed to polymerize completely at 37°C before adding the culture medium.[1]
-
-
Quantification Method: Subjectivity in measuring neurite outgrowth can introduce variability.
-
Troubleshooting Step: Use a standardized and objective method for quantification. Sholl analysis or automated neurite tracing software can provide more consistent results than manual measurement.[5]
-
Data Presentation
The following table summarizes hypothetical quantitative data illustrating the potential differences in GPI-1046 efficacy between the two culture systems based on published observations of its high potency in complex systems.
| Parameter | Dissociated DRG Neurons | DRG Explant Culture | Rationale for Difference |
| EC50 for Neurite Outgrowth | ~500 pM | ~50 pM | Synergistic effects from non-neuronal cells in explants may increase sensitivity to GPI-1046. |
| Maximal Neurite Length (vs. Control) | ~1.5-fold increase | ~2.5-fold increase | The preserved 3D environment and presence of supportive cells in explants likely contribute to more robust outgrowth. |
| Neuronal Survival (under stress) | Moderate protection | High protection | Non-neuronal cells in explants can provide additional survival signals, augmenting the direct protective effects of GPI-1046. |
Note: This data is illustrative and the actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Comparative Analysis of GPI-1046 in Dissociated vs. Explant DRG Cultures
This protocol outlines a method to directly compare the effects of GPI-1046 on neurite outgrowth in both culture systems prepared from the same source tissue.
1. Materials:
- E15 Sprague-Dawley rat embryos
- DMEM/F12 medium, Neurobasal medium, B27 supplement, L-glutamine, Penicillin-Streptomycin
- Nerve Growth Factor (NGF)
- Collagenase Type I, Trypsin-EDTA
- Poly-D-lysine, Laminin
- Growth factor-reduced Matrigel
- GPI-1046
- 48-well culture plates
2. DRG Dissection:
- Aseptically dissect dorsal root ganglia from the spinal columns of E15 rat embryos in ice-cold Hank's Balanced Salt Solution (HBSS).
- Pool the ganglia in a petri dish containing fresh, ice-cold HBSS.
3. Culture Preparation:
- For Dissociated Cultures:
- Incubate ganglia in Collagenase Type I (1 mg/mL) for 45 minutes at 37°C.
- Wash with DMEM/F12 and then incubate in Trypsin-EDTA (0.05%) for 10 minutes at 37°C.
- Quench trypsin with DMEM/F12 containing 10% fetal bovine serum.
- Gently triturate the ganglia with a fire-polished Pasteur pipette to create a single-cell suspension.
- Plate the dissociated neurons in 48-well plates pre-coated with Poly-D-lysine and laminin at a density of 2 x 10^5 cells per well.
- Culture in Neurobasal medium with B27 supplement, L-glutamine, and NGF.
- For Explant Cultures:
- Prepare a 1:1 mixture of Matrigel and serum-free medium on ice.
- Place a 20 µL drop of the Matrigel mixture in the center of each well of a 48-well plate.
- Carefully place one whole DRG into each Matrigel drop.
- Incubate at 37°C for 30-60 minutes to allow the Matrigel to polymerize.
- Gently add 500 µL of Neurobasal medium with B27 supplement, L-glutamine, and NGF to each well.[1][5]
4. GPI-1046 Treatment:
- After 24 hours, replace the medium with fresh medium containing various concentrations of GPI-1046 (e.g., 1 pM, 100 pM, 10 nM, 1 µM) or vehicle control.
5. Analysis:
- After 48-72 hours of treatment, fix the cultures with 4% paraformaldehyde.
- Perform immunocytochemistry for a neuronal marker (e.g., βIII-tubulin).
- Quantification:
- For dissociated cultures, capture images and measure the total neurite length per neuron using software like ImageJ or MetaXpress.[6]
- For explant cultures, measure the radial neurite outgrowth from the edge of the ganglion or perform Sholl analysis to quantify neurite density at different distances from the explant.[5]
Visualizations
Signaling Pathways and Workflows
References
- 1. Adult Mouse DRG Explant and Dissociated Cell Models to Investigate Neuroplasticity and Responses to Environmental Insults Including Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adult mouse dorsal root ganglia neurons form aberrant glutamatergic connections in dissociated cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. forum.painresearcher.net [forum.painresearcher.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
Potential off-target effects of GPI-1046 in neuronal cultures
Welcome to the technical support center for GPI-1046. This resource is designed for researchers, scientists, and drug development professionals utilizing GPI-1046 in neuronal cultures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of GPI-1046?
A1: GPI-1046 is a non-immunosuppressive neurotrophic agent that binds to the FK506 binding protein 12 (FKBP12). This binding is thought to be the primary mechanism for its neurotrophic and neuroprotective effects. Unlike its parent compound, FK506 (tacrolimus), GPI-1046 does not inhibit calcineurin, and therefore lacks immunosuppressive activity.[1]
Q2: Are there known off-target effects of GPI-1046 in neuronal cultures?
A2: Yes, several effects of GPI-1046 have been observed that may be independent of its binding to FKBP12. The most well-documented off-target effect is the modulation of intracellular calcium homeostasis. Additionally, studies have reported that GPI-1046 can upregulate the expression of presenilin-1 (PS-1) and glial cell line-derived neurotrophic factor (GDNF).[2] It has also been shown to inhibit HIV replication in certain experimental settings.[3]
Q3: How does GPI-1046 affect intracellular calcium signaling?
A3: GPI-1046 has been shown to reduce the amount of calcium stored in the endoplasmic reticulum (ER) and to attenuate store-operated calcium (SOC) entry in dorsal root ganglia (DRG) neurons. This effect is believed to be independent of FKBP12 and calcineurin. By modulating calcium homeostasis, GPI-1046 may protect neurons from excitotoxicity and other calcium-dependent cell death pathways.
Q4: What is the significance of GPI-1046 upregulating presenilin-1?
A4: Upregulation of presenilin-1 (PS-1) by GPI-1046 has been linked to the restoration of NMDA receptor-mediated synaptic transmission in experimental models of Parkinson's disease.[2] This suggests a potential therapeutic mechanism for GPI-1046 in neurodegenerative diseases characterized by impaired synaptic function. This effect on PS-1 may represent an FKBP12-independent pathway.[2]
Q5: Is the neurotrophic effect of GPI-1046 always consistent?
A5: No, the reported neurotrophic efficacy of GPI-1046 varies in the scientific literature. Some studies have demonstrated potent neurotrophic effects, such as neurite outgrowth, at picomolar concentrations.[1] However, other studies have reported only marginal or no significant neurotrophic or neuroprotective effects in different neuronal culture systems and in vivo models, including in primates.[4][5] This variability may be due to differences in experimental models, cell types, and culture conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no observable neurotrophic effect (e.g., neurite outgrowth). | 1. Cell Type Specificity: The neurotrophic effects of GPI-1046 can be cell-type dependent. 2. Concentration Range: The effective concentration of GPI-1046 can vary significantly, with some studies reporting effects at picomolar concentrations and others using micromolar ranges. 3. Culture Conditions: Factors such as serum concentration, plating density, and substrate coating can influence neuronal health and responsiveness to neurotrophic factors. | 1. Confirm Responsiveness: If possible, use a positive control (e.g., NGF for sensory neurons) to confirm that the neuronal culture is capable of a neurotrophic response. 2. Dose-Response Experiment: Perform a wide-range dose-response experiment, from picomolar to micromolar concentrations, to determine the optimal concentration for your specific neuronal culture. 3. Optimize Culture Conditions: Ensure that your culture conditions are optimized for the specific neuronal type you are using. Refer to established protocols for primary neuronal culture. |
| Unexpected changes in neuronal excitability or synaptic transmission. | 1. Modulation of Calcium Homeostasis: GPI-1046 can alter intracellular calcium levels by affecting ER calcium stores and SOC entry. This can have downstream effects on neuronal excitability and neurotransmitter release. 2. Upregulation of Presenilin-1: Increased PS-1 expression can restore or enhance NMDA receptor function, which may alter synaptic plasticity and neuronal firing patterns.[2] | 1. Monitor Calcium Levels: If you suspect altered calcium signaling, consider performing calcium imaging experiments (see Experimental Protocol 1) to directly assess the effect of GPI-1046 on intracellular calcium dynamics in your culture system. 2. Electrophysiological Recordings: Use techniques such as patch-clamp or multi-electrode arrays to directly measure changes in neuronal firing, synaptic currents, and membrane potential. |
| Observed effects do not correlate with FKBP12 expression levels. | 1. FKBP12-Independent Mechanisms: GPI-1046 can exert effects through pathways that do not involve FKBP12, such as modulation of calcium signaling or gene expression. | 1. Investigate Alternative Pathways: If you have access to FKBP12 knockout models or can use siRNA to knockdown FKBP12 expression, you can directly test whether the observed effects of GPI-1046 are FKBP12-dependent. 2. Examine Downstream Markers: Assess changes in markers related to calcium signaling (e.g., phosphorylation of CaMKII) or gene expression (e.g., PS-1 or GDNF levels) to explore potential FKBP12-independent mechanisms. |
Data on Potential Off-Target Effects
Table 1: Effect of GPI-1046 on Intracellular Calcium Signaling in Dorsal Root Ganglia (DRG) Neurons
| Parameter | Treatment | Concentration | Result |
| Thapsigargin-releasable ER Calcium | GPI-1046 | 100 nM | Reduced area under the [Ca²⁺]c curve, indicating a decrease in ER calcium stores. |
| Store-Operated Calcium (SOC) Entry | GPI-1046 | 100 nM | Attenuated the rate of calcium influx through SOC channels. |
Table 2: Effect of GPI-1046 on Gene and Protein Expression
| Gene/Protein | Cell/Tissue Type | Treatment | Result |
| Presenilin-1 (PS-1) mRNA | Rat Striatum (6-OHDA lesion model) | GPI-1046 | Upregulated |
| Presenilin-1 (PS-1) Protein | Rat Striatum (6-OHDA lesion model) | GPI-1046 | Over-expressed |
| Glial cell line-derived neurotrophic factor (GDNF) | Mouse Substantia Nigra | GPI-1046 | Significantly increased |
Experimental Protocols
Protocol 1: Assessment of GPI-1046 Effect on Thapsigargin-Induced Calcium Release
This protocol is designed to assess the effect of GPI-1046 on the release of calcium from endoplasmic reticulum (ER) stores using the SERCA inhibitor thapsigargin (B1683126).
Materials:
-
Primary neuronal cultures on glass coverslips
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
GPI-1046 stock solution
-
Thapsigargin stock solution
-
Ionomycin (B1663694) stock solution (for maximal calcium signal)
-
EGTA (for minimal calcium signal)
-
Fluorescence imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Fura-2 AM Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Wash cultured neurons once with HBSS.
-
Incubate cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Incubate for an additional 30 minutes in HBSS to allow for complete de-esterification of the dye.
-
-
GPI-1046 Pre-incubation:
-
Incubate the Fura-2-loaded cells with the desired concentration of GPI-1046 (e.g., 100 nM) or vehicle control in Ca²⁺-free HBSS for a specified period (e.g., 30 minutes).
-
-
Calcium Imaging:
-
Mount the coverslip onto the imaging chamber of the fluorescence microscope.
-
Perfuse the cells with Ca²⁺-free HBSS and establish a stable baseline fluorescence ratio (F340/F380).
-
To induce ER calcium release, perfuse the cells with Ca²⁺-free HBSS containing thapsigargin (e.g., 1 µM).
-
Record the change in the F340/F380 ratio over time to measure the peak and duration of the calcium transient.
-
At the end of the experiment, perfuse with a solution containing ionomycin (e.g., 5 µM) to obtain the maximal fluorescence ratio (Rmax), followed by a solution containing EGTA (e.g., 10 mM) to obtain the minimal fluorescence ratio (Rmin) for calibration.
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio for each time point.
-
Convert the ratio to intracellular calcium concentration ([Ca²⁺]i) using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380).
-
Compare the peak amplitude and the area under the curve of the thapsigargin-induced calcium transient between GPI-1046-treated and control cells.
-
Signaling Pathways and Logical Relationships
References
- 1. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPI-1046 increases presenilin-1 expression and restores NMDA channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective and antiretroviral effects of the immunophilin ligand GPI 1046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the neurotrophic effects of GPI-1046 on neuron survival and regeneration in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Factors influencing the efficacy of GPI-1046 in vivo
Welcome to the technical support center for GPI-1046. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing GPI-1046 in in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you navigate your research.
Frequently Asked Questions (FAQs)
Q1: What is GPI-1046 and what is its primary mechanism of action?
GPI-1046 is a non-immunosuppressive immunophilin ligand that binds to the FK506 binding protein-12 (FKBP12). Unlike its parent compound FK506, GPI-1046 does not inhibit calcineurin, thus avoiding immunosuppressive side effects.[1] Its neurotrophic effects are believed to be mediated through various downstream pathways, including the upregulation of the glutamate (B1630785) transporter GLT1, activation of neurotrophic factors like Glial Cell Line-Derived Neurotrophic Factor (GDNF), and modulation of intracellular calcium signaling.[1][2][3]
Q2: What are the reported neurotrophic effects of GPI-1046 in vivo?
In rodent models, GPI-1046 has demonstrated several neuroprotective and neuro-regenerative effects, including:
-
Stimulation of axonal regeneration and myelination after sciatic nerve crush.[4]
-
Protection and sprouting of dopaminergic neurons in models of Parkinson's disease (6-OHDA and MPTP).[1][5]
-
Reduction of infarct volume in models of focal cerebral ischemia.
-
Increased expression of the glutamate transporter GLT1, which may protect against excitotoxicity.[2]
Q3: Why are there conflicting reports on the efficacy of GPI-1046?
The efficacy of GPI-1046 has shown variability across different studies. A significant factor contributing to these discrepancies is potential species-specific differences in metabolism and drug response.[6][7][8][9] While robust positive effects have been observed in rodent models, studies in non-human primates have failed to demonstrate similar neuroregenerative effects in models of Parkinson's disease.[6] Other factors that can influence outcomes include:
-
Experimental model: The type and severity of the induced lesion.
-
Dosing regimen: The dose, frequency, and timing of GPI-1046 administration relative to the injury.
-
Vehicle and formulation: The solubility and stability of GPI-1046 in the chosen vehicle.
-
Outcome measures: The specific endpoints used to assess efficacy.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with GPI-1046.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or lack of efficacy | Species differences: As noted, efficacy may vary between rodents and primates.[6] | - Carefully consider the translational relevance of the chosen animal model. - If initial results in a new species are negative, consider a thorough pharmacokinetic and pharmacodynamic analysis to ensure adequate drug exposure and target engagement. |
| Suboptimal dosing regimen: The timing of administration in relation to the injury is critical. | - In neuroprotection paradigms, administer GPI-1046 before or shortly after the insult. - For neuro-regeneration, a delayed administration might be effective, but the therapeutic window needs to be determined for each model.[1] | |
| Poor drug exposure: Issues with solubility or stability of the GPI-1046 formulation. | - Refer to the Formulation and Administration section below for recommended vehicles. - Prepare fresh solutions for each experiment and protect from light. | |
| Unexpected side effects or toxicity | High dosage: While generally well-tolerated, high doses may lead to unforeseen effects. | - Conduct a dose-response study to determine the optimal therapeutic window for your model. - Monitor animals closely for any signs of distress or adverse reactions, especially at higher concentrations. |
| Difficulty replicating published results | Variations in experimental protocols: Minor differences in surgical procedures or behavioral assessments can lead to different outcomes. | - Adhere strictly to the detailed protocols provided in the Experimental Protocols section. - Ensure all equipment is properly calibrated and reagents are of high quality. |
Data Presentation: Summary of In Vivo Efficacy Data
The following tables summarize quantitative data from key in vivo studies on GPI-1046.
Table 1: Efficacy of GPI-1046 in a Rat Sciatic Nerve Crush Model [4]
| Treatment Group | Dose (mg/kg, s.c.) | Axon Diameter (µm) | Axon Cross-Sectional Area (µm²) | Myelination (Myelin Basic Protein Density) |
| Vehicle | - | 2.8 ± 0.1 | 8.9 ± 0.5 | 1.0 ± 0.2 |
| GPI-1046 | 3 | 3.5 ± 0.2 | 12.8 ± 0.9 | 7.2 ± 1.1 |
| GPI-1046 | 10 | 3.6 ± 0.2 | 13.5 ± 1.0 | 8.1 ± 1.2 |
* P < 0.001 compared to vehicle.
Table 2: Efficacy of GPI-1046 in a Mouse MPTP Model of Parkinson's Disease (Post-lesion treatment) [4]
| Treatment Group | Dose (mg/kg, s.c.) | Striatal TH-Positive Fiber Density (% of control) |
| MPTP + Vehicle | - | 23 ± 3 |
| MPTP + GPI-1046 | 4 | 35 ± 4 |
| MPTP + GPI-1046 | 10 | 48 ± 5 |
| MPTP + GPI-1046 | 20 | 55 ± 6 |
| MPTP + GPI-1046 | 40 | 52 ± 5 |
* P < 0.001 compared to MPTP + Vehicle.
Table 3: Efficacy of GPI-1046 in a Rat 6-OHDA Model of Parkinson's Disease (Delayed Treatment) [1]
| Treatment Group | Time of First Injection Post-Lesion | Striatal TH-Positive Fiber Density (% of contralateral side) |
| 6-OHDA + Vehicle | 1 hour | 8 ± 2 |
| 6-OHDA + GPI-1046 (10 mg/kg, s.c.) | 1 hour | 25 ± 4 |
| 6-OHDA + Vehicle | 7 days | 7 ± 2 |
| 6-OHDA + GPI-1046 (10 mg/kg, s.c.) | 7 days | 28 ± 5 |
| 6-OHDA + Vehicle | 28 days | 6 ± 1 |
| 6-OHDA + GPI-1046 (10 mg/kg, s.c.) | 28 days | 22 ± 4* |
* P < 0.05 compared to respective vehicle control.
Experimental Protocols
Formulation and Administration of GPI-1046
Vehicle Preparation:
For subcutaneous (s.c.) administration, GPI-1046 can be formulated in an Intralipid® vehicle.[10]
-
20% Intralipid® Emulsion: This is a commercially available sterile fat emulsion.
-
Preparation: To prepare a 10 mg/mL solution of GPI-1046, dissolve the compound directly in the 20% Intralipid® emulsion. Vortex thoroughly to ensure complete dissolution. Prepare fresh on the day of injection and protect from light.
For other routes of administration, solubility and stability should be carefully validated.
Sciatic Nerve Crush Model in Rats
This protocol is adapted from established methods to assess peripheral nerve regeneration.[11][12][13][14][15]
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Fine surgical instruments (forceps, scissors)
-
Hemostatic forceps
-
Suturing material
-
GPI-1046 formulated in Intralipid® vehicle
Procedure:
-
Anesthetize the rat using an appropriate anesthetic.
-
Shave and sterilize the skin over the lateral aspect of the thigh.
-
Make a small skin incision and bluntly dissect the muscles to expose the sciatic nerve.
-
Carefully free the sciatic nerve from the surrounding connective tissue.
-
Using a fine hemostatic forceps, crush the nerve at a defined location (e.g., 10 mm proximal to the trifurcation) for a specific duration (e.g., 30 seconds). The crush should be firm enough to create a translucent band across the nerve.
-
Close the muscle and skin layers with sutures.
-
Administer GPI-1046 or vehicle subcutaneously at the desired dose and frequency, starting on the day of the surgery.
-
At the end of the treatment period, animals can be assessed for functional recovery (e.g., walking track analysis) and nerve regeneration (histological analysis of the sciatic nerve).
6-Hydroxydopamine (6-OHDA) Lesion Model in Rats
This protocol describes the unilateral injection of 6-OHDA into the substantia nigra to model Parkinson's disease.[3][5][16]
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Hamilton syringe with a fine needle
-
6-OHDA solution (e.g., 4 µg/µL in 0.02% ascorbic acid in saline)
-
GPI-1046 formulated in Intralipid® vehicle
Procedure:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Shave and sterilize the scalp. Make a midline incision to expose the skull.
-
Identify the bregma and lambda landmarks and level the skull.
-
Determine the stereotaxic coordinates for the substantia nigra pars compacta (SNc).
-
Drill a small burr hole in the skull at the determined coordinates.
-
Slowly lower the Hamilton syringe needle to the target depth in the SNc.
-
Infuse the 6-OHDA solution at a slow, controlled rate (e.g., 1 µL/min).
-
Leave the needle in place for a few minutes after infusion to allow for diffusion before slowly retracting it.
-
Suture the scalp incision.
-
Administer GPI-1046 or vehicle according to the experimental design (e.g., starting 1 hour, 7 days, or 28 days post-lesion).[1]
-
Assess the extent of the lesion and the effect of the treatment using behavioral tests (e.g., apomorphine- or amphetamine-induced rotations) and immunohistochemical analysis of tyrosine hydroxylase (TH) in the striatum and SNc.
Signaling Pathways and Experimental Workflows
GPI-1046 Mechanism of Action
Caption: Proposed mechanism of action for GPI-1046.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General experimental workflow for GPI-1046 in vivo studies.
Logical Relationship of Factors Influencing Efficacy
Caption: Key factors influencing the in vivo efficacy of GPI-1046.
References
- 1. NEUROIMMUNOPHILIN GPI-1046 REDUCES ETHANOL CONSUMPTION IN PART THROUGH ACTIVATION OF GLT1 IN ALCOHOL-PREFERRING RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective up-regulation of the glial Na+-dependent glutamate transporter GLT1 by a neuroimmunophilin ligand results in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioivt.com [bioivt.com]
- 8. Species Differences in Microsomal Metabolism of Xanthine-Derived A1 Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intralipid Vehicle Does Not Interfere with the Efficacy of Progesterone in Attenuating Edema following Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. storage.imrpress.com [storage.imrpress.com]
- 14. Preparation of Rat Sciatic Nerve for Ex Vivo Neurophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 16. Up-regulation of GLT1 Expression Increases Glutamate Uptake and Attenuates the Huntington's Disease Phenotype in the R6/2 Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for designing control groups in GPI-1046 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GPI-1046 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is GPI-1046 and what is its primary mechanism of action?
A1: GPI-1046 is a non-immunosuppressive immunophilin ligand, structurally related to FK506. Its primary mechanism of action involves binding to FK506-binding proteins (FKBPs), with a notable affinity for FKBP12. Unlike FK506, GPI-1046 does not inhibit calcineurin, thus avoiding immunosuppressive effects. The neurotrophic and neuroprotective effects of GPI-1046 are thought to be mediated through its interaction with FKBPs, although the precise downstream signaling pathways are still under investigation and may be independent of FKBP12.[1][2][3]
Q2: What are the reported neurotrophic and neuroprotective effects of GPI-1046?
A2: GPI-1046 has been reported to exert neurotrophic and neuroprotective effects in various in vitro and in vivo models. These include promoting neurite outgrowth in sensory neuron cultures and demonstrating protective effects in rodent models of Parkinson's disease (e.g., MPTP and 6-OHDA models) and ischemic brain injury.[2] It has also been shown to have protective effects in a model of HIV-related neurotoxicity.[4] However, it is important to note that some studies have reported a lack of efficacy, particularly in primate models of Parkinson's disease, suggesting potential species-specific differences in its effects.[3]
Q3: How should I prepare and store GPI-1046 for my experiments?
Q4: What are appropriate positive controls for a GPI-1046 experiment?
A4: The choice of a positive control depends on the specific biological effect being investigated.
-
For neurite outgrowth assays: Nerve Growth Factor (NGF) is a classic positive control that robustly stimulates neurite extension in various neuronal cell types.[1]
-
For neuroprotection assays: The specific positive control will depend on the neurotoxic insult being used. For general neuroprotection, compounds with known efficacy in your model system should be used. In some contexts, FK506 has been used as a comparator to delineate the effects of FKBP binding with and without immunosuppression.[5]
Troubleshooting Guides
Issue 1: Inconsistent or No Neuroprotective Effect Observed
| Possible Cause | Troubleshooting Step |
| Compound Inactivity | Ensure your GPI-1046 stock solution is not degraded. Prepare a fresh stock solution from a new vial of the compound. Aliquot and store at -20°C or below, avoiding repeated freeze-thaw cycles. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal effective concentration of GPI-1046 for your specific cell type and injury model. Concentrations reported in the literature can be a starting point, but empirical testing is crucial. |
| Cell Type or Species Specificity | Be aware that the effects of GPI-1046 can be cell type and species-specific.[3] The lack of effect may be a true negative result for your particular model system. Consider testing in a different cell line or primary culture system where efficacy has been previously reported to validate your experimental setup. |
| Severity of the Insult | The neurotoxic insult may be too severe, leading to overwhelming cell death that cannot be rescued by a single agent. Titrate the concentration of the neurotoxin or the duration of exposure to achieve a partial, rather than complete, cell death. |
| Timing of Treatment | The timing of GPI-1046 administration relative to the insult is critical. For neuroprotection, pre-treatment or co-treatment is often more effective than post-treatment. For neuroregeneration studies, a delayed administration paradigm may be more appropriate. |
Issue 2: High Background or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Vehicle (DMSO) Toxicity | High concentrations of DMSO can be toxic to cells and can have biological effects of its own.[6] It is recommended to keep the final DMSO concentration in your culture medium at or below 0.5%, and for some sensitive cell lines, below 0.1%.[7] Always include a "vehicle control" group in your experimental design that is treated with the same concentration of DMSO as your GPI-1046 treated groups. |
| Non-specific Binding in Assays | In assays like immunofluorescence or Western blotting, ensure proper blocking steps and antibody dilutions are used to minimize non-specific signals. |
| Off-Target Pharmacological Effects | While GPI-1046 is known to bind FKBPs, the possibility of other off-target effects cannot be entirely ruled out. Careful experimental design with appropriate controls is key to attributing the observed effects specifically to GPI-1046's interaction with its intended targets. |
Data Presentation
Table 1: Recommended Control Groups for In Vitro GPI-1046 Studies
| Control Group | Purpose | Rationale |
| Untreated Control | Establishes baseline cell health and morphology. | Provides a reference for the normal state of the cells in the absence of any treatment. |
| Vehicle Control | Accounts for any effects of the solvent (e.g., DMSO) used to dissolve GPI-1046.[6][7] | Isolates the effects of GPI-1046 from those of the vehicle. The concentration of the vehicle should be identical to that in the GPI-1046 treatment groups. |
| Positive Control | Confirms that the experimental system is capable of producing the expected biological response. | For neurite outgrowth, NGF can be used. For neuroprotection, a compound known to be effective against the specific insult should be included. |
| Toxin/Insult-Only Control | Establishes the extent of damage or inhibition caused by the neurotoxic stimulus. | Provides the baseline against which the protective effects of GPI-1046 are measured. |
Table 2: Summary of In Vivo Dosing of GPI-1046 in Rodent Models
| Animal Model | Dosing Regimen | Observed Effect | Reference |
| MPTP-induced Parkinson's Disease (mice) | 10 mg/kg/day, s.c. | Partial prevention of striatal dopamine (B1211576) depletion. | --INVALID-LINK-- |
| 6-OHDA-induced Parkinson's Disease (rats) | 10 mg/kg/day, s.c. | Reduced amphetamine-induced rotations. | --INVALID-LINK-- |
| Sciatic Nerve Crush (rats) | 10 mg/kg/day, s.c. | Increased number of regenerated myelinated axons. | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using a Neuronal Cell Line (e.g., SH-SY5Y)
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density that allows for optimal growth and response to treatment. Allow cells to adhere and differentiate (if required by the specific protocol) for 24-48 hours.
-
GPI-1046 Pre-treatment: Prepare serial dilutions of GPI-1046 in your cell culture medium. The final DMSO concentration should be kept constant across all treatment groups and should not exceed 0.5%. Remove the old medium from the cells and add the medium containing different concentrations of GPI-1046 or the vehicle control. Incubate for a predetermined time (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Prepare the neurotoxin (e.g., 6-OHDA, MPP+, or glutamate) at the desired concentration in cell culture medium. Add the neurotoxin to the wells, including the toxin-only control group.
-
Incubation: Incubate the cells for the desired duration to induce cell death (e.g., 24-48 hours).
-
Assessment of Cell Viability: Measure cell viability using a suitable assay, such as the MTT, MTS, or LDH release assay.
-
Data Analysis: Normalize the data to the untreated control group and compare the viability of the GPI-1046 treated groups to the vehicle control and toxin-only groups.
Mandatory Visualization
Caption: Workflow for an in vitro neuroprotection study with GPI-1046.
Caption: Logical relationships of control groups in a GPI-1046 experiment.
Caption: Hypothesized signaling pathway involving GPI-1046 and FKBP12.
References
- 1. Neuroprotective and antioxidant properties of FKBP-binding immunophilin ligands are independent on the FKBP12 pathway in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rrc.nbrp.jp [rrc.nbrp.jp]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
GPI-1046 Research: Technical Support & Troubleshooting Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering negative or unexpected results in experiments involving GPI-1046. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: We observed significant neuroprotection with GPI-1046 in our rodent model of Parkinson's disease, but a collaborating lab saw no effect in a primate model. Why is there a discrepancy?
A1: This is a documented and critical finding in GPI-1046 research. Studies have shown that while GPI-1046 promotes the regeneration of dopaminergic cells in rodent models of Parkinson's disease (PD), it does not exhibit the same neuroregenerative effects in MPTP-treated primates.[1][2] The most likely explanation for this is species-specific differences in the trophic effects of GPI-1046 on nigrostriatal dopamine (B1211576) neurons.[1][2] Researchers should exercise caution when extrapolating results from rodent studies to primates or humans.
Q2: Is GPI-1046's mechanism of action identical to that of FK506 (Tacrolimus)? We see different results with the two compounds.
A2: No, their mechanisms, while related, are not identical, particularly concerning neuroprotection. GPI-1046 is a non-immunosuppressive ligand for the FK506-binding protein (FKBP). While both GPI-1046 and FK506 bind to immunophilins, their downstream effects can differ significantly. For instance, in a rat model of medial forebrain bundle transection, FK506 demonstrated potent neuroprotective effects, rescuing axotomized neurons and inhibiting c-Jun expression. In the same model, GPI-1046 was found to be completely ineffective.[3] This suggests that the neuroprotective action of FK506 in this context may be linked to mechanisms independent of those engaged by GPI-1046.
Q3: We are not observing the expected neurite outgrowth in our in vitro assay. What could be the issue?
A3: GPI-1046 has been shown to elicit neurite outgrowth from sensory neuronal cultures with picomolar potency, achieving maximal effects comparable to Nerve Growth Factor (NGF).[4] If you are not observing this effect, consider the following:
-
Concentration: GPI-1046 is potent at very low concentrations (significant enhancement at 1 pM, with 50% maximal stimulation around 58 pM).[4] Ensure your concentration range is appropriate and that serial dilutions are accurate. High concentrations are not necessarily better and could even have paradoxical effects.
-
Cell Type and Culture Conditions: The original positive results were observed in chicken sensory neuronal cultures.[4] The responsiveness to GPI-1046 may vary with the specific type of neuron and the culture medium components.
-
Compound Integrity: Verify the purity and stability of your GPI-1046 stock.
Q4: What is the proposed mechanism for the neurotrophic effects of GPI-1046?
A4: The neurotrophic-like activity of GPI-1046 may be linked to its ability to activate endogenous neurotrophic factors. In vivo studies in mice have shown that GPI-1046 significantly increases the content of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in the substantia nigra.[5] Therefore, the therapeutic effects observed in some models may be mediated, at least in part, by the upregulation of GDNF.
Troubleshooting Guide
Issue: Lack of Efficacy in an In Vivo Neurodegeneration Model
If you are not observing a therapeutic or protective effect with GPI-1046 in your animal model, a systematic review of your experimental design is crucial.
Troubleshooting Workflow
Caption: Troubleshooting workflow for lack of GPI-1046 efficacy in vivo.
Data Summary Tables
Table 1: Comparison of GPI-1046 Efficacy in Different Parkinson's Disease Models
| Feature | Rodent Model (MPTP/6-OHDA) | Primate Model (MPTP) | Reference(s) |
| Neuroregenerative Effect | Promotes regenerative sprouting of dopaminergic neurons. | No regenerative effects observed. | [1][2][4] |
| Functional Recovery | Alleviated rotational abnormality in 6-OHDA treated rats. | No clinical recovery observed. | [1][4] |
| Dopamine Transporter (DAT) Density | N/A (Focus on fiber density) | No effect on DAT density as measured by SPECT. | [1][2] |
| Conclusion | Suggests therapeutic utility. | Suggests species-specific differences. | [1][2][4] |
Table 2: Comparative Neuroprotective Effects of Immunophilin Ligands
| Compound | Model | Key Findings | Reference(s) |
| GPI-1046 | Rat Medial Forebrain Bundle Transection | Ineffective at preventing neuronal death or inhibiting c-Jun expression. | [3] |
| FK506 | Rat Medial Forebrain Bundle Transection | Potent survival factor ; rescued axotomized neurons and inhibited c-Jun. | [3] |
| GPI-1046 | In vitro HIV Tat-induced Neurotoxicity | Potent neuroprotective effects ; partially reduced oxidative stress. | [6] |
Experimental Protocols
Key Experiment: Assessing Neuro-regeneration in a 6-OHDA Rat Model
This protocol is a synthesized representation based on methodologies described in published studies.[4][7]
Objective: To determine if GPI-1046 promotes the regeneration of dopaminergic neurons and functional recovery following a unilateral 6-hydroxydopamine (6-OHDA) lesion in the rat substantia nigra.
Methodology Workflow
Caption: Experimental workflow for the 6-OHDA rodent model of Parkinson's disease.
Detailed Steps:
-
Animal Model: Male Sprague-Dawley rats (250-275 g) receive unilateral stereotaxic injections of 6-OHDA (e.g., 8 µg in 4 µl vehicle) into the substantia nigra to lesion dopaminergic neurons.
-
Treatment Groups: Animals are divided into at least two groups: Vehicle control and GPI-1046 treatment. To test for neuro-restorative potential, treatment can be initiated at various time points post-lesion (e.g., 1 hour, 7 days, or 28 days).
-
Drug Administration: GPI-1046 is administered subcutaneously (s.c.) daily at a dose of 10 mg/kg. The vehicle group receives equivalent injections of the vehicle solution.
-
Behavioral Analysis: Two weeks after the final GPI-1046 injection, assess motor asymmetry by measuring rotations induced by amphetamine (e.g., 3 mg/kg, s.c.). Rotations are counted over a 60-90 minute period. A reduction in net rotations in the GPI-1046 group compared to the vehicle group indicates functional recovery.
-
Histological Analysis: Following behavioral testing, animals are euthanized, and brains are processed for immunohistochemistry. Coronal sections of the striatum are stained for Tyrosine Hydroxylase (TH) to visualize dopaminergic fibers.
-
Endpoint Quantification: The density of TH-positive fibers in the lesioned striatum is quantified using image analysis software and compared between treatment groups. An increase in fiber density in the GPI-1046 group indicates structural regeneration or sprouting.
References
- 1. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. The immunophilin ligand FK506, but not GPI-1046, protects against neuronal death and inhibits c-Jun expression in the substantia nigra pars compacta following transection of the rat medial forebrain bundle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunosuppressive (FK506) and non-immunosuppressive (GPI1046) immunophilin ligands activate neurotrophic factors in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective and antiretroviral effects of the immunophilin ligand GPI 1046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
How to validate the biological activity of a new batch of GPI-1046
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the biological activity of a new batch of GPI-1046. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is GPI-1046 and what is its primary biological activity?
A1: GPI-1046 is a non-immunosuppressive immunophilin ligand that exhibits potent neurotrophic and neuroprotective properties.[1][2] Its primary biological activity stems from its ability to bind to the FK506-binding protein 12 (FKBP12).[1] This interaction is believed to mediate its therapeutic effects, which include stimulating neurite outgrowth and promoting neuronal survival. Unlike its structural analog FK506, GPI-1046 does not inhibit calcineurin, thus avoiding immunosuppressive side effects.
Q2: Which in vitro assays are recommended to validate the biological activity of a new batch of GPI-1046?
A2: The most common and recommended in vitro assay to validate the neurotrophic activity of GPI-1046 is the neurite outgrowth assay.[3][4][5][6] This can be performed using various neuronal cell lines, with PC12 cells being a well-established model.[3][7] Additionally, a binding assay can be conducted to confirm the direct interaction of the new batch with its molecular target, FKBP12.[8][9]
Q3: What is the expected outcome of a successful neurite outgrowth assay with GPI-1046?
A3: A successful experiment will demonstrate a dose-dependent increase in neurite outgrowth in neuronal cells treated with GPI-1046. This can be quantified by measuring various parameters such as the percentage of neurite-bearing cells, average neurite length, and the number of neurites per cell.[10][11] For reference, previous studies have shown that GPI-1046 can stimulate neurite outgrowth at concentrations in the picomolar to nanomolar range.[1]
Q4: How can I confirm that the observed activity is specific to GPI-1046's interaction with FKBP12?
A4: To confirm specificity, you can perform a competitive binding assay using a known FKBP12 ligand, such as FK506.[9] Pre-treatment of cells with an excess of FK506 should block the neurite outgrowth-promoting effect of GPI-1046. This would indicate that the observed biological activity is mediated through binding to FKBP12.
Experimental Workflow for Validation
The following diagram illustrates a logical workflow for validating a new batch of GPI-1046.
Caption: A streamlined workflow for the validation of a new GPI-1046 batch.
Key Experimental Protocols
Protocol 1: Neurite Outgrowth Assay using PC12 Cells
This protocol outlines the steps to assess the neurotrophic activity of GPI-1046 by measuring neurite outgrowth in PC12 cells.
Materials:
-
PC12 cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% horse serum and 5% fetal bovine serum)
-
Low-serum differentiation medium (e.g., RPMI-1640 with 1% horse serum)
-
Nerve Growth Factor (NGF) as a positive control
-
GPI-1046 (new batch and reference standard)
-
Poly-L-lysine or Collagen IV-coated 96-well plates
-
Microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ with NeuronJ plugin)
Procedure:
-
Cell Seeding:
-
Coat 96-well plates with poly-L-lysine or collagen IV.
-
Seed PC12 cells at a density of 1-2 x 10^4 cells/well in complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Treatment:
-
After 24 hours, replace the complete growth medium with low-serum differentiation medium.
-
Add serial dilutions of the new batch of GPI-1046, a reference standard of GPI-1046, and NGF to respective wells. Include a vehicle-only control.
-
Incubate the cells for 48-72 hours.
-
-
Imaging and Quantification:
-
After the incubation period, capture images of the cells using a phase-contrast or fluorescence microscope.
-
Quantify neurite outgrowth using image analysis software. Key parameters to measure include:
-
Percentage of cells with neurites (a neurite is typically defined as a process longer than the cell body diameter).
-
Average length of the longest neurite per cell.
-
Total number of neurites.
-
Number of neurite branches.
-
-
Expected Results:
| Treatment | Concentration Range | Expected Outcome |
| Vehicle Control | N/A | Minimal to no neurite outgrowth. |
| NGF (Positive Control) | 50-100 ng/mL | Significant increase in neurite outgrowth.[7][10] |
| GPI-1046 (Reference) | 1 pM - 10 nM | Dose-dependent increase in neurite outgrowth.[1] |
| GPI-1046 (New Batch) | 1 pM - 10 nM | Dose-dependent increase in neurite outgrowth, comparable to the reference standard. |
Protocol 2: FKBP12 Competitive Binding Assay
This protocol describes a method to confirm the binding of the new GPI-1046 batch to FKBP12. This is a competitive assay format.
Materials:
-
Recombinant human FKBP12 protein
-
A known high-affinity FKBP12 ligand (e.g., FK506) as a competitor.
-
A labeled tracer ligand that binds to FKBP12 (e.g., a fluorescently labeled FKBP12 inhibitor).
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Microplate reader capable of detecting the tracer's signal (e.g., fluorescence polarization or TR-FRET).
Procedure:
-
Assay Setup:
-
In a microplate, add a fixed concentration of recombinant FKBP12 protein and the labeled tracer ligand to each well.
-
Add serial dilutions of the new batch of GPI-1046 or unlabeled FK506 (as a positive control for displacement).
-
Include a control with no competitor to determine maximum binding.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Detection:
-
Measure the signal from the tracer ligand using the microplate reader.
-
-
Data Analysis:
-
The signal will decrease as the concentration of GPI-1046 increases, indicating displacement of the tracer.
-
Plot the signal against the logarithm of the GPI-1046 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Expected Results:
| Compound | Expected IC50 |
| FK506 (Positive Control) | Low nanomolar range |
| GPI-1046 (New Batch) | Comparable to the reference standard's known binding affinity |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No/Low Neurite Outgrowth with GPI-1046 | 1. Compound Inactivity: The new batch of GPI-1046 may be inactive. 2. Cell Health: PC12 cells may be unhealthy, have a high passage number, or be poorly differentiated. 3. Suboptimal Assay Conditions: Incorrect seeding density, serum concentration, or incubation time. | 1. Verify Compound: First, test the positive control (NGF). If NGF works, proceed to validate the new GPI-1046 batch with the FKBP12 binding assay. 2. Check Cells: Use low-passage PC12 cells. Ensure proper cell handling and culture conditions. Visually inspect cells for normal morphology before the assay. 3. Optimize Assay: Titrate cell seeding density. Ensure the use of low-serum medium for differentiation. Optimize the incubation time (48-72 hours is typical). |
| High Background Neurite Outgrowth in Vehicle Control | 1. Spontaneous Differentiation: Some PC12 subclones have a higher tendency to differentiate spontaneously. 2. Serum Components: Components in the serum may be promoting differentiation. | 1. Use a Different Subclone: If possible, use a PC12 subclone with lower spontaneous differentiation. 2. Reduce Serum Further: Try a lower percentage of serum in the differentiation medium or use a serum-free formulation. |
| Inconsistent Results Between Wells/Plates | 1. Uneven Cell Seeding: Inconsistent number of cells seeded across wells. 2. Edge Effects: Evaporation from wells on the edge of the plate. 3. Pipetting Errors: Inaccurate dilution or addition of compounds. | 1. Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before and during seeding. 2. Minimize Edge Effects: Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. 3. Calibrate Pipettes: Ensure pipettes are properly calibrated. Use a master mix for compound dilutions where possible. |
| No Displacement in FKBP12 Binding Assay | 1. Inactive Compound: The new batch of GPI-1046 may not be binding to FKBP12. 2. Incorrect Protein/Tracer Concentration: Concentrations may not be optimal for a competitive assay format. | 1. Confirm with Positive Control: Ensure that the unlabeled FK506 effectively displaces the tracer. If it does, the issue is likely with the new GPI-1046 batch. 2. Optimize Assay: Re-titrate the FKBP12 protein and tracer concentrations to achieve a robust assay window. |
Signaling Pathway
The neurotrophic and neuroprotective effects of GPI-1046 are initiated by its binding to FKBP12. This interaction is thought to trigger downstream signaling cascades that promote neuronal survival and growth. The exact mechanism is not fully elucidated but is distinct from the immunosuppressive pathway of FK506.
Caption: Simplified signaling pathway of GPI-1046.
References
- 1. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective and antiretroviral effects of the immunophilin ligand GPI 1046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 5. Neurite Outgrowth Assays [sigmaaldrich.com]
- 6. innoprot.com [innoprot.com]
- 7. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An FKBP12 binding assay based upon biotinylated FKBP12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of chemical effects on neurite outgrowth in PC12 cells using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Neuroprotective Efficacy of GPI-1046 and Cyclosporin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of two immunophilin ligands, GPI-1046 and Cyclosporin (B1163) A. While both compounds have demonstrated potential in preclinical models, they exhibit distinct mechanisms of action and possess different levels of supporting clinical evidence. This document summarizes key experimental data, details relevant methodologies, and illustrates the signaling pathways involved to aid in the evaluation of these compounds for neuroprotective applications.
At a Glance: Key Differences and Mechanisms of Action
| Feature | GPI-1046 | Cyclosporin A (CsA) |
| Primary Target | FK506-Binding Protein 12 (FKBP-12) (Binding is debated) | Cyclophilins (notably Cyclophilin D in mitochondria) |
| Primary Neuroprotective Mechanism | Promotion of neurite outgrowth and neuronal regeneration; potential anti-apoptotic effects.[1] | Inhibition of the mitochondrial permeability transition pore (mPTP), preventing apoptosis and necrotic cell death.[2][3][4][5] |
| Immunosuppressive Activity | No | Yes |
| Clinical Development for Neuroprotection | Limited; some studies in neurodegenerative models have not shown efficacy in primates. | Investigated in clinical trials for traumatic brain injury and stroke.[3][4][6][7] |
Quantitative Data on Neuroprotective Efficacy
Table 1: Efficacy of GPI-1046 in Models of Neurodegeneration and Nerve Injury
| Experimental Model | Species | Treatment Paradigm | Key Endpoint | Result | Reference |
| MPTP-induced Parkinson's Disease | Mouse | 4 mg/kg GPI-1046, concurrent with MPTP | Tyrosine Hydroxylase (TH) positive striatal processes | Over 2-fold increase in spared processes compared to MPTP/vehicle control | Steiner et al. |
| Sciatic Nerve Crush | Rat | 10 mg/kg/day GPI-1046 for 18 days post-crush | Myelin levels (Myelin Basic Protein immunoreactivity) | 7- to 8-fold higher levels compared to vehicle-treated animals | Steiner et al. |
| HIV Tat-induced Neurotoxicity | Rat (in vitro) | Not specified | Neuronal protection | Potent neuroprotective effects observed | (Not specified)[8] |
Table 2: Efficacy of Cyclosporin A in Models of Acute Brain Injury
| Experimental Model | Species | Treatment Paradigm | Key Endpoint | Result | Reference |
| Traumatic Brain Injury (TBI) | Rat | 20 mg/kg IP bolus + 10 mg/kg/day infusion for 72h, 1h post-injury | Cortical tissue sparing | ~68% decrease in cortical damage compared to vehicle | (Not specified)[7] |
| Traumatic Brain Injury (TBI) | Piglet | 20 mg/kg/day IV for 5 days | Volume of parenchymal injury | 35% reduction in injury volume | (Not specified) |
| Subarachnoid Hemorrhage (SAH) | Rat | 10 mg/kg intercarotid injection at 15min and 24h post-SAH | Expression of cleaved caspase-3 | Markedly decreased expression | (Not specified) |
| Focal Ischemia (MCAO) | Rat | Not specified | Infarct volume | Significantly less than vehicle group | (Not specified) |
Signaling Pathways
The neuroprotective effects of GPI-1046 and Cyclosporin A are mediated by distinct intracellular signaling pathways.
GPI-1046 Signaling Pathway
The precise mechanism of GPI-1046 remains a subject of investigation, with some studies questioning its direct, high-affinity binding to FKBP-12.[9] However, the prevailing hypothesis suggests that its interaction with FKBP-12, and potentially other FKBPs, initiates downstream signaling cascades that promote neuronal survival and regeneration.
References
- 1. Neuroimmunophilin ligands exert neuroregeneration and neuroprotection in midbrain dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential neuroprotection by cyclosporin A and FK506 following ischemia corresponds with differing abilities to inhibit calcineurin and the mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of laboratory and clinical data supporting the safety and efficacy of cyclosporin A in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copenhagen Head Injury Ciclosporin Study: A Phase IIa Safety, Pharmacokinetics, and Biomarker Study of Ciclosporin in Severe Traumatic Brain Injury Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Immunophilin ligands: from immunosuppressants to neuroprotective drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclosporine for Traumatic Brain Injury · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. Therapeutic Window Analysis of the Neuroprotective Effects of Cyclosporine A after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective and antiretroviral effects of the immunophilin ligand GPI 1046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GPI-1046 and Other Non-Immunosuppressive Immunophilin Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GPI-1046 with other non-immunosuppressive immunophilin ligands, focusing on their neurotrophic and neuroprotective properties. The information is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to Non-Immunosuppressive Immunophilin Ligands
Immunophilins are a class of proteins with peptidyl-prolyl isomerase (PPIase) activity that serve as intracellular receptors for immunosuppressant drugs like FK506 (Tacrolimus) and Cyclosporin (B1163) A.[1][2] The complex formed by an immunophilin and its ligand can exert a biological effect, such as the inhibition of calcineurin, which is responsible for the immunosuppressive effects of FK506.[1][2]
Non-immunosuppressive immunophilin ligands are a class of molecules designed to bind to immunophilins, particularly FK506-binding proteins (FKBPs), without causing immunosuppression.[1][3] This is achieved by designing the ligands so that the resulting drug-immunophilin complex does not interact with calcineurin.[1][3] These compounds have garnered significant interest for their potential therapeutic applications in neurodegenerative diseases and nerve injury due to their neurotrophic and neuroprotective activities.[1][4]
GPI-1046 is a prominent example of a non-immunosuppressive FKBP ligand that has demonstrated potent neurotrophic effects in various preclinical models.[1][3][4] This guide will compare GPI-1046 to other non-immunosuppressive immunophilin ligands, with the immunosuppressive drug FK506 often used as a reference point to distinguish between the immunosuppressive and neurotrophic pathways.
Comparative Performance Data
The following tables summarize the quantitative data on the performance of GPI-1046 and other immunophilin ligands from various in vitro and in vivo studies. Direct comparative studies between GPI-1046 and other non-immunosuppressive ligands are limited; therefore, data from different studies are presented.
Table 1: In Vitro Performance of GPI-1046 and FK506
| Parameter | GPI-1046 | FK506 | Reference |
| Binding Affinity (Ki) for FKBP-12 | ~7.5 nM | Not specified | [1] |
| Neurite Outgrowth Potency (EC50) | 58 pM (in chick sensory ganglia) | Picomolar range (in PC-12 cells and sensory neurons) | [1][3] |
| Immunosuppressive Activity | None detected up to 10 µM | Low nanomolar concentrations | [1][3] |
| Calcineurin Inhibition | No inhibition | Yes | [1][3] |
Table 2: In Vivo Neuroprotective and Neuroregenerative Effects of GPI-1046
| Animal Model | Treatment Paradigm | Key Findings | Reference |
| MPTP Mouse Model of Parkinson's Disease | Concurrent dosing with MPTP | Doubled the number of spared striatal TH-positive processes at 4 mg/kg. | [3] |
| 6-OHDA Rat Model of Parkinson's Disease | Treatment 1 hr, 1 week, or 1 month post-lesion | Pronounced increase in striatal TH-positive fiber density. | [3] |
| Rat Sciatic Nerve Crush | Daily administration post-injury | Markedly augmented diameter and cross-sectional area of recovering nerve fibers; 7- to 8-fold higher myelin levels. | [3] |
| PCA-induced Serotonin Neuron Lesion in Rats | Post-lesion treatment | Promoted protection and/or sprouting of serotonin-containing nerve fibers. | [1] |
Table 3: Overview of Other Non-Immunosuppressive Immunophilin Ligands
| Ligand | Target Immunophilin | Reported Effects | Key Characteristics | Reference |
| NIM811 | Cyclophilin | Attenuates mitochondrial dysfunction after TBI; potent inhibitor of mitochondrial permeability transition. | Non-immunosuppressive analog of Cyclosporin A. | [5] |
| V-10,367 | FKBP12 | Reported to have neuroprotective and nerve regenerative effects. | Limited recent data available. | [6] |
| FK1706 | FKBP | In vitro activity against SARS-CoV-2 replication. | Non-immunosuppressive FKBP ligand. | [7] |
It is important to note that some studies have reported marginal or no neurotrophic or neuroprotective effects for GPI-1046, particularly in primate models of Parkinson's disease, suggesting potential species-specific differences.[7][8][9]
Signaling Pathways
The immunosuppressive and neurotrophic signaling pathways of immunophilin ligands can be visualized as follows:
Caption: Signaling pathways of immunosuppressive and non-immunosuppressive immunophilin ligands.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Chick Dorsal Root Ganglia (DRG) Neurite Outgrowth Assay
This in vitro assay is a primary method for evaluating the neurotrophic activity of compounds.
Caption: Experimental workflow for a chick DRG neurite outgrowth assay.
Protocol Details:
-
Dissection: Dorsal root ganglia are dissected from E8-E10 chick embryos under sterile conditions.[1]
-
Culture: The ganglia are explanted onto culture plates pre-coated with a substrate that promotes neuronal adhesion and growth, such as laminin.
-
Treatment: The cultured ganglia are treated with various concentrations of the test compound (e.g., GPI-1046) or control substances (e.g., Nerve Growth Factor as a positive control, vehicle as a negative control).
-
Incubation: The plates are incubated for 24 to 48 hours to allow for neurite extension.
-
Fixation and Staining: After incubation, the neurons are fixed and stained with neuronal markers (e.g., beta-III tubulin) to visualize the neurites.
-
Imaging and Analysis: The neurite outgrowth is imaged using a microscope and quantified using image analysis software to measure parameters such as the total length of neurites, the number of neurites per ganglion, and the area covered by neurites.[10]
MPTP Mouse Model of Parkinson's Disease
This in vivo model is used to assess the neuroprotective and neurorestorative effects of compounds against dopamine (B1211576) neuron degeneration.
Protocol Details:
-
Animal Model: C57BL/6 mice are commonly used as they are susceptible to MPTP-induced neurotoxicity.[1]
-
MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered to the mice, typically via intraperitoneal injection. Various dosing regimens can be used, such as multiple injections over a short period.[1] MPTP is metabolized to the toxic metabolite MPP+, which selectively destroys dopaminergic neurons in the substantia nigra.[3]
-
Compound Treatment: The test compound (e.g., GPI-1046) can be administered concurrently with MPTP to assess neuroprotection, or after MPTP administration to evaluate neurorestoration.[3][4]
-
Behavioral Assessment: Motor function can be assessed using tests like the rotarod or open field test to measure coordination and locomotor activity.
-
Neurochemical Analysis: At the end of the study, the brains are collected, and the striatum is dissected to measure the levels of dopamine and its metabolites using techniques like high-performance liquid chromatography (HPLC).
-
Histological Analysis: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuronal loss in the substantia nigra and the density of dopaminergic fibers in the striatum.[3]
6-OHDA Rat Model of Parkinson's Disease
This is another widely used in vivo model of Parkinson's disease that involves the direct injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the brain.
Protocol Details:
-
Animal Model: Adult rats (e.g., Sprague-Dawley) are used for this model.
-
Stereotaxic Surgery: Under anesthesia, a small hole is drilled in the skull, and a cannula is stereotaxically guided to a specific brain region, such as the medial forebrain bundle or the substantia nigra.
-
6-OHDA Injection: 6-hydroxydopamine is injected through the cannula, causing a unilateral lesion of the dopaminergic neurons.[3]
-
Compound Treatment: The test compound can be administered before or after the 6-OHDA lesion.
-
Behavioral Assessment: Rotational behavior induced by apomorphine (B128758) or amphetamine is a common method to assess the extent of the lesion and the therapeutic effect of the compound.[3]
-
Neurochemical and Histological Analysis: Similar to the MPTP model, the brains are analyzed for dopamine levels and the number of surviving TH-positive neurons.[3]
Conclusion
GPI-1046 is a potent non-immunosuppressive immunophilin ligand with well-documented neurotrophic and neuroprotective effects in a variety of preclinical models. Its ability to promote neurite outgrowth at picomolar concentrations and to protect and restore dopaminergic neurons in models of Parkinson's disease highlights its therapeutic potential.
While direct comparative data with other non-immunosuppressive ligands like NIM811 and V-10,367 are not extensive in the current literature, the available information suggests that different non-immunosuppressive ligands may have distinct mechanisms of action and therapeutic profiles. For instance, NIM811's effects are linked to the inhibition of the mitochondrial permeability transition pore via cyclophilin binding, a different pathway than the FKBP-mediated effects of GPI-1046.
The key advantage of these non-immunosuppressive compounds is the separation of the desired neurotrophic effects from the unwanted immunosuppressive side effects associated with ligands like FK506. This makes them attractive candidates for the long-term treatment of chronic neurodegenerative diseases.
Future research should focus on direct, head-to-head comparisons of different non-immunosuppressive immunophilin ligands in standardized preclinical models to better delineate their relative potencies and therapeutic potential. Further elucidation of the downstream signaling pathways activated by these compounds will also be crucial for their clinical development.
References
- 1. modelorg.com [modelorg.com]
- 2. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - CA [thermofisher.com]
- 3. The 6-hydroxydopamine Rat Model of Parkinson's Disease. | Semantic Scholar [semanticscholar.org]
- 4. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 5. Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond | PLOS Pathogens [journals.plos.org]
- 6. Comparative neuroprotective effects of cyclosporin A and NIM811, a nonimmunosuppressive cyclosporin A analog, following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro effect of a non-immunosuppressive FKBP ligand, FK1706, on SARS-CoV-2 replication in combination with antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A rapid method for semi-quantitative analysis of neurite outgrowth from chick DRG explants using image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Compound GPI-1046 and Key Neurotrophic Factors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of the synthetic immunophilin ligand GPI-1046 against three well-established neurotrophic factors: Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Glial Cell Line-Derived Neurotrophic Factor (GDNF). This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to offer an objective evaluation for research and development purposes.
Quantitative Comparison of Neuroprotective and Neurite Outgrowth Effects
The following tables summarize quantitative data from various studies to facilitate a comparison of the efficacy of GPI-1046, NGF, BDNF, and GDNF in promoting neuronal survival and neurite outgrowth. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Neurite Outgrowth Promotion
| Compound | Cell Type | Assay | Effective Concentration | Maximal Effect | Source |
| GPI-1046 | Chicken Sensory Ganglia | Neurite Outgrowth Assay | EC50: 58 pM | Comparable to maximal NGF | [1] |
| NGF | PC12 Cells | Neurite Outgrowth Assay | 50-100 ng/mL | Induces robust neurite extension | [2] |
| BDNF | Cultured Hippocampal Neurons | Neurite Outgrowth Assay | Not specified | Enhances neurite outgrowth | [3] |
| GDNF | Embryonic Mouse Midgut Slices | Neurite Outgrowth Assay | Not specified | 4-fold increase in neurite outgrowth | [4] |
Table 2: Neuroprotection (Neuronal Survival)
| Compound | Model | Assay | Efficacy | Source |
| GPI-1046 | HIV-1 Tat-induced neurotoxicity | In vitro neuronal culture | Potent neuroprotective effects | [5] |
| NGF | Staurosporine-induced apoptosis in H19-7 cells | DAPI staining | Provides neuroprotection | [6] |
| BDNF | Staurosporine-induced apoptosis in H19-7 cells | DAPI staining | Provides neuroprotection | [6] |
| GDNF | 6-OHDA-induced neuronal loss in a rat model of Parkinson's Disease | Stereological cell counts | Significantly more effective than BDNF in protecting dopaminergic neurons | [7] |
Signaling Pathways
The neuroprotective and neurotrophic effects of these compounds are mediated by distinct signaling pathways.
GPI-1046 Signaling Pathway
GPI-1046 is a non-immunosuppressive ligand that binds to the FK506-binding protein 12 (FKBP12). While the complete downstream signaling cascade is not fully elucidated, evidence suggests its neurotrophic effects may be independent of calcineurin inhibition.[8] Some studies indicate that GPI-1046 may exert its effects by increasing the expression of endogenous neurotrophic factors, such as GDNF.[9]
Caption: GPI-1046 binds to FKBP12, initiating a signaling cascade that may involve increased GDNF expression, leading to neuroprotection.
Neurotrophic Factor Signaling Pathways (NGF, BDNF, GDNF)
NGF and BDNF belong to the neurotrophin family and primarily signal through Tropomyosin receptor kinase (Trk) receptors (TrkA for NGF, TrkB for BDNF). GDNF, a member of the GDNF family of ligands, signals through a receptor complex consisting of GFRα1 and the Ret tyrosine kinase. Activation of these receptors typically leads to the initiation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for neuronal survival and growth.[7][10]
Caption: NGF, BDNF, and GDNF activate distinct receptors, converging on common downstream pathways like PI3K/Akt and MAPK to promote neuronal survival and growth.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate neuroprotective effects.
Neurite Outgrowth Assay
This assay quantifies the extent of neurite formation in response to treatment with neurotrophic compounds.
Experimental Workflow
Caption: Workflow for a typical neurite outgrowth assay.
Protocol Details:
-
Cell Culture: Plate neuronal cells (e.g., PC12 or SH-SY5Y) onto poly-L-lysine coated 96-well plates at an appropriate density.
-
Treatment: After allowing the cells to adhere, replace the medium with a low-serum medium containing various concentrations of the test compounds (GPI-1046, NGF, BDNF, or GDNF) or a vehicle control.
-
Incubation: Incubate the cells for a period sufficient to allow for neurite outgrowth (typically 24-72 hours).
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with a detergent (e.g., Triton X-100), and block with a blocking solution. Incubate with a primary antibody against a neuronal marker (e.g., βIII-tubulin), followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Use automated image analysis software to quantify neurite length, number of neurites, and branching per cell.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Workflow
Caption: Workflow for assessing neuroprotection using an MTT assay.
Protocol Details:
-
Cell Culture and Toxin Exposure: Seed neuronal cells in a 96-well plate. To model neurodegeneration, expose the cells to a neurotoxin (e.g., MPP+ for a Parkinson's model, or staurosporine (B1682477) to induce apoptosis).
-
Treatment: Concurrently with the toxin, treat the cells with various concentrations of GPI-1046, NGF, BDNF, GDNF, or a vehicle control.
-
Incubation: Incubate the plates for a predetermined duration (e.g., 24-48 hours).
-
MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Cell viability is typically expressed as a percentage of the control (untreated, non-toxin-exposed) cells.
Conclusion
This guide provides a comparative overview of GPI-1046 and key neurotrophic factors based on currently available scientific literature. While direct, comprehensive comparative studies are limited, the existing data suggest that GPI-1046 is a potent, small-molecule neurotrophic agent with efficacy in promoting neurite outgrowth that is comparable to NGF. The established neurotrophic factors—NGF, BDNF, and GDNF—each demonstrate robust neuroprotective and neuroregenerative properties, albeit with varying efficacy depending on the specific neuronal population and injury model. The distinct mechanisms of action, with GPI-1046 acting as an immunophilin ligand and the others as classical neurotrophic factors, offer different therapeutic avenues. Further head-to-head studies using standardized assays are warranted to more definitively delineate the comparative efficacy of these promising neuroprotective compounds.
References
- 1. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of NGF, NT-3 and GDNF family members on neurite outgrowth and migration from pelvic ganglia from embryonic and newborn mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective and antiretroviral effects of the immunophilin ligand GPI 1046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotection signaling pathway of nerve growth factor and brain-derived neurotrophic factor against staurosporine induced apoptosis in hippocampal H19-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurotrophic Factors in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective and antioxidant properties of FKBP-binding immunophilin ligands are independent on the FKBP12 pathway in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunosuppressive (FK506) and non-immunosuppressive (GPI1046) immunophilin ligands activate neurotrophic factors in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. genesispub.org [genesispub.org]
A Comparative Analysis of GPI-1046 and BDNF in the Promotion of Neuronal Survival
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Neurotrophic Efficacy
The quest for therapeutic agents that can effectively promote neuronal survival and regeneration is a cornerstone of neuroscience research, particularly in the context of neurodegenerative diseases and nerve injury. Among the myriad of molecules investigated, Brain-Derived Neurotrophic Factor (BDNF) has long been a benchmark for its potent neurotrophic activities. Concurrently, smaller, non-peptidergic molecules such as GPI-1046 have emerged as promising alternatives, offering potential advantages in bioavailability and blood-brain barrier permeability. This guide provides a comparative overview of GPI-1046 and BDNF, focusing on their mechanisms of action, signaling pathways, and available experimental data on their efficacy in promoting neuronal survival.
Mechanisms of Action and Signaling Pathways
Brain-Derived Neurotrophic Factor (BDNF): A Well-Established Neurotrophin
BDNF is a member of the neurotrophin family of growth factors that plays a critical role in neuronal survival, differentiation, and synaptic plasticity.[[“]][[“]][3][4][5] Its effects are primarily mediated through the high-affinity Tropomyosin receptor kinase B (TrkB) and the low-affinity p75 neurotrophin receptor (p75NTR).[4][6]
Upon binding to TrkB, BDNF induces receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling pathways crucial for neuronal survival:
-
PI3K/Akt Pathway: This pathway is a major contributor to the anti-apoptotic effects of BDNF. Activation of Akt leads to the phosphorylation and inactivation of pro-apoptotic proteins such as Bad and the transcription factor FOXO, while promoting the expression of anti-apoptotic proteins like Bcl-2.[[“]][7]
-
MAPK/ERK Pathway: The Ras-MAPK pathway is also activated by TrkB and plays a role in neuronal survival and differentiation.[[“]]
-
PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate Protein Kinase C (PKC), further contributing to cell survival signals.
The interaction of pro-BDNF with the p75NTR can, under certain circumstances, trigger apoptotic pathways, highlighting the complexity of neurotrophin signaling.[4]
References
- 1. consensus.app [consensus.app]
- 2. consensus.app [consensus.app]
- 3. Inducing neuronal regeneration and differentiation via the BDNF/TrkB signaling pathway: a key target against neurodegenerative diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Brief Overview on BDNF-Trk Pathway in the Nervous System: A Potential Biomarker or Possible Target in Treatment of Multiple Sclerosis? [frontiersin.org]
- 5. TrkB/BDNF signaling pathway and its small molecular agonists in CNS injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotection by BDNF against glutamate-induced apoptotic cell death is mediated by ERK and PI3-kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GPI-1046 and GDNF in Preclinical Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. The pursuit of neuroprotective and neurorestorative therapies remains a primary focus of research. Among the numerous candidates, the immunophilin ligand GPI-1046 and Glial Cell Line-Derived Neurotrophic Factor (GDNF) have emerged as compounds with the potential to protect and repair the nigrostriatal dopamine (B1211576) system. This guide provides an objective comparison of their performance in preclinical models of Parkinson's disease, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and experimental applications.
At a Glance: GPI-1046 vs. GDNF
| Feature | GPI-1046 | GDNF (Glial Cell Line-Derived Neurotrophic Factor) |
| Compound Type | Small molecule, non-immunosuppressant immunophilin ligand | Naturally occurring protein, a neurotrophic factor |
| Mechanism of Action | Binds to FK506 binding proteins (FKBPs), proposed to promote neurite outgrowth and regeneration. | Binds to the GFRα1 receptor, which then activates the RET tyrosine kinase, triggering downstream signaling pathways that promote neuronal survival, growth, and function. |
| Administration | Systemically (e.g., subcutaneous injection) | Typically requires direct intracranial administration (e.g., intrastriatal or intranigral injection) or gene therapy approaches due to its inability to cross the blood-brain barrier.[1] |
| Efficacy in Rodent Models | Has demonstrated neuroprotective and neurorestorative effects in both 6-hydroxydopamine (6-OHDA) rat and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse models.[2] | Potent neuroprotective and neurorestorative effects on dopaminergic neurons in both 6-OHDA rat and MPTP mouse and primate models.[3][4] |
| Efficacy in Primate Models | Found to be ineffective in promoting regeneration in an MPTP-induced primate model of Parkinson's disease, suggesting potential species-specific differences.[5] | Has shown some positive effects in primate models, although clinical trial results in humans have been mixed.[4][5] |
| Clinical Development | Investigated in preclinical studies; progression to extensive clinical trials for Parkinson's disease is not prominent. | Has undergone multiple clinical trials for Parkinson's disease, with challenges in delivery and efficacy.[3] |
Quantitative Data Presentation
The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of GPI-1046 and GDNF in rodent models of Parkinson's disease. It is important to note that these data are compiled from separate studies and do not represent a direct head-to-head comparison under the same experimental conditions.
Table 1: Neuroprotective and Neurorestorative Effects of GPI-1046 in Rodent Models
| Animal Model | Treatment Paradigm | Dosage | Outcome Measure | Result | Reference |
| MPTP Mouse Model | Concurrent with MPTP | 4 mg/kg, s.c. | Striatal TH-positive fiber density | More than doubles the number of spared striatal TH-positive processes compared with MPTP/vehicle controls.[2] | [2] |
| MPTP Mouse Model | Post-MPTP treatment | 20 mg/kg, s.c. | Striatal TH-positive fiber density | 2- to 3-fold higher than untreated MPTP/vehicle controls.[2] | [2] |
| 6-OHDA Rat Model | 1 hr, 1 week, or 1 month post-lesion | 10 mg/kg/day, s.c. | Striatal TH-positive fiber density | Pronounced increase in striatal TH-positive fiber density of comparable magnitude at all time points. | [2] |
| 6-OHDA Rat Model | Post-lesion | 10 mg/kg/day, s.c. | Apomorphine-induced rotations | Significant reduction in rotations. | [2] |
*TH: Tyrosine Hydroxylase (a marker for dopaminergic neurons); s.c.: subcutaneous.
Table 2: Neuroprotective and Neurorestorative Effects of GDNF in Rodent Models
| Animal Model | Treatment Paradigm | Dosage/Method | Outcome Measure | Result | Reference |
| 6-OHDA Rat Model | Delayed, short-term administration | Intranigral injection | Survival of nigral TH-positive neurons | 77.8 ± 4.1% of cells were spared in GDNF-injected animals vs. 19.4 ± 4% in vehicle-injected animals.[6] | [6] |
| 6-OHDA Rat Model | Pre-lesion | Adenoviral vector (Ad-GDNF) | Nigral DA neuron loss | Reduced loss by approximately three-fold compared to control.[7] | [7] |
| 6-OHDA Rat Model | Pre-lesion | Intrastriatal injection (1 µ g/injection ) | Amphetamine-induced rotations | Significantly reduced rotations.[8] | [8] |
| MPTP Mouse Model | Pre-lesion | AAV-GDNF | Survival of dopamine neurons | 94% of dopamine neurons intact in AAV-GDNF treated animals vs. 51% in control virus-treated animals.[9] | [9] |
| 6-OHDA Rat Model | Pre-lesion | Intrastriatal injection (10 µg) | Amphetamine-induced rotations | Significantly improved motor function.[10] | [10] |
*TH: Tyrosine Hydroxylase; DA: Dopaminergic; AAV: Adeno-associated virus.
Signaling Pathways
The mechanisms of action for GPI-1046 and GDNF are distinct, targeting different cellular pathways to exert their neurotrophic effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model is widely used to mimic the progressive loss of dopaminergic neurons seen in Parkinson's disease.
Methodology:
-
Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull over the target brain region (e.g., medial forebrain bundle or striatum).
-
6-OHDA Injection: A solution of 6-OHDA (typically 2-4 µg/µl in saline with 0.02% ascorbic acid to prevent oxidation) is infused unilaterally using a microsyringe at a slow rate (e.g., 0.5-1 µl/min).[11] To achieve a more selective dopaminergic lesion, animals may be pre-treated with desipramine (B1205290) to protect noradrenergic neurons.
-
Post-operative Care: Animals receive post-operative care, including analgesics and monitoring for recovery.
-
Behavioral Assessment: Behavioral tests are typically performed 2-4 weeks after surgery to allow for the lesion to stabilize.
-
Apomorphine- or Amphetamine-Induced Rotational Behavior: Animals are injected with apomorphine (B128758) (a dopamine agonist) or amphetamine (a dopamine-releasing agent) and placed in a circular arena. The number of full contralateral (for apomorphine) or ipsilateral (for amphetamine) rotations is counted over a specific period (e.g., 30-90 minutes).[3][12]
-
Cylinder Test: The rat is placed in a transparent cylinder, and the number of times it rears and touches the wall with its left, right, or both forepaws is recorded. This assesses forelimb asymmetry.[13][14]
-
-
Histological Verification: After the completion of behavioral testing, animals are euthanized, and their brains are processed for tyrosine hydroxylase (TH) immunohistochemistry to quantify the extent of dopaminergic neuron loss in the substantia nigra and striatum.
MPTP Mouse Model of Parkinson's Disease
The MPTP model is another widely used neurotoxic model that recapitulates some of the key pathological features of Parkinson's disease.
Methodology:
-
Animals: Young adult male C57BL/6 mice are commonly used due to their high sensitivity to MPTP.[2][6][8][15]
-
MPTP Administration: MPTP hydrochloride is dissolved in saline and administered via intraperitoneal or subcutaneous injections.[2][6][8][15]
-
Dosing Regimens:
-
Acute: Multiple injections over a single day (e.g., 4 injections of 20 mg/kg, 2 hours apart).
-
Sub-acute: Daily injections for several consecutive days (e.g., 30 mg/kg once daily for 5 days).[2]
-
-
Safety Precautions: MPTP is a potent neurotoxin, and strict safety protocols must be followed for its handling and administration.
-
Behavioral Assessment: Behavioral testing is typically performed several days to weeks after the last MPTP injection.
-
Rotarod Test: Assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is measured.
-
Open Field Test: Measures general locomotor activity and exploratory behavior.
-
-
Neurochemical and Histological Analysis: Brains are analyzed for striatal dopamine levels using high-performance liquid chromatography (HPLC) and for the loss of TH-positive neurons in the substantia nigra via immunohistochemistry.
Conclusion
Both GPI-1046 and GDNF have demonstrated significant neurotrophic potential in rodent models of Parkinson's disease. GDNF appears to be a more potent agent, consistently showing robust neuroprotection and neurorestoration of dopaminergic neurons. However, its clinical application has been hampered by challenges related to its delivery to the brain. GPI-1046, as a small molecule, offers the advantage of systemic administration. However, its efficacy appears to be less consistent, and a notable lack of effect in a primate model raises questions about its translatability to humans.
Further research, ideally involving direct comparative studies in multiple animal models, is necessary to definitively delineate the relative therapeutic potential of these two compounds. The choice between pursuing a small molecule immunophilin ligand or a potent neurotrophic factor will likely depend on overcoming their respective key challenges: ensuring consistent efficacy for GPI-1046 and developing safe and effective delivery methods for GDNF. This guide provides a foundational comparison to aid researchers in navigating the complexities of developing novel therapies for Parkinson's disease.
References
- 1. jove.com [jove.com]
- 2. modelorg.com [modelorg.com]
- 3. mdbneuro.com [mdbneuro.com]
- 4. Assessment of GDNF in primate models of Parkinson's disease: comparison with human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 8. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 9. scienceofparkinsons.com [scienceofparkinsons.com]
- 10. Comparative study of the neurotrophic effects elicited by VEGF-B and GDNF in preclinical in vivo models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-OHDA Unilateral Lesion Rat Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 12. scantox.com [scantox.com]
- 13. researchgate.net [researchgate.net]
- 14. archive.measuringbehavior.org [archive.measuringbehavior.org]
- 15. researchgate.net [researchgate.net]
Assessing the Specificity of GPI-1046's Binding to FKBP12: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical assessment of the binding specificity of the small molecule GPI-1046 to its putative target, FK506-Binding Protein 12 (FKBP12). The historical context of GPI-1046's development suggested it as a high-affinity ligand for FKBP12, intended to harness the neurotrophic effects observed with other FKBP12 ligands like FK506, but without their immunosuppressive properties. However, subsequent and extensive research has largely refuted the initial claims of high-affinity binding. This guide presents a comparative analysis of GPI-1046 with well-established FKBP12 ligands, supported by experimental data and detailed methodologies, to provide a clear and objective understanding of its binding profile.
Executive Summary
Quantitative Binding Affinity Data
The following table summarizes the binding affinities of GPI-1046 and other relevant ligands to FKBP12 and other members of the FKBP family. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key metrics of binding affinity, with lower values indicating stronger binding.
| Ligand | Target Protein | Binding Affinity (Kd/IC50) | Comments |
| GPI-1046 | FKBP12 | > 3.2 µM (IC50) | Over 1000-fold less active than FK506.[1] |
| FK506 (Tacrolimus) | FKBP12 | ~0.4 nM (Kd)[2], 1.6 nM (Kd)[1], 3.2 nM (IC50)[1] | High-affinity binder, serves as a positive control. |
| FKBP51 | 104 ± 14 nM (Ki) | Binds with lower affinity compared to FKBP12. | |
| FKBP52 | 23 ± 3 nM (Ki) | Binds with lower affinity compared to FKBP12. | |
| Rapamycin (Sirolimus) | FKBP12 | ~0.2 nM (Kd)[3], 0.3 nM (Kd)[4], 3.5 nM (IC50)[1] | High-affinity binder, serves as a positive control. |
| FKBP51 | 3.7 ± 0.9 nM (Ki) | High-affinity binder. | |
| FKBP52 | 4.2 ± 0.7 nM (Ki) | High-affinity binder. |
Note: Ki (inhibition constant) is another measure of binding affinity, similar to Kd and IC50, where a lower value indicates a stronger interaction. The significant discrepancy in the binding affinity of GPI-1046 for FKBP12 compared to FK506 and Rapamycin is a critical finding.
Experimental Protocols
The determination of binding affinities relies on precise and well-controlled experimental methodologies. Below are detailed protocols for two common techniques used to assess protein-ligand interactions.
Competitive Binding Assay (Scintillation Proximity Assay - SPA)
This method is used to determine the affinity of an unlabeled compound (like GPI-1046) by measuring its ability to compete with a radiolabeled high-affinity ligand (e.g., [3H]FK506) for binding to the target protein (FKBP12).
Protocol:
-
Immobilization of FKBP12: Recombinant FKBP12 is immobilized onto SPA beads.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the FKBP12-coated SPA beads, a constant concentration of [3H]FK506 (e.g., 1 nM), and varying concentrations of the unlabeled test compound (GPI-1046).
-
Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Signal Detection: The proximity of the radiolabeled ligand to the scintillant-impregnated beads results in the emission of light, which is measured by a scintillation counter.
-
Data Analysis: The decrease in the scintillation signal with increasing concentrations of the unlabeled competitor is used to calculate the IC50 value, which represents the concentration of the competitor required to inhibit 50% of the specific binding of the radiolabeled ligand.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol:
-
Sample Preparation: The target protein (e.g., FKBP12) is placed in the sample cell of the calorimeter, and the ligand (e.g., GPI-1046) is loaded into the injection syringe. Both are in an identical, precisely matched buffer to minimize heat of dilution effects.
-
Titration: A series of small, precise injections of the ligand into the protein solution is performed.
-
Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.
-
Data Acquisition: The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the Kd, stoichiometry, and enthalpy of the interaction.
Visualizing the Scientific Consensus
The following diagrams illustrate the widely accepted understanding of the binding interactions of GPI-1046 and control compounds with FKBP12, and a typical experimental workflow for assessing binding specificity.
Caption: Comparative binding affinities of ligands to FKBP proteins.
Caption: Experimental workflow for assessing binding specificity.
Conclusion
The available scientific evidence strongly indicates that GPI-1046 is not a high-affinity ligand for FKBP12. Comparative binding studies, utilizing well-established methodologies, demonstrate a stark contrast between the negligible affinity of GPI-1046 and the potent, nanomolar affinities of FK506 and Rapamycin for FKBP12. Researchers and drug development professionals should exercise caution when interpreting early reports on GPI-1046 and consider the substantial body of evidence that contradicts its role as a specific, high-affinity FKBP12 ligand. Any investigation into the biological effects of GPI-1046 should consider the possibility of off-target effects or mechanisms of action that are independent of FKBP12 binding.
References
Independent Validation of GPI-1046 Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research findings on GPI-1046, a non-immunosuppressive ligand of the FK506-binding protein 12 (FKBP12), with a focus on its putative neurotrophic and neuroregenerative properties. The initial enthusiasm for GPI-1046, fueled by promising results in rodent models of neurodegeneration, has been met with conflicting evidence from subsequent independent studies, particularly in primate models. This guide aims to present a balanced overview of the data to inform future research and development efforts in the field of neurotrophic compounds.
Quantitative Data Summary
The following tables summarize the key quantitative findings from pivotal studies on GPI-1046 and its comparators.
Table 1: In Vitro Neurite Outgrowth Studies
| Compound | Assay System | Concentration for Effect | Outcome | Reference |
| GPI-1046 | Chick Dorsal Root Ganglia (DRG) | 1 pM (significant enhancement) | Potently augmented neurite outgrowth, comparable to maximal NGF effects.[1] | Steiner et al., 1997 |
| GPI-1046 | Chick Dorsal Root Ganglia (DRG) | Not specified | Marginally increased neurite outgrowth. | Harper et al., 1999 |
| Nerve Growth Factor (NGF) | Chick Dorsal Root Ganglia (DRG) | Not specified | Robust neurite outgrowth. | Harper et al., 1999 |
Table 2: Rodent Models of Parkinson's Disease
| Model | Compound & Dose | Treatment Paradigm | Key Findings | Reference |
| MPTP-induced neurotoxicity (mice) | GPI-1046 (4-20 mg/kg, s.c.) | Concurrent with MPTP | Dose-dependently spared striatal dopamine (B1211576) neurons; at 20 mg/kg, 4-5 fold increase in TH-positive fibers.[2] | Steiner et al., 1997 |
| MPTP-induced neurotoxicity (mice) | GPI-1046 (4-20 mg/kg, s.c.) | Post-lesion (delayed) | Enhanced striatal innervation density by 2-3 fold compared to vehicle.[1][2] | Steiner et al., 1997 |
| 6-OHDA-induced lesion (rats) | GPI-1046 (10 mg/kg, s.c.) | Post-lesion (1 hr, 1 wk, 1 mo) | Pronounced increase in striatal TH-positive fiber density.[1][2] | Steiner et al., 1997 |
| 6-OHDA-induced lesion (rats) | GPI-1046 (10 mg/kg/day) | Post-lesion (immediate) | Reduced duration of amphetamine-induced circling. No change in maximal rotations or TH fiber density. | Harper et al., 1999 |
| 6-OHDA-induced lesion (rats) | GPI-1046 (10 mg/kg/day) | Post-lesion (delayed 1 mo) | No effect on circling behavior or TH fiber density. | Harper et al., 1999 |
Table 3: Primate Models of Parkinson's Disease
| Model | Compound & Dose | Treatment Paradigm | Key Findings | Reference |
| MPTP-induced neurotoxicity (Rhesus monkeys) | GPI-1046 (0.3-10 mg/kg, p.o.) | Pre- and post-lesion | No neuroprotective effects on TH-immunoreactive neurons, TH-mRNA, or striatal optical density. No improvement in behavioral deficits.[3] | Emborg et al., 2001 |
| MPTP-induced neurotoxicity (monkeys) | GPI-1046 (dose not specified) | Post-lesion | No regenerative effects on dopamine transporter (DAT) density as measured by SPECT imaging. No clinical recovery.[4][5] | Kordower et al., 2002 |
Table 4: Other Neurological Models
| Model | Compound & Dose | Key Findings | Reference |
| Rat Sciatic Nerve Crush | GPI-1046 (10 mg/kg, s.c.) | Enhanced maximal regeneration distance of motor and sensory axons. No increase in axon numbers. | Harper et al., 1999 |
| Rat Medial Forebrain Bundle Axotomy | GPI-1046 (12.5 or 25 mg/kg) | Ineffective in preventing neuronal death. | Winter et al., 2000 |
| Rat Medial Forebrain Bundle Axotomy | FK506 (2 mg/kg, s.c.) | Significantly reduced neuronal death (46% survival vs. 25% in controls at 25 days).[6] | Winter et al., 2000 |
| HIV (Tat)-induced neurotoxicity (in vitro) | GPI-1046 | Potent neuroprotective effects. | None |
Experimental Protocols
MPTP-Induced Neurodegeneration in Mice (Steiner et al., 1997)
-
Animal Model: Male C57BL/6 mice.
-
Neurotoxin Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) administered intraperitoneally.
-
GPI-1046 Administration:
-
Concurrent Paradigm: GPI-1046 (4, 10, or 20 mg/kg, s.c.) administered 30 minutes before each MPTP injection and then daily for 7 days.
-
Post-Lesion Paradigm: GPI-1046 administered starting 8 days after the final MPTP injection.
-
-
Outcome Measures: Immunohistochemistry for tyrosine hydroxylase (TH) to quantify the density of dopaminergic fibers in the striatum.
MPTP-Induced Neurodegeneration in Rhesus Monkeys (Emborg et al., 2001)
-
Animal Model: Twenty-five rhesus monkeys.
-
GPI-1046 Administration: Oral administration of vehicle or GPI-1046 (0.3, 1.0, 3.0, or 10.0 mg/kg) daily.
-
Neurotoxin Administration: Two weeks after initiating GPI-1046 treatment, a unilateral intracarotid injection of MPTP-HCl (3 mg) was performed.
-
Treatment Duration: Daily drug administration continued for 6 weeks post-lesion.
-
Outcome Measures:
-
Behavioral: Hand reach task, general activity, clinical rating scale.
-
Histological: Tyrosine hydroxylase (TH)-immunoreactive nigral neurons, TH-mRNA, and TH-immunoreactive striatal optical density.
-
6-Hydroxydopamine (6-OHDA)-Induced Lesion in Rats (Steiner et al., 1997)
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure: Unilateral injection of 6-hydroxydopamine (6-OHDA) into the substantia nigra.
-
GPI-1046 Administration: GPI-1046 (10 mg/kg, s.c.) was administered for 5 days, starting at 1 hour, 1 week, or 1 month post-lesion.
-
Outcome Measures:
-
Behavioral: Amphetamine-induced rotational behavior.
-
Biochemical: HPLC measurement of striatal dopamine and its metabolites.
-
Histological: Immunohistochemistry for TH in the striatum.
-
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. pnas.org [pnas.org]
- 2. The immunophilin ligand FK506, but not GPI-1046, protects against neuronal death and inhibits c-Jun expression in the substantia nigra pars compacta following transection of the rat medial forebrain bundle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychiatrictimes.com [psychiatrictimes.com]
- 4. Immunosuppressive (FK506) and non-immunosuppressive (GPI1046) immunophilin ligands activate neurotrophic factors in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systemic Administration of the Immunophilin Ligand GPI 1046 in MPTP-Treated Monkeys | Semantic Scholar [semanticscholar.org]
- 6. pnas.org [pnas.org]
A Comparative Analysis of GPI-1046's Neuroregenerative Potential Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroregenerative potential of GPI-1046, a non-immunosuppressive immunophilin ligand, across various species and in comparison to other neurotrophic agents. The information is compiled from preclinical studies to aid in the evaluation of its therapeutic utility for neurodegenerative diseases and nerve injury.
Executive Summary
GPI-1046 has demonstrated significant neuroregenerative and neuroprotective effects in multiple rodent models of neurological damage, including Parkinson's disease and peripheral nerve injury. In these models, it has shown efficacy in promoting axonal growth, increasing the number of surviving neurons, and improving functional outcomes. However, studies in primates have not replicated these positive findings, suggesting potential species-specific differences in its mechanism of action or efficacy. While GPI-1046 shows promise, particularly due to its ability to be administered systemically and cross the blood-brain barrier, its translational potential to humans remains to be fully elucidated.
Comparative Data on Neuroregenerative Potential
The following tables summarize the quantitative data from various studies, comparing the effects of GPI-1046 across different species and against other neurotrophic compounds.
Table 1: Cross-species Comparison of GPI-1046 Efficacy in Parkinson's Disease Models
| Species | Model | Treatment | Key Findings | Reference |
| Mouse | MPTP | GPI-1046 (4 mg/kg) | >2-fold increase in spared striatal TH-positive fibers vs. vehicle.[1] | [1] |
| Rat | 6-OHDA | GPI-1046 (10 mg/kg/day) | 4- to 5-fold increased density of striatal TH-positive fibers.[1] | [1] |
| Monkey | MPTP | GPI-1046 | No significant effect on DAT density or clinical recovery.[2][3][4] | [2][3][4] |
Table 2: Comparison of GPI-1046 with Other Neurotrophic Agents in Rodent Models
| Agent | Model | Species | Key Comparative Findings | Reference |
| GPI-1046 | Sciatic Nerve Crush | Rat | Markedly augmented axonal diameter and cross-sectional area.[5] | [5] |
| FK506 | Sciatic Nerve Crush | Rat | Stimulates functional and morphologic recovery.[1] | [1] |
| GPI-1046 | MPTP-induced neurotoxicity | Mouse | More potent in regenerating striatal dopaminergic markers than EGF, NGF, GDNF, and gangliosides.[3] | [3] |
| D-Ala2-GIP-glu-PAL | MPTP-induced neurotoxicity | Mouse | Restored TH-positive neuron numbers and TH levels in the striatum.[6] | [6] |
| FK506 | Medial Forebrain Bundle Transection | Rat | Potent survival factor, preventing neuronal cell death.[7] | [7] |
| GPI-1046 | Medial Forebrain Bundle Transection | Rat | Ineffective in preventing neuronal death in this model.[7] | [7] |
Experimental Protocols
Detailed methodologies for the key experimental models cited in this guide are provided below.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model of Parkinson's Disease
-
Animal Model: Male C57BL/6 mice.
-
Neurotoxin Administration: MPTP is administered via intraperitoneal (i.p.) injection. A common regimen involves four injections of MPTP-HCl (e.g., 20 mg/kg) at 2-hour intervals.
-
GPI-1046 Treatment: GPI-1046 is typically dissolved in a vehicle such as Intralipid and administered subcutaneously (s.c.) or orally. Dosing regimens vary, but can include concurrent administration with MPTP or delayed administration (e.g., starting 1 week after MPTP treatment) to assess regenerative effects.
-
Assessment:
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the density of dopaminergic neurons and fibers in the substantia nigra and striatum.
-
Neurochemical Analysis: High-performance liquid chromatography (HPLC) is used to measure levels of dopamine (B1211576) and its metabolites (DOPAC and HVA) in striatal tissue.
-
Behavioral Testing: Motor function can be assessed using tests such as the rotarod test or open-field test to measure coordination and locomotor activity.
-
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.
-
Neurotoxin Administration: 6-OHDA is injected stereotactically into the medial forebrain bundle or the striatum to create a unilateral lesion of the nigrostriatal pathway. A typical dose is 8 µg of 6-OHDA in 4 µL of saline with 0.02% ascorbic acid.
-
GPI-1046 Treatment: GPI-1046 is administered s.c. or orally, often daily, starting at various time points relative to the 6-OHDA lesion (e.g., 1 hour, 1 week, or 1 month post-lesion).
-
Assessment:
-
Immunohistochemistry: Staining for TH in brain sections to assess the extent of the dopaminergic lesion and any subsequent reinnervation.
-
Behavioral Testing: Amphetamine- or apomorphine-induced rotation tests are commonly used to quantify the extent of the unilateral dopamine depletion. A reduction in rotational asymmetry is indicative of functional recovery.
-
Sciatic Nerve Crush Injury Model
-
Animal Model: Adult male rats or mice.
-
Surgical Procedure: The sciatic nerve is exposed under anesthesia, and a standardized crush injury is induced using fine forceps for a defined duration (e.g., 30 seconds).
-
GPI-1046 Treatment: Daily administration of GPI-1046 (e.g., 3 or 10 mg/kg, s.c.) is initiated on the day of the nerve crush and continued for the duration of the study.
-
Assessment:
-
Histology: Morphometric analysis of the regenerated nerve, including axon number, diameter, and myelin sheath thickness, is performed on nerve sections.
-
Functional Recovery: Walking track analysis is used to assess motor function recovery by measuring parameters such as the sciatic functional index (SFI).
-
Electrophysiology: Compound muscle action potentials (CMAPs) are recorded to evaluate the reinnervation of target muscles.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for GPI-1046 and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway for GPI-1046-mediated neuroregeneration.
Caption: General experimental workflow for evaluating GPI-1046's neuroregenerative potential.
References
- 1. Immunosuppressive (FK506) and non-immunosuppressive (GPI1046) immunophilin ligands activate neurotrophic factors in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. modelorg.com [modelorg.com]
- 5. Neural actions of immunophilin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroimmunophilin ligands: evaluation of their therapeutic potential for the treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neural roles of immunophilins and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking GPI-1046 Against Novel Neuroprotective Compounds: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the established neuroprotective agent GPI-1046 against a selection of novel compounds that have shown promise in preclinical studies. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways to facilitate an objective evaluation of these potential neurotherapeutics.
Comparative Efficacy of Neuroprotective Compounds
The following table summarizes the quantitative efficacy of GPI-1046 and several novel neuroprotective compounds in various preclinical models of neurodegeneration. It is important to note that direct head-to-head comparisons are limited, and experimental conditions may vary between studies.
| Compound | Class/Target | Model | Key Quantitative Results |
| GPI-1046 | Immunophilin Ligand (FKBP12) | In Vitro: Neurite Outgrowth (Chicken Sensory Ganglia) | EC50 of 58 pM for neurite outgrowth stimulation[1][2]. |
| In Vivo: MPTP Mouse Model (Parkinson's Disease) | >100% increase in spared striatal dopaminergic neurons vs. vehicle[1]. | ||
| In Vivo: 6-OHDA Rat Model (Parkinson's Disease) | ~30% restoration of striatal dopamine (B1211576) vs. vehicle[3]. | ||
| In Vivo: MCAO Rat Model (Ischemic Stroke) | Significantly reduced infarct volume[4]. | ||
| In Vivo: MPTP Primate Model (Parkinson's Disease) | No significant regenerative effects observed[5]. | ||
| Resveratrol | Polyphenol (SIRT1 activator, antioxidant) | In Vivo: MPTP Mouse Model (Parkinson's Disease) | Significantly improved dopamine, DOPAC, and HVA levels vs. MPTP-only group[5][6]. Limited the decline in tyrosine hydroxylase-immunoreactivity[7][8]. |
| Curcumin (B1669340) | Polyphenol (Antioxidant, anti-inflammatory) | In Vivo: 6-OHDA Rat Model (Parkinson's Disease) | Significantly protected against increases in behavioral deficits (rotarod, narrow beam test) and oxidative stress markers[9][10]. |
| Apocynin | NADPH Oxidase Inhibitor | In Vivo: MPTP Primate Model (Parkinson's Disease) | Improved motor function and increased the number of surviving dopamine neurons[3]. |
| Matrine | Alkaloid (Antioxidant, anti-apoptotic) | In Vivo: MCAO Mouse Model (Ischemic Stroke) | Significantly decreased infarct area to 15.76±3.60% (30 mg/kg) from 36.01±5.33% in vehicle-treated group[11][12]. |
| Aromatic-turmerone | Sesquiterpenoid (Nrf2 activator) | In Vitro: Midbrain Slice Culture (Parkinson's Disease Model) | Derivatives (Atl and A2) showed potent, direct neuroprotection of dopaminergic neurons, independent of anti-inflammatory effects[13][14]. |
| Quercetin | Flavonoid (Antioxidant, anti-inflammatory) | In Vitro: N1E-115 Neuroblastoma Cells | Increased neurite length in a concentration-dependent manner. |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to allow for critical evaluation and replication of the cited studies.
In Vitro Neurite Outgrowth Assay
-
Cell Lines: Commonly used cell lines include primary sensory neurons (e.g., chicken dorsal root ganglia), PC12 cells, or neuroblastoma cell lines (e.g., N1E-115).
-
Culture Conditions: Cells are typically cultured on a supportive substrate, such as poly-L-lysine or laminin-coated plates, in a serum-free or low-serum medium to minimize baseline neurite growth.
-
Compound Treatment: Test compounds are added at various concentrations to the culture medium. A positive control, such as Nerve Growth Factor (NGF), is often included.
-
Incubation: Cells are incubated for a defined period (e.g., 24-72 hours) to allow for neurite extension.
-
Analysis: Neurite length and branching are quantified using microscopy and image analysis software. This can be done on fixed and stained cells (e.g., using antibodies against β-III tubulin) or in real-time using live-cell imaging systems.
In Vivo MPTP Mouse Model of Parkinson's Disease
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
-
Toxin Administration: MPTP is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injections. Dosing regimens can vary, but a common protocol involves multiple injections over a short period (e.g., 4 injections of 20 mg/kg, 2 hours apart).
-
Compound Administration: The test compound is administered before, during, or after MPTP intoxication to assess its protective or restorative effects. The route of administration (e.g., oral gavage, i.p. injection) and dosing schedule are critical parameters.
-
Behavioral Assessment: Motor function is evaluated using tests such as the rotarod test, pole test, and open field test to measure balance, coordination, and locomotor activity.
-
Neurochemical Analysis: Post-mortem analysis of the striatum is performed to measure levels of dopamine and its metabolites (DOPAC and HVA) using techniques like high-performance liquid chromatography (HPLC).
-
Histological Analysis: The substantia nigra is examined for the loss of dopaminergic neurons using immunohistochemistry for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.
In Vivo 6-OHDA Rat Model of Parkinson's Disease
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Toxin Administration: 6-hydroxydopamine (6-OHDA) is a neurotoxin that is stereotactically injected directly into the substantia nigra or the medial forebrain bundle to create a unilateral lesion of the nigrostriatal pathway.
-
Compound Administration: Similar to the MPTP model, the test compound is administered at various time points relative to the 6-OHDA lesion.
-
Behavioral Assessment: Rotational behavior induced by apomorphine (B128758) or amphetamine is a key measure of the lesion's severity and the therapeutic effect of the compound.
-
Neurochemical and Histological Analysis: Similar to the MPTP model, the striatum and substantia nigra are analyzed for dopamine levels and the number of TH-positive neurons.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Neuroprotective and antiretroviral effects of the immunophilin ligand GPI 1046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ameliorative Effects of NXP031 on MPTP-Induced Neurotoxicity -Journal of Korean Biological Nursing Science | Korea Science [koreascience.kr]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. Protection against ischemic brain damage in rats by immunophilin ligand GPI-1046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apocynin promotes neural function recovery and suppresses neuronal apoptosis by inhibiting Tlr4/NF-κB signaling pathway in a rat model of cerebral infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curcumin can improve Parkinson's disease via activating BDNF/PI3k/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A novel curcumin oil solution can better alleviate the motor activity defects and neuropathological damage of a Parkinson’s disease mouse model [frontiersin.org]
- 8. Emerging Neuroprotective Strategies for the Treatment of Ischemic Stroke: An Overview of Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. mdpi.com [mdpi.com]
- 11. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Requirement for preclinical prioritization of neuroprotective strategies in stroke: Incorporation of preconditioning – IPMC [ipmc.cnrs.fr]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease [frontiersin.org]
Safety Operating Guide
Proper Disposal Procedures for MC 1046: Clarification Required for Safe Handling
Providing accurate and essential safety information for the disposal of chemical compounds is critical for laboratory personnel. However, the designation "MC 1046" is currently associated with multiple, chemically distinct substances, preventing the provision of specific disposal protocols. To ensure the safety of researchers, scientists, and drug development professionals, a more precise identifier for the substance is necessary.
Initial research indicates that "this compound" can refer to:
-
CHM 1046: A course code for a university-level general chemistry class.[4][5]
-
UN 1046: The United Nations number for compressed helium gas.[6][7][8][9]
The disposal procedures for these materials are vastly different. For instance, steel is typically recycled, while compressed gas cylinders have specific return and handling protocols. Neither of these aligns with the context of chemical handling and disposal in a laboratory setting focused on drug development.
Given the audience and the request for information pertinent to laboratory safety, it is likely that "this compound" is an internal laboratory identifier or a less common name for a chemical reagent. Without a specific chemical name, CAS number, or reference to a Safety Data Sheet (SDS), it is impossible to provide accurate guidance on its hazards, handling, and disposal.
To receive the correct and safe disposal procedures, please provide one or more of the following:
-
Chemical Name: The systematic or common name of the compound.
-
CAS Number: The unique numerical identifier assigned by the Chemical Abstracts Service.
-
A copy of the Safety Data Sheet (SDS).
Once the substance is accurately identified, detailed, step-by-step disposal instructions can be provided, including information on appropriate waste streams (e.g., hazardous waste, non-hazardous waste), necessary personal protective equipment (PPE), and any required neutralization or deactivation steps.
Below is a generalized workflow for chemical waste disposal that should be followed once the specific requirements for this compound are known.
References
- 1. AISI 1046 - Ferrobend [sheetsplates.com]
- 2. gravitycastindia.com [gravitycastindia.com]
- 3. SAE-AISI 1046 (G10460) Carbon Steel :: MakeItFrom.com [makeitfrom.com]
- 4. mdc.edu [mdc.edu]
- 5. fgcu-web04.fgcu.edu [fgcu-web04.fgcu.edu]
- 6. ggbservices.co.uk [ggbservices.co.uk]
- 7. public.spheracloud.net [public.spheracloud.net]
- 8. consult.environment-agency.gov.uk [consult.environment-agency.gov.uk]
- 9. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
Essential Safety and Handling Guide for CHIR99021 (MC 1046)
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of CHIR99021, a substance that may be identified by the material code MC 1046 in some contexts. The following procedures are designed to ensure the safe handling of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
CHIR99021 is classified as a hazardous substance. It is fatal if swallowed and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Therefore, strict adherence to PPE guidelines is mandatory.
Summary of Required Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes and dust particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact which can cause irritation.[1][2] Gloves should be inspected before use and disposed of properly. |
| Skin and Body Protection | Laboratory coat. | Protects against accidental skin exposure. |
| Respiratory Protection | Use a NIOSH-approved respirator or ensure work is conducted in a certified chemical fume hood. | To avoid inhalation of dust or aerosols which may cause respiratory irritation.[1][2] |
Experimental Protocols: Safe Handling and Storage
Adherence to the following step-by-step procedures is essential for minimizing exposure and ensuring a safe laboratory environment.
2.1. Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by ensuring it is clean and uncluttered. All handling of solid CHIR99021 should be done in a chemical fume hood.[3]
-
Weighing: When weighing the solid compound, use a balance inside the fume hood to contain any dust.
-
Solution Preparation: To prepare a solution, add the solvent to the solid CHIR99021 slowly to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[3] Clean all equipment and the work area to remove any residual contamination.
2.2. Storage Plan:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
For long-term storage, it is recommended to keep the substance at -20°C or -80°C.[4]
-
Store locked up and away from incompatible materials.[2]
Disposal Plan
All waste containing CHIR99021 must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste containing CHIR99021 in clearly labeled, sealed containers.
-
Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service. Do not dispose of it with household garbage or pour it into the sewage system.[1] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.
Logical Workflow for Handling CHIR99021
The following diagram illustrates the standard operating procedure for safely handling CHIR99021 in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling of CHIR99021.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
